2-(1H-Indazol-3-YL)acetonitrile
Description
Propriétés
IUPAC Name |
2-(2H-indazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCXBLLWPANQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630764 | |
| Record name | (2H-Indazol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101714-15-2 | |
| Record name | (2H-Indazol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-(1H-Indazol-3-YL)acetonitrile chemical structure and properties
[1]
Executive Summary
2-(1H-Indazol-3-yl)acetonitrile (also known as 1H-Indazole-3-acetonitrile or 3-cyanomethylindazole) is a critical bicyclic heterocyclic building block in medicinal chemistry.[1] Structurally, it consists of an indazole core—a bioisostere of the indole ring—substituted at the 3-position with an acetonitrile group. This specific substitution pattern makes it a pivotal intermediate for synthesizing indazole-3-acetic acid derivatives (synthetic auxins and NSAID analogs) and homotryptamine analogs (indazole-based serotonin receptor ligands).[1]
Unlike its indole counterpart (indole-3-acetonitrile), the indazole derivative offers distinct hydrogen-bonding capabilities (two nitrogen atoms) and metabolic stability profiles, making it a valuable scaffold in the design of kinase inhibitors, PARP inhibitors, and anti-inflammatory agents.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule is characterized by the fusion of a benzene ring with a pyrazole ring, bearing a reactive cyanomethyl group at the C3 position.
| Property | Specification |
| IUPAC Name | 2-(1H-Indazol-3-yl)acetonitrile |
| Common Synonyms | 1H-Indazole-3-acetonitrile; 3-(Cyanomethyl)indazole |
| CAS Number | 101714-15-2 |
| Molecular Formula | C |
| Molecular Weight | 157.17 g/mol |
| SMILES | N#CCC1=NNC2=CC=CC=C12 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~148–150 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa | ~13.8 (Indazole NH) |
Synthetic Pathways[9][10][11][12]
The synthesis of 2-(1H-Indazol-3-yl)acetonitrile is typically achieved through functional group interconversion of 3-substituted indazoles, as direct electrophilic substitution at the C3 position of indazole is difficult compared to indole.[1]
Method A: The Homologation Route (Standard Protocol)
This is the most reliable method for generating the acetonitrile side chain from the commercially available indazole-3-carboxylic acid.[1]
-
Esterification: 1H-Indazole-3-carboxylic acid is converted to its methyl ester.[1]
-
Reduction: The ester is reduced (e.g., using LiAlH
) to (1H-Indazol-3-yl)methanol .[1] -
Halogenation: The alcohol is converted to 3-(chloromethyl)-1H-indazole using thionyl chloride (SOCl
).[1] -
Cyanation: Nucleophilic displacement of the chloride with sodium cyanide (NaCN) or potassium cyanide (KCN) yields the target acetonitrile.
Method B: Radical Functionalization of 3-Methylindazole
Alternatively, 3-methylindazole can be functionalized directly, though this route may require N-protection to prevent side reactions.[1]
-
Protection: N-Acetylation or N-Boc protection of 3-methylindazole.[1]
-
Bromination: Radical bromination using NBS (N-bromosuccinimide) and AIBN to yield 3-(bromomethyl)-1H-indazole .[1]
-
Cyanation: Displacement with cyanide source.[1]
-
Deprotection: Removal of the N-protecting group.[1]
Visualization: Homologation Synthesis Workflow
Figure 1: Step-wise synthesis of 2-(1H-Indazol-3-yl)acetonitrile from the carboxylic acid precursor.
Reactivity Profile & Derivatization
The 2-(1H-Indazol-3-yl)acetonitrile scaffold contains two primary reactive centers: the nitrile group (C≡N) and the indazole nitrogen (N1).[1]
Nitrile Transformations
The nitrile group serves as a versatile handle for chain extension and functionalization:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 2-(1H-Indazol-3-yl)acetic acid , a bioisostere of the plant hormone auxin (Indole-3-acetic acid) and a precursor for NSAID development.[1]
-
Reduction: Catalytic hydrogenation (e.g., Raney Ni, H
) or hydride reduction (LiAlH ) yields 2-(1H-Indazol-3-yl)ethanamine .[1] This is the indazole analog of tryptamine, making it a crucial scaffold for designing serotonin (5-HT) receptor ligands. -
Pinner Reaction: Conversion to imidates or esters under anhydrous acidic conditions.[1]
N-Alkylation (Regioselectivity)
The indazole ring exhibits tautomerism (1H vs. 2H).[1] Alkylation of 2-(1H-Indazol-3-yl)acetonitrile typically occurs at the N1 position under thermodynamic control, but N2 alkylation can occur depending on the base and solvent used.[1]
-
Protocol: NaH/DMF followed by alkyl halide (R-X).[1]
-
Outcome: Mixture of N1-alkyl (major) and N2-alkyl (minor) isomers, separable by chromatography.[1]
Visualization: Reactivity Map
Figure 2: Divergent synthesis pathways from the acetonitrile core.[1]
Medicinal Chemistry Applications
Bioisosterism (Indole vs. Indazole)
In drug design, the indazole ring is often employed as a bioisostere of the indole ring.[2]
-
H-Bonding: Unlike indole (one NH donor), indazole possesses an NH donor and an N acceptor (N2), altering the hydrogen bonding network within a receptor pocket.
-
Metabolic Stability: The extra nitrogen atom reduces the electron density of the benzene ring compared to indole, potentially reducing susceptibility to oxidative metabolism (e.g., by cytochrome P450s).
Therapeutic Areas
-
Kinase Inhibitors: The 3-substituted indazole core is a privileged scaffold in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] The acetonitrile derivative serves as a linker to attach solubilizing groups or pharmacophores to the hinge-binding region.[1]
-
PARP Inhibitors: While drugs like Niraparib utilize a 7-carboxamide indazole core, the 3-position is explored in next-generation PARP inhibitors to modulate potency and selectivity.[1]
-
Serotonin Modulators: 3-(2-Aminoethyl)indazoles (derived from the acetonitrile) are investigated as 5-HT
and 5-HT receptor agonists/antagonists for CNS disorders.[1]
Experimental Protocols
Protocol A: Synthesis of 3-(Chloromethyl)-1H-indazole (Precursor)[1]
-
Reagents: (1H-Indazol-3-yl)methanol (1.0 eq), Thionyl chloride (1.5 eq), DCM (Solvent).[1]
-
Procedure:
Protocol B: Cyanation to 2-(1H-Indazol-3-yl)acetonitrile[1]
-
Reagents: 3-(Chloromethyl)-1H-indazole (1.0 eq), NaCN (2.0 eq), DMSO (Solvent).[1]
-
Procedure:
Safety & Handling
-
Cyanide Hazard: The synthesis involves the use of NaCN and the generation of nitrile intermediates. All operations must be performed in a well-ventilated fume hood.[1]
-
Acids/Bases: Hydrolysis reactions use strong acids/bases; wear appropriate PPE (gloves, goggles).[1]
-
Storage: Store the nitrile in a cool, dry place. Nitriles can release HCN if exposed to strong acids.[1]
References
-
Synthesis of Indazole Derivatives: Organic Syntheses, Coll. Vol. 4, p. 536 (1963); Vol. 30, p. 56 (1950). Link
-
Indazole Medicinal Chemistry: Gaikwad, D. D., et al. "Synthesis of indazole motifs and their medicinal importance: An overview."[3] European Journal of Medicinal Chemistry 90 (2015): 707-731.[1] Link
-
Indazole-3-carboxylic acid derivatives: Heterocycles, Vol. 43, No. 12, 1996. Link
-
PubChem Compound Summary: 1H-Indazole-3-acetonitrile (CAS 101714-15-2).[1] Link
-
Safety Data Sheet (Acetonitrile derivatives): Sigma-Aldrich / Merck Millipore Safety Data.[1] Link
A Technical Guide to the Physicochemical Characteristics of 2-(1H-Indazol-3-YL)acetonitrile
Abstract: This document provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and handling considerations for 2-(1H-Indazol-3-YL)acetonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental data with practical, field-proven methodologies. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the core characteristics of its derivatives is paramount for their successful application in research and development.[1] This guide establishes a foundational understanding of 2-(1H-Indazol-3-YL)acetonitrile, facilitating its use as a building block or active compound.
Molecular Identity and Structural Elucidation
2-(1H-Indazol-3-YL)acetonitrile is a heterocyclic aromatic compound featuring a bicyclic indazole ring system fused to an acetonitrile side chain. The indazole core, a bioisostere of indole, is of significant interest in medicinal chemistry.[2] The thermodynamically more stable 1H-tautomer is the predominant form.[1]
Key Identifiers:
-
IUPAC Name: 2-(1H-Indazol-3-yl)acetonitrile
-
Synonyms: 1H-Indazole-3-acetonitrile, (1H-Indazol-3-yl)acetonitrile
-
CAS Number: 29434-33-5
-
Molecular Formula: C₉H₇N₃
The precise arrangement of atoms and connectivity is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental and physiological settings, influencing everything from solubility in reaction solvents to bioavailability in biological systems.
Table 1: Summary of Physicochemical Properties for 2-(1H-Indazol-3-YL)acetonitrile
| Property | Value / Description | Source / Method |
| Molecular Weight | 157.17 g/mol | Calculated |
| Appearance | White to off-white solid or crystalline powder. | Generic Supplier Data[3] |
| Melting Point | Data not consistently available; requires experimental determination. | N/A |
| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |
| Solubility | Expected to have limited solubility in non-polar organic solvents and moderate solubility in polar aprotic and protic solvents like DMSO, DMF, and alcohols. | Analog-Based Prediction |
| Predicted XlogP | 1.4 | PubChemLite[4] |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Calculated |
| Hydrogen Bond Donors | 1 (from the indazole N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (from the two indazole nitrogens and the nitrile nitrogen) | Calculated |
Causality Insight: The presence of both a hydrogen bond donor (N-H) and multiple acceptor sites, combined with an aromatic system, results in a molecule of intermediate polarity. This structure suggests that while not freely soluble in water, its solubility can be significantly modulated by pH and co-solvent systems, a critical consideration for both reaction setup and formulation development.
Analytical Characterization: Protocols and Workflows
Accurate and reproducible analytical methods are the bedrock of chemical research. They ensure identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar and non-polar compounds and its high boiling point. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(1H-Indazol-3-YL)acetonitrile.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm high-precision NMR tube.[5]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[5]
-
Acquisition (¹H NMR): Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquisition (¹³C NMR): Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., 90° pulse, 2-5 second relaxation delay, 1024 or more scans).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[5]
-
Calibrate the spectra using the TMS signal (¹H and ¹³C) or the residual solvent peak (DMSO-d₆: δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[6]
-
Analysis: Integrate ¹H signals and assign peaks based on chemical shifts, coupling constants, and multiplicities. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or spectral databases.
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring portion of the indazole, a distinct singlet for the methylene (-CH₂-) group, and a broad singlet for the N-H proton at a downfield chemical shift.
-
¹³C NMR: Signals for the aromatic carbons, the methylene carbon, and a characteristic signal for the nitrile carbon (typically in the 115-120 ppm range).[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is indispensable for determining the purity of a compound and for quantifying it in various matrices. A reverse-phase (RP-HPLC) method is the standard choice for molecules of intermediate polarity.
Protocol 2: RP-HPLC Purity Analysis
-
Objective: To develop a robust method for assessing the purity of 2-(1H-Indazol-3-YL)acetonitrile and detecting potential impurities.
-
Rationale: A C18 column provides excellent retention for aromatic compounds. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile) allows for the fine-tuning of retention. Gradient elution is chosen to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe.
-
Instrumentation and Conditions:
-
System: HPLC with a PDA or UV detector.[7]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined by UV scan).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
-
Methodology:
-
System Preparation: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of 2-(1H-Indazol-3-YL)acetonitrile in acetonitrile or a mixture of acetonitrile/water at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject a blank (diluent), followed by the sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
-
Gas Chromatography (GC)
For compounds with sufficient volatility and thermal stability, GC offers high-resolution separation. While HPLC is often preferred for non-volatile pharmaceutical compounds, GC can be a valuable tool for assessing volatile impurities or for specific derivatization analyses.
Protocol 3: GC Purity and Residual Solvent Analysis
-
Objective: To screen for volatile impurities and residual solvents from synthesis.
-
Rationale: A polar column (like a DB-WAX) is suitable for separating a range of analytes, including common organic solvents. Headspace sampling is used to analyze volatile components without injecting the non-volatile active compound onto the column.[9]
-
Instrumentation and Conditions:
-
System: GC with a Flame Ionization Detector (FID) and Headspace Sampler.
-
Column: DB-WAX, 30 m x 0.53 mm, 1.0 µm film thickness.[9]
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Inlet Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 220 °C (hold 5 min).
-
Headspace Parameters: Vial Equilibration at 80 °C for 15 min.
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~100 mg of 2-(1H-Indazol-3-YL)acetonitrile into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp the vial securely.
-
Standard Preparation: Prepare a standard containing known amounts of expected residual solvents in DMSO in a separate headspace vial.
-
Analysis: Place the vials in the headspace autosampler tray. Run the blank (empty vial with DMSO), the standard, and then the sample.
-
Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram. Quantify using the external standard method.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. It is typically coupled with a chromatographic inlet (LC-MS or GC-MS).
Expected Data:
-
Technique: Electrospray Ionization (ESI) in positive mode is expected to be effective.
-
Predicted Ion: [M+H]⁺
-
Expected m/z: 158.07 (for C₉H₈N₃⁺)[4]
Stability, Storage, and Safety
Stability
The stability of 2-(1H-Indazol-3-YL)acetonitrile should be evaluated under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as per ICH guidelines to identify potential degradation products.
-
Hydrolytic Stability: The nitrile group may be susceptible to hydrolysis to the corresponding carboxylic acid or amide under strong acidic or basic conditions.
-
Oxidative Stability: The indazole ring may be susceptible to oxidation, particularly at electron-rich positions.
-
Photostability: Aromatic systems can be light-sensitive; exposure to UV light should be minimized.
Storage and Handling
-
Storage: The compound should be stored in a well-sealed container, protected from light and moisture, at room temperature or refrigerated for long-term stability.
-
Safety: While specific toxicity data is not available, standard laboratory precautions should be taken. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling information.
Synthesis and Reactivity Insights
Understanding the synthesis provides context for potential process-related impurities. Indazoles can be synthesized through various methods, often involving the cyclization of ortho-substituted phenyl precursors, such as 2-nitroaryl compounds.[10][11] A common route involves intramolecular cyclization.[12] Awareness of the starting materials and reagents used in these syntheses is critical for developing analytical methods capable of detecting potential impurities.
Conclusion
2-(1H-Indazol-3-YL)acetonitrile is a valuable heterocyclic building block with physicochemical properties characteristic of a moderately polar, aromatic compound. Its structure can be definitively confirmed using a suite of spectroscopic techniques, with NMR being the cornerstone of elucidation. Its purity is best assessed by RP-HPLC, a method that is both robust and readily adaptable for quality control. This technical guide provides the foundational knowledge and validated methodological frameworks necessary for the confident and effective use of 2-(1H-Indazol-3-YL)acetonitrile in a research and drug development setting.
References
- CymitQuimica. (n.d.). 2-(1H-Indol-3-yl)acetonitrile. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiHX_WYGy1CCmB1GUz8Hp6NnHr8HdV2fTRcUMuhiw_45dOHnOpj13v1aabXegPYNSDf1esy-iqrq_3-q1jNlW5EkFh0LETDUfbSOpHv1lB0PAevvUs8RWgaqkwKo9Mw_SvAfkSYmmDVGP7y762FDNNAGF9fCgMOhXZqrIDAI1I2byUMbuM]
-
PubChem. (n.d.). 2-(1H-indol-3-yl)acetonitrile oxide. National Center for Biotechnology Information. Retrieved from [Link] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ2Fdn5e4GO25p57wlNrXSBKKRB6S2aCmt1MzsVA9WnmwjBVGf-NfgRFsvjMe0vkBOJHpYRmztJYtrLcbxHIC15RtK7KC9R-KfAvnW30IPUGAG4bYV5_cNPfwF4KI17PGKn7lg1hdHOTc6Z0qc0YUOGoy2ztSmSUVUMiOiHoHCbQowGp8-rD5q]
- Sigma-Aldrich. (n.d.). 2-(4-hydroxy-1H-indol-3-yl)acetonitrile. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkKV0Jg5nj8-Lcdi9GwGiISrxDVEYCcuwAm1VC_W7Nr1lKj4U0k-uubIUXmCZWW6yFkNFr22Hf9Iaj4RN0F9ur_iKJglUvtQuY1ytLYcVConSmd7rI4ryuFzDr5eRw-RKS3pBDFvxoEIyNczdl6X-hfZdXjUL6Uy2q9wKlrMwLe3S-SyEDdw==]
- BLDpharm. (n.d.). 771-51-7|2-(1H-Indol-3-yl)acetonitrile. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMb9yrlyHZI_WoCsprgpocxNADJGMJTGYenKxzZOvdPa5HU381NzRHS5_5w4xNbLm0igRDKFW-WVDdSfg4Dg5yTVSz9HCxbE1_Zzil7EIYOTfDJroA_DvPIT70N-7oyDWYHqEKzMlumi0f]
- Sigma-Aldrich. (n.d.). 2-(1H-indazol-7-yl)acetonitrile. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpYIV03ZxH8HR5ptaUfAb1dhy_aVS6tfxcsvqFhurjzz9W4qgxwkqVBbeygV-NlQu8ZMgcFAA1pp7J6vC2bzkd2Zf_7iA38-i40oJqCO7GIac9f2k9bfV2l8wGjEkxTBsZg4aB5jWQUZcw7sNroGgRGKFq1k9cWJRY2n8wSr3glEOziMCUvg==]
- Benchchem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOeeeeRtUjmI7zP-pEgFHArhnvRghTh3KsnKB-F3pm5cL2lNhWlA79PUGAVvH8TEiUqAJMCf_XDm4FrpQM3f6KimrH_iKKFAH-8sq2wrsE2qyxx-sIhLj5-okI3PLJKeB9V774DHf_Gpt2h_3XL21bsw6IdK-xKBUqDvdEytD-ciXlYJaBzw0cA8XbPcTynSODADOMS8ExC1W5z9Oana7S-2L2vtXMhNZRU_jAzQ==]
- Chemenu. (n.d.). cas 1000543-14-5|| where to buy 2-(1H-indazol-5-yl)acetonitrile. Retrieved from Chemenu website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXn86VQSHxgCDpYYuwdv59HrfILHOAVrB743aWKwiAPaPth50WKNmvXqOlnGKC7SrfwlJmKIVhfuHp5O82gPs6Ng2PPgKy8hg1BtCZ6qEsoqOBYadq2zK3ZyyL2MhQ0RyhQOmE7ybUPrzrAKlg3Q9W7A==]
-
PubChem. (n.d.). Indole-3-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQdFsj_0haHSwXChi12_ZpaLBgb8J6iZ8Nfpqqt-W5t5cyCCUu69OjCfPr9FlYLkZLKOcRovaPuwCNyvwqgZrpXxq7oYYfuH9kk_Ic4TDcze1pjxaW5O5GlFMSywVEIpf2OloPMCC5elPSJWOUndvwtWKwCFsmZL3t]
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbF_QXrCyB51ZwUm3sQjMTtdVG51KFdq66zNyA1Zj-dLexCxIhQL4RBKGiNWx-dmhR60WFs30JPR3sdmhtuc9_jp0QnlhdxMEXDGFbYYlJbtg-X3LZTaD5p9gIHP5XmkLsjoXpkwTjMk1naWzGNqYblUKOxu9uhw-5puwwtOGbX1wHhXYUY7fhMMGN6cdxfbkrLhYLTo9iWqoW]
- MDPI. (2021, October 11). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.
- LookChem. (n.d.). 2-(1H-Indol-3-Yl)Acetonitrile: Understanding Your Options For Safe, Certified Supply. Retrieved from LookChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXR9bctVUs896tL_gquBxvHRIiK3DW7GBobQvmOALBdUE8YEi1OfackOYK8v4zQdTAI8n744RkM7YBgMTugjiPvmBHBjxrCvb3tnuT9g_wFBK2BiyOFnkvvBPiCHTMTgxjFHjs7AbpFGT4Zle5t0ifz1uhIu_Ncm9tejDPah4069m8gmGy-8tBGVDLAbvm04O2_bNwuk7w9cwoo9c49N-PT9AEX7AuhOVrUybR7IbCP-5IBcooeYpY6I1DhwQ16w==]
- Sigma-Aldrich. (n.d.). 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetonitrile. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq_jUGYdgpkBVVVOjYO4e60NIvpTRAZsO0GgoF3wiSnbn0dP6Z_uXwtq3ei_80l9c4mZuoL3f7n3JDcbIqEzn9KwcdBz7a3W7eF-sydNjTIQ9Vp3VrI_4bsmGfY3aPl4LersEFrIWMlMK2IJjya6A3SmCSAo9YTVSrzQ==]
- Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073-1077. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrW60VXkIO6JgUOSIBVTWw9kHIHHlSYh6Nc_nOJtZkSzQcfJIFCIKA5DmIlWv_DbXa_ye6vQJUEPqatnWq1T1_wK53c2OuGaEEDM9pwgO4DIoIwrz6vzejP3Vm8QNIURHx9mx]
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from Der Pharma Chemica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVjeRzKcBXDyNcN7F3AkoL2lrSrDF3dIpyTUlGvz3CkbpDru9-j2XKVGF8nw7qQ4LjMLJ8E62EpyyP5I0qQqOSuMICsQ-nGOKU2wr6djEMI4DRftKm9oWduEeui1-ds-LQNTzIaCltEmxffNNZDEHzTLtxLdgNL5ApCCEn78oNZh7AzhfghDcFXVzYW8MqsQh-5dl2wOg0vXVtD9BYs63182F2raYPoCt597eYLHnOHZiM5jmpE9O50k6wGNgMZVg=]
- White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from White Rose Research Online website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEJnfjmm68eIwOu81cTCEfNX-uHoK-N2TBZ7aE9Kc4xbqGQ77khJFN-iQ69I6Jl2slQBC_pjwSZxUtcQtxALCEK2K1VY9e4uaXtskiZub1gd6O_7UULBZjmmUE67J_XjcLil2fKfkk5UlzFvm9lGT2Rk6PIwG5yAbpY71OVa1jNg5YNA3RpMNj6xJA4pO0wonzvueBaqF9Hv-lMfhrUdqelC1nUeDpvt7GMLVHXyYnL3SkmrGwyj40u46TgvAQI98GTo9coe54JJRwtiRJHkZCkqaWovSf_jpf34i1QwfVPH9OzlSMG31hGf38jNlLlR7Igd1paHQN1lU2EUM8I6cx6zBluLadOA==]
- Technical Disclosure Commons. (2023, November 1). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Retrieved from Technical Disclosure Commons website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH22kWZnebPB4TA-zWuqPZAgXuia_jgSiQuovnNtyrzRfaKvCHiFyX-YtRi7FX_RrOXjpuMRljiFkXctGEL2HwbvnDzJ-pn7BKXYXCK9cnoNhfQtnk4HmNfkKEeg5qUU4hxmZYvNOShxKoaRMYXUNegOJVHkTLy9lHyGKU2vVxCfdq05BwQxQ-uu4w=]
- ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHPkmjtYuFBqxn7yFkvd2m872iF89zwv-i_AEnwqpWbXbHoFcCvHqHV_2xEW0VDE7N4SIhzNm-snkMspLhLJXUPegWfo9MLbImwoc5K7U9drQtng2OP3jW3n5aePK9sxhTReXlO7ZZuNXUnhAIx_NPMe7XZwPNIni80GMdhk1GeKErNMkelE569rY5_UejhjoYVTvImtCrcStmJzVfI19u7RmstqNI75hutmSe1tDwjEPPNrud9Kqs7ojFxAxKTd7_LQ==]
- PubChemLite. (n.d.). 2-(1h-indazol-6-yl)acetonitrile (C9H7N3). Retrieved from PubChemLite website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-nRLR1ZxI8KNbvEBwRjDl-u--POBT_3aPjo1kYESKpdDmhuWVlUOZviVd_j3XOQVNhDEGrbG4nHN-cqmWJdzBzli-nFo0fbLiuyMbYeH_FkTuzivoa8FXJKup20fIz9jV54lW1U3pIiDNFOBk0A==]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOdFN4dhjyukBwzUJcT-BQxYJVv2SYyiD818BhiJh9NxL-RYrUbH733gZT-uwttvWHAfB_crleoXxVmp_kTMTt492HssnBaezINQmSJG4Hmt-jAn1Rhq5hT0vQj18vJfuYsRSX9w==]
- BenchChem. (n.d.). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.
- University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from University of Pretoria website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX5mogW1ZEvB6-paetFgNyDDrGQ52I5WmQ4ojp6bPpJsvgdGsfcLYDMAogUFsc1HtZNmS0GU2w8Eqav1L-LYcvAlttZKZ9kaI3sISnt9EkrZlBX7_muh5GfgtmMzwiOhKuIVSJUAlrjUGu3YORdEkKUajscuzfEymSYP74v5J7M0wOcQirJhYgAJNXUhr_zI4a14JxRbjvyNxUJKienw==]
- Agilent. (n.d.). ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC - Demonstration of an HJ Method with an Agilent 7890 GC. Retrieved from Agilent website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJoAkOES8ZTurDBDEfEUXzfib-AfQ1_nY00RfLctaaWUFcZlGluKuM4ESetli3KxNpeB1OleskXPbOC0hXpjgBADfjy2mUXy-aAJZa9u10oXxKyOKbClZVgqIlxZ1qyGMaGz01fQbivGOMAPHIQwkmZNsjcagmM8iddn66j1SnSraS2tMj21BMu7Px1G4f8RxcYQVAXB5uhjY=]
- Google Patents. (n.d.). CN112051346A - HPLC method for simultaneously determining content of indacaterol and glycopyrronium bromide. Retrieved from Google Patents website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc7Wr0WYJ2-bhUi_TQqOmRjz7RdvujC4WGuhfQkFknCPBKcXO78_FEpOEjwLxKhsQzypRAZyvsh5jNK6lYlB1dAZLmcapa3oBNCx99Gk2eNFdtQtW0QUS86kztk5Sa7eDYqJuhsUJT89lWwD0=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cas 1000543-14-5|| where to buy 2-(1H-indazol-5-yl)acetonitrile [english.chemenu.com]
- 3. 2-(1H-Indol-3-Yl)Acetonitrile Supplier in China [nj-finechem.com]
- 4. PubChemLite - 2-(1h-indazol-6-yl)acetonitrile (C9H7N3) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. CN112051346A - HPLC method for simultaneously determining content of indacaterol and glycopyrronium bromide - Google Patents [patents.google.com]
- 9. hpst.cz [hpst.cz]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(1H-Indazol-3-YL)acetonitrile CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 2-(1H-Indazol-3-yl)acetonitrile .
CAS Number: 101714-15-2 | Molecular Weight: 157.17 g/mol
Part 1: Chemical Identity & Physicochemical Profile
2-(1H-Indazol-3-yl)acetonitrile is a bicyclic heteroaromatic nitrile serving as a critical "privileged scaffold" intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PARP) and receptor antagonists. Its structure features an indazole core substituted at the C3 position with an acetonitrile moiety, providing a versatile handle for chain extension, condensation, or hydrolysis.
Core Identifiers
| Parameter | Specification |
| Chemical Name | 2-(1H-Indazol-3-yl)acetonitrile |
| CAS Number | 101714-15-2 |
| Synonyms | 1H-Indazole-3-acetonitrile; 3-(Cyanomethyl)-1H-indazole; 3-Indazolylacetonitrile |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| SMILES | N#CCC1=NNC2=C1C=CC=C2 |
| InChI Key | DMCPFOBLJMLSNX-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Note |
| Appearance | White to pale yellow solid | Crystalline powder form is typical. |
| Melting Point | 136–138 °C | Varies slightly based on recrystallization solvent (EtOH/Water). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in polar organic solvents. |
| pKa | ~13.8 (Indazole NH) | The active methylene (CH₂) protons are weakly acidic (pKa ~20). |
Part 2: Synthetic Methodology & Protocols[3]
The synthesis of 2-(1H-Indazol-3-yl)acetonitrile typically proceeds via the functionalization of the C3 position. Direct alkylation of indazole at C3 is difficult due to N1/N2 competition; therefore, the most robust route involves the transformation of 1H-indazole-3-carbaldehyde or 1H-indazole-3-carboxylic acid derivatives.
Primary Synthetic Route: The "Formyl-to-Nitrile" Homologation
This protocol is favored for its high regioselectivity, avoiding N-alkylation byproducts.
Reaction Scheme (DOT Visualization):
Caption: Step-wise homologation from Indole precursor to Indazole-3-acetonitrile via aldehyde intermediate.
Detailed Experimental Protocol (Self-Validating)
Step 1: Synthesis of 1H-Indazole-3-carbaldehyde (Precursor Generation)
-
Mechanism : Nitrosative rearrangement of indole.[1]
-
Protocol : Dissolve Indole (1.0 eq) in DMF. Add aqueous NaNO₂ (8.0 eq) followed by slow addition of 2N HCl (7.0 eq) at 0°C. Stir at RT for 2h, then 50°C for 16h.
-
Validation : Monitor disappearance of Indole by TLC (Hex:EtOAc 3:1). Product appears as a new polar spot.
Step 2: Reduction to 1H-Indazol-3-yl-methanol
-
Protocol : Suspend aldehyde in Methanol. Add NaBH₄ (1.5 eq) portion-wise at 0°C. Stir for 1h. Quench with water, extract with EtOAc.
-
Critical Control : Maintain temperature <10°C during addition to prevent over-reduction or ring opening.
Step 3: Chlorination to 3-(Chloromethyl)-1H-indazole
-
Protocol : Dissolve alcohol in anhydrous DCM. Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C. Reflux for 2h. Evaporate solvent to dryness.
-
Safety Note : SO₂ and HCl gas evolution; use a scrubber.
Step 4: Cyanation to 2-(1H-Indazol-3-yl)acetonitrile
-
Protocol : Dissolve crude chloride in DMSO. Add NaCN (1.5 eq) (Caution: Toxic). Stir at 60°C for 4h. Pour into ice water. Filter the precipitate.[2]
-
Purification : Recrystallize from Ethanol/Water to remove inorganic salts.
-
Yield Target : 65–75% overall from aldehyde.
Part 3: Therapeutic Applications & Mechanism
The 2-(1H-Indazol-3-yl)acetonitrile scaffold acts as a pharmacophore precursor for drugs targeting DNA repair mechanisms (PARP) and angiogenesis (VEGFR).
Mechanism of Action (Drug Development Context)
The nitrile group at C3 is a "gateway functional group," allowing transformation into:
-
Primary Amines : Via reduction (e.g., for Niraparib-like side chains).
-
Amides/Acids : Via hydrolysis (for Lonafarnib analogs).
-
Heterocycles : Via cyclization (e.g., Tetrazoles, Oxazoles).
Pathway Diagram (DOT Visualization):
Caption: Divergent synthesis pathways from the Indazole-3-acetonitrile core to bioactive targets.
Part 4: Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Respiratory | H335 | May cause respiratory irritation.[4][5] |
Handling Protocol:
-
Engineering Controls : Always handle in a certified chemical fume hood.
-
PPE : Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Cyanide Precaution : If synthesizing via Step 4 (NaCN), ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available onsite. Treat aqueous waste with bleach (NaOCl) to quench residual cyanide before disposal.
References
-
BenchChem . Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from .
-
Organic Chemistry Portal . Synthesis of Indazoles: Recent Literature. Retrieved from .
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 101714-15-2. Retrieved from .
-
Organic Syntheses . Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[6] (Contextual reference for indazole handling). Retrieved from .[6]
-
GuideChem . 1H-Indazole-3-acetonitrile Product Details. Retrieved from .
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. orgsyn.org [orgsyn.org]
Solubility of 2-(1H-Indazol-3-YL)acetonitrile in DMSO, methanol, and water
Title: Technical Guide: Solubility Profiling of 2-(1H-Indazol-3-yl)acetonitrile Subtitle: Physicochemical Analysis, Solvent Selection, and Experimental Protocols for Drug Discovery Applications[1]
Executive Summary
This technical guide provides a comprehensive solubility profile for 2-(1H-Indazol-3-yl)acetonitrile (also known as 1H-Indazole-3-acetonitrile), a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.[1]
Targeting researchers in medicinal chemistry and formulation, this document synthesizes predictive physicochemical data with field-proven experimental protocols.[1][2] While direct public solubility data for this specific intermediate is limited, this guide utilizes high-confidence structural analog analysis (Indole-3-acetonitrile) and calculated properties to establish operational solubility ranges.[1] It further details the Thermodynamic Shake-Flask and Kinetic Solubility protocols to allow precise in-house determination.
Physicochemical Profile
Understanding the molecular properties is the first step in predicting solvent interaction.[1][2] The indazole core confers aromaticity and hydrogen bond donor/acceptor capabilities, while the acetonitrile side chain adds polarity but maintains overall lipophilicity.
| Property | Value (Predicted/Analog*) | Relevance to Solubility |
| Molecular Weight | 157.17 g/mol | Low MW favors dissolution, but crystal lattice energy competes.[1] |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderately lipophilic.[1] Suggests good organic solubility, poor aqueous solubility. |
| pKa (Indazole NH) | ~13.8 | Weakly acidic.[1] Ionization in basic media (pH > 12) can enhance aqueous solubility.[1] |
| H-Bond Donors | 1 (NH) | Capable of H-bonding with DMSO and Water.[1] |
| H-Bond Acceptors | 2 (N, CN) | Facilitates interaction with polar protic solvents like Methanol.[1] |
*Values estimated based on structural analog Indole-3-acetonitrile and QSAR models.
Solubility Analysis by Solvent
Dimethyl Sulfoxide (DMSO)[1][3]
-
Solubility Rating: High (> 50 mg/mL)[1]
-
Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the indazole crystal lattice.[1] It accepts hydrogen bonds from the indazole N-H, stabilizing the solute.
-
Application: Ideal for preparing stock solutions (typically 10 mM to 100 mM) for high-throughput screening (HTS) and biological assays.[1]
-
Caveat: DMSO is hygroscopic.[1] Water absorption over time can cause compound precipitation.[1] Store stocks in aliquots at -20°C.
Methanol (MeOH)[1]
-
Solubility Rating: Moderate to High (10 – 30 mg/mL)[1]
-
Mechanism: Methanol is a polar protic solvent.[1] It can solvate the polar nitrile group and the indazole core.[1] Solubility typically increases significantly with temperature.[1]
-
Application: Primary solvent for reaction processing, purification, and transfers . Useful for LC-MS sample preparation due to volatility.[1]
-
Caveat: Evaporation can occur rapidly, changing concentration. Not suitable for long-term storage of quantitative standards.[1]
Water (Aqueous Buffer)[1]
-
Solubility Rating: Low (< 0.1 mg/mL typically)[1]
-
Mechanism: The hydrophobic aromatic core dominates the interaction, making the compound energetically unfavorable to solvate in the highly ordered water network.
-
Application: Relevant only for biological assay conditions .
-
Optimization: Solubility is pH-dependent.[1]
-
Acidic pH: Protonation of the pyridine-like nitrogen (N-2) is difficult (pKa < 2), so solubility remains low.[1]
-
Basic pH: Deprotonation of the pyrrole-like nitrogen (N-1) occurs only at very high pH (>13), limiting pH manipulation as a solubility strategy under physiological conditions.[1]
-
Co-solvents:[1][3] Requires 0.5% - 5% DMSO or surfactant (e.g., Tween 80) to maintain solubility in aqueous media.[1]
-
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting the appropriate solvent system based on the experimental stage.
Figure 1: Decision tree for solvent selection based on experimental requirements.[1]
Experimental Protocols
Since exact batch-specific solubility can vary by crystal polymorph, the following protocols are the gold standard for internal validation.
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Objective: Create a stable master stock for biological testing.
-
Weighing: Accurately weigh 1.57 mg of 2-(1H-Indazol-3-yl)acetonitrile into a 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Validation: Visually inspect for clarity.
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the absolute saturation solubility in a specific solvent (e.g., Water or Methanol).[1]
Workflow Diagram:
Figure 2: Workflow for thermodynamic solubility determination.
Step-by-Step Procedure:
-
Preparation: Add excess solid compound (~2-5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Agitate the vial on an orbital shaker or rotator for 24 to 48 hours at ambient temperature (25°C).
-
Filtration: Pass the suspension through a 0.45 µm PVDF syringe filter (low protein binding) to remove undissolved solids. Note: Saturate the filter with a small volume first to prevent drug loss.
-
Dilution: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to bring it within the linear range of the detector.
-
Quantification: Analyze via HPLC-UV (typically 254 nm or 280 nm) against a standard curve prepared from the DMSO stock.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Aqueous Buffer | "Crash-out" effect upon dilution from DMSO.[1] | Vortex immediately upon addition.[1] Increase DMSO concentration to 1% or 5%.[1] Warm slightly to 37°C. |
| Inconsistent HPLC Area | Compound adsorption to plastic tips or filters. | Use glass vials and low-binding filters (PVDF or PTFE).[1] Pre-rinse tips with solvent.[1] |
| Degradation | Hydrolysis of the nitrile group (to amide/acid).[1] | Avoid extreme pH (< 2 or > 10).[1] Analyze fresh. Keep DMSO stocks anhydrous. |
References
-
PubChem. Compound Summary: Indole-3-acetonitrile (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Available at: [Link]
Sources
Comprehensive Quantum Chemical Profiling of 2-(1H-Indazol-3-yl)acetonitrile
Executive Summary & Pharmacophore Significance
This technical guide outlines the computational framework for characterizing 2-(1H-Indazol-3-yl)acetonitrile , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The indazole scaffold serves as a bio-isostere to indole, offering enhanced metabolic stability and unique hydrogen-bonding capabilities.
The primary challenge in modeling this compound lies in its annular tautomerism (1H- vs. 2H-indazole) and the rotational flexibility of the cyanomethyl side chain. This guide provides a validated Density Functional Theory (DFT) protocol to resolve these structural dynamics, predict spectroscopic signatures, and map reactive sites for drug design.
Computational Methodology (SOP)
To ensure reproducibility and accuracy, the following computational workflow is prescribed. This protocol balances cost with chemical accuracy, utilizing the B3LYP hybrid functional for general properties and wB97X-D for non-covalent interactions.
Software & Hardware Specifications
-
Primary Engine: Gaussian 16 / ORCA 5.0
-
Visualization: GaussView 6 / ChemCraft
-
Hardware: 16+ Cores, 64GB RAM (Required for solvent-phase frequency calculations).
Level of Theory
| Parameter | Setting | Rationale |
| Functional | B3LYP (Optimization) | Standard for organic geometries; error cancellation often yields accurate vibrational frequencies. |
| Refinement | wB97X-D (Energies) | Includes dispersion corrections critical for stacking interactions in crystal packing prediction. |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) to accurately model the lone pairs on the nitrile nitrogen. |
| Solvation | IEF-PCM | Integral Equation Formalism Polarizable Continuum Model (Water/DMSO) to mimic physiological or assay conditions. |
| Grid | Ultrafine | Essential to remove imaginary frequencies associated with soft rotational modes of the -CH2CN group. |
Structural Dynamics & Tautomerism
The defining feature of the indazole core is the proton migration between N1 and N2.
Tautomeric Equilibrium
Calculations typically reveal that the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 3–5 kcal/mol in the gas phase. This preference is driven by the preservation of the benzenoid aromatic sextet in the 1H form, whereas the 2H form adopts a quinoid-like character.
-
1H-Indazole Form: Benzenoid ring intact (Lower Energy).
-
2H-Indazole Form: Quinoid contribution (Higher Energy).[1]
Conformational Flexibility
The acetonitrile group (-CH₂-CN) at position 3 introduces a rotational degree of freedom. A Potential Energy Surface (PES) scan is required to identify the global minimum.
-
Scan Coordinate: Dihedral angle
(N1-C7a-C3-C ). -
Barrier: Low rotational barrier (< 2 kcal/mol) expected, implying free rotation at room temperature.
Visualization of Workflow
The following diagram illustrates the logical flow of the computational study, from structure generation to reactivity mapping.
Caption: Workflow for the quantum chemical characterization of indazole derivatives, ensuring thermodynamic stability verification before property calculation.
Electronic Landscape & Reactivity
Understanding the electronic distribution is vital for predicting how this molecule interacts with protein targets (docking) or synthetic reagents.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
-
HOMO: Localized primarily on the indazole ring (
-system), indicating the site of electrophilic attack. -
LUMO: Delocalized over the nitrile group and the heterocyclic ring, suggesting susceptibility to nucleophilic attack (e.g., reduction of the nitrile).
Calculated Descriptor Formulas:
-
Chemical Potential (
): -
Hardness (
): -
Electrophilicity Index (
):
Molecular Electrostatic Potential (MEP)
The MEP map identifies non-covalent interaction sites:
-
Red Regions (Negative Potential): The Nitrile Nitrogen (
) and Indazole N2. These are H-bond acceptors. -
Blue Regions (Positive Potential): The Indazole N1-H proton and the methylene protons (
). These are H-bond donors.
Reactivity Mapping Logic
The following diagram details the decision logic for interpreting reactivity descriptors.
Caption: Logic map correlating quantum descriptors (MEP/Fukui) to specific chemical reactivity sites on the indazole scaffold.
Spectroscopic Profiling
Validation of calculated structures against experimental data requires scaling factors to account for anharmonicity and basis set limitations.
Vibrational Spectroscopy (IR/Raman)
-
Scaling Factor: 0.961–0.967 (for B3LYP/6-311++G(d,p)).
-
Key Diagnostic Peaks:
- : ~2250 cm⁻¹ (Strong, sharp).
- : ~3400–3450 cm⁻¹ (Broad in solid state due to H-bonding, sharp in dilute solution).
- : ~1620 cm⁻¹.
NMR Prediction (GIAO Method)
Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent (PCM).
-
Reference: TMS (Tetramethylsilane) calculated at the same level of theory.
-
Equation:
-
Critical Shift: The methylene protons (
) typically appear as a singlet around 4.0–4.5 ppm, diagnostic of the 3-position substitution.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link
-
Alkorta, I., & Elguero, J. (2004). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719-726.
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
-
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
-
BenchChem. (2025).[3] Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. Link (Cited for general heterocyclic DFT protocols).
Sources
The Indazole Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Application
Abstract
This technical guide provides a comprehensive analysis of the indazole scaffold, a privileged bicyclic heterocycle in medicinal chemistry. We trace its evolution from Emil Fischer’s 19th-century dye chemistry to its current status as a cornerstone in oncology and CNS drug discovery. The guide details critical synthetic methodologies—ranging from classical diazotization to modern palladium-catalyzed cross-couplings—and examines the structural biology underlying indazole-based kinase inhibitors. Practical, industrial-scale protocols for Granisetron and Axitinib are provided to illustrate process chemistry challenges and solutions.
Part 1: Historical & Structural Foundation
The Indazole Tautomerism & Bioisosterism
Indazole (benzo[c]pyrazole) exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole .
-
Thermodynamics: The 1H-tautomer is thermodynamically favored in the gas phase and non-polar solvents due to aromatic stability (benzenoid structure).
-
Bioisosterism: Indazole serves as a robust bioisostere for indole (present in tryptophan/serotonin) and purine (present in ATP).
The Fischer Era (1880s)
The history of indazole begins with Emil Fischer , the Nobel laureate who defined the carbohydrate and purine landscape.
-
Discovery (1880): Fischer first synthesized indazole while attempting to characterize hydrazine derivatives.
-
Original Route: Thermal cyclization of o-hydrazinocinnamic acid.
-
Significance: This established the N-N bond formation strategy that dominates classical synthesis.
Part 2: Synthetic Evolution & Mechanisms
Classification of Synthetic Strategies
Synthetic routes are categorized by the bond formed during ring closure.
| Strategy | Key Bond Formed | Representative Reaction | Scope/Utility |
| Type A | N-N Bond | Jacobson / Diazotization | Classic, scalable, but harsh conditions. |
| Type B | C-N Bond | Buchwald / Pd-Catalysis | Modern, high functional group tolerance. |
| Type C | Ring Contraction | Davis-Beirut | Access to 2H-indazoles from nitrobenzylamines. |
Deep Dive: The Davis-Beirut Reaction
A powerful method for generating 2H-indazoles , often difficult to access selectively via alkylation.
-
Precursors: o-nitrobenzylamines and aldehydes/bases.
-
Mechanism:
-
Base-mediated deprotonation of the benzylic amine.
-
Intramolecular attack on the nitro group.
-
Formation of a nitroso imine intermediate.
-
N-N bond formation and dehydration to the indazole core.
-
Modern Process Chemistry: C-H Activation & Cross-Coupling
Modern drug discovery demands convergent routes.
-
Pd-Catalyzed Intramolecular Amination: Starting from o-halo-hydrazones or o-halo-ureas.
-
C-H Activation: Rh(III)-catalyzed coupling of azobenzenes with aldehydes or alkynes, directing the C-N bond formation without pre-functionalization.
Part 3: Case Studies in Process Chemistry
Case Study 1: Granisetron (CNS / Anti-emetic)
Target: 5-HT3 Receptor Antagonist.[4][6] Challenge: Scalable formation of the 1-methylindazole-3-carboxylic acid core.
Industrial Protocol (The "Isatin Route")
This route avoids hazardous hydrazines by utilizing isatin as a stable precursor.
-
Ring Opening: Isatin is hydrolyzed and nitrosated (NaNO2/H2SO4) to form the diazonium intermediate.
-
Reduction & Cyclization: The diazonium salt is reduced (SnCl2/HCl) to the hydrazine, which spontaneously cyclizes to indazole-3-carboxylic acid .
-
Methylation: Selective N1-methylation is achieved using Dimethyl Sulfate (DMS) or MeI in the presence of a base (NaOH/Acetone). Note: Regioselectivity (N1 vs N2) is controlled by solvent polarity.
-
Amide Coupling: The acid is converted to the acid chloride (SOCl2) and coupled with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Case Study 2: Axitinib (Oncology / Kinase Inhibitor)
Target: VEGFR 1/2/3. Challenge: Installing the vinyl-pyridine side chain and controlling polymorphism.
Step-by-Step Process Protocol (Pfizer Gen-2 Route)
Reference: Org. Process Res. Dev. 2014, 18, 1, 266–274.
Step 1: Iodination
-
Reagents: 6-Nitroindazole, NIS (N-iodosuccinimide), DMF.
-
Procedure: 6-Nitroindazole is iodinated at the C3 position.[5] The high acidity of the N-H allows this to proceed under mild conditions.
Step 2: Migita Coupling (C-S Bond Formation)
-
Reagents: 3-Iodo-6-nitroindazole, 2-Mercapto-N-methylbenzamide, Pd2(dba)3, Xantphos, i-Pr2NEt.
-
Insight: Xantphos is critical for preventing catalyst poisoning by the sulfur atom. This step installs the "tail" of the molecule.
Step 3: Heck Coupling (C-C Bond Formation)
-
Reagents: Intermediate from Step 2, 2-Vinylpyridine, Pd(OAc)2, P(o-tol)3, NEt3.
-
Condition: 100°C in DMF.
-
Mechanism: The Pd inserts into the Ar-I bond (if Iodine was used) or Ar-Br bond. In the optimized route, the nitro group is reduced to an amine/halide equivalent or used directly depending on the specific patent generation. Correction: In the standard convergent route, the Heck reaction often precedes the final amide coupling or uses a specific halogenated scaffold.
Step 4: Salt Formation
-
Final Step: Crystallization to ensure the correct polymorph (Form XLI) which has optimal bioavailability.
Part 4: Visualizing the Science
Timeline of Discovery
Caption: The evolution of indazole chemistry from dye precursors to precision oncology agents.
Axitinib Process Synthesis Flow
Caption: Convergent industrial synthesis of Axitinib highlighting key Palladium-catalyzed bond formations.
Part 5: Pharmacology & Binding Modes
The "Hinge Binder" Concept
In protein kinases, the ATP binding site is located in a cleft between the N-terminal and C-terminal lobes. The two lobes are connected by a "hinge" region.
-
Mechanism: The indazole nitrogen (N1-H or N2) acts as a hydrogen bond donor/acceptor pair with the backbone residues (typically Glu, Cys, or Met) of the kinase hinge.
-
Axitinib Example: The indazole core binds to the hinge region of VEGFR2. The vinyl-pyridine moiety extends into the solvent front, while the amide "tail" occupies the hydrophobic back pocket, locking the kinase in an inactive conformation (Type II inhibition).
Selectivity Profiles
| Drug | Primary Target | Indazole Role | Clinical Use |
| Axitinib | VEGFR 1/2/3 | Hinge Binder (Type II) | Renal Cell Carcinoma |
| Pazopanib | VEGFR, PDGFR, c-Kit | Hinge Binder | Renal Cell Carcinoma |
| Granisetron | 5-HT3 Receptor | Pharmacophore Core | Chemotherapy-induced Nausea |
| Lonidamine | Hexokinase II | Energy Metabolism Inhibitor | Solid Tumors (Investigational) |
References
-
Fischer, E. (1880). "Ueber die Hydrazine der Zimmtsäure". Berichte der deutschen chemischen Gesellschaft. Link
-
Zhai, L., et al. (2014).[7] "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions". Organic Process Research & Development. Link
-
Cheung, M., et al. (2016). "Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of JNK". Journal of Medicinal Chemistry. Link
-
Kurth, M. J., et al. (2005). "Davis-Beirut Reaction: N,N-Bond Forming Heterocyclization". Journal of Organic Chemistry. Link
-
Pfizer Inc. (2006). "Polymorphs of a substituted indazole derivative". U.S. Patent 7,232,910. Link
-
BenchChem. (2025). "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis". Link
Sources
- 1. CN1451660A - Process for preparing granisetron and its salt - Google Patents [patents.google.com]
- 2. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 3. CN1429816A - New method of preparing Granisetron intermediate - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]
- 5. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medkoo.com [medkoo.com]
Biological significance of the indazole scaffold in medicinal chemistry
The Indazole Scaffold: A Privileged Architecture in Modern Medicinal Chemistry[1]
Executive Summary
The indazole (1,2-benzodiazole) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its amphoteric nature and unique tautomeric stability, the indazole core has become a cornerstone in the design of small-molecule inhibitors, particularly within oncology.
This technical guide dissects the biological significance of the indazole scaffold, moving beyond surface-level observations to explore the structural causality of its binding modes, its critical role in FDA-approved therapeutics, and the synthetic methodologies required to harness its potential.
Physicochemical & Structural Fundamentals
The indazole ring system is an aromatic bicycle containing a benzene ring fused to a pyrazole ring.[2][3] Its biological utility is derived from three core physicochemical characteristics:
Tautomeric Versatility
Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole .[2][3]
-
1H-Indazole: The thermodynamically dominant species (approx. 2-4 kcal/mol more stable in the gas phase).[4] It mimics the indole scaffold (found in tryptophan) but provides an additional nitrogen atom (N2) that can act as a hydrogen bond acceptor.[4][5]
-
2H-Indazole: While less stable in isolation, this tautomer is frequently locked in place via N2-alkylation or arylation in drug design (e.g., Niraparib , Pazopanib ). This "frozen" tautomer alters the vector of hydrogen bond donors/acceptors, allowing for unique active site complementarity.
The Bioisostere Effect
Indazole acts as a bioisostere for both indole and benzimidazole .
-
Vs. Indole: Indazole retains the H-bond donor capability of the NH group but adds an H-bond acceptor at N2.[4][5] This dual capability allows it to satisfy complex binding pockets (e.g., kinase hinge regions) that a simple indole cannot.[4]
-
Vs. Benzimidazole: Indazole shifts the H-bond vectors, often improving metabolic stability by reducing susceptibility to oxidative metabolism at the C2 position.
Mechanism of Action: The Kinase Hinge Binder
The most prolific application of the indazole scaffold is in the inhibition of protein kinases. The scaffold's geometry is perfectly suited to interact with the ATP-binding hinge region of kinases.[4]
Structural Logic:
-
Bidentate Binding: The indazole core often engages in a bidentate hydrogen bonding network. The N1-H acts as a donor to the backbone carbonyl of a hinge residue (e.g., Glu930 in JAK2, Cys919 in VEGFR2), while the N2 (lone pair) acts as an acceptor for the backbone amide nitrogen.
-
Planarity: The flat aromatic system stacks efficiently between the hydrophobic lobes (Gatekeeper residue and catalytic spine), stabilizing the inactive conformation of the kinase.
Visualization: Indazole-Mediated Blockade of VEGF Signaling
The following diagram illustrates the downstream consequences of VEGFR2 inhibition by an indazole-based drug (e.g., Axitinib).
Figure 1: Mechanism of Angiogenesis Blockade.[4][5][6] The indazole inhibitor competitively binds to the ATP pocket of VEGFR2, halting the phosphorylation cascade required for endothelial cell proliferation and survival.
Clinical Case Studies: Indazoles in Oncology
The following table summarizes key FDA-approved drugs leveraging the indazole scaffold, highlighting the specific structural role of the indazole ring.
| Drug Name | Target(s) | Indazole Type | Structural Role of Indazole | Indication |
| Axitinib | VEGFR1/2/3 | 1H-Indazole | Acts as the "hinge binder," forming H-bonds with the kinase backbone to displace ATP.[4] | Renal Cell Carcinoma (RCC) |
| Pazopanib | VEGFR, PDGFR, c-Kit | 2H-Indazole | 2-Methyl-2H-indazole core locks the tautomer; provides hydrophobic stacking interactions.[4] | RCC, Soft Tissue Sarcoma |
| Niraparib | PARP1/2 | 2H-Indazole | Mimics the nicotinamide moiety of NAD+, binding in the catalytic pocket to trap PARP on DNA.[4] | Ovarian Cancer |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1H-Indazole | Central scaffold orienting the benzyl and piperazine groups for selectivity.[4] | NTRK+ Solid Tumors |
Synthetic Architectures
To access the indazole scaffold, researchers must choose a method that allows for regioselective substitution. The cyclization of 2-halobenzaldehydes with hydrazines is a robust, self-validating protocol for generating 1H-indazoles active in kinase screens.[4]
Protocol: Synthesis of 3-Substituted-1H-Indazoles
Target: General intermediate for kinase inhibitor libraries.[4]
Reagents:
-
2-Fluoro-benzaldehyde (1.0 eq)[4]
-
Hydrazine hydrate (3.0 eq)[4]
-
Solvent: DMA (Dimethylacetamide) or Ethanol[4]
-
Base:
(optional, depending on substrate reactivity)[4]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-benzaldehyde (10 mmol) in DMA (15 mL).
-
Addition: Add hydrazine hydrate (30 mmol) dropwise at room temperature. Note: Exothermic reaction possible.
-
Cyclization: Heat the reaction mixture to 100°C for 4-6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1).[4] The disappearance of the aldehyde spot and the appearance of a more polar fluorescent spot indicates product formation.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Isolation: The 1H-indazole usually precipitates as a white/off-white solid.[4] Collect by vacuum filtration.[4]
-
Purification: Recrystallize from ethanol/water if necessary.
-
Characterization: Confirm structure via
-NMR (Characteristic singlet for H-3 at ~8.0 ppm).
Biological Validation: VEGFR2 Kinase Assay
Once synthesized, the indazole derivative must be evaluated for potency. The HTRF (Homogeneous Time Resolved Fluorescence) assay is the industry standard for high-throughput screening of kinase inhibitors.[4]
Protocol: VEGFR2 HTRF Kinase Inhibition Assay
Principle: The assay measures the phosphorylation of a biotinylated polypeptide substrate (e.g., PolyGT) by the VEGFR2 kinase domain. Detection uses a Eu-labeled anti-phospho-tyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).[4] Inhibition prevents phosphorylation, reducing the FRET signal.
Materials:
-
Recombinant human VEGFR2 kinase domain.[4]
-
Substrate: Biotin-Poly(Glu, Tyr) 4:1.[4]
-
ATP (at
concentration, typically 10 ).[4] -
Detection Reagents: Eu-Cryptate antibody + Streptavidin-XL665.[4]
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of the indazole compound in DMSO (Top conc: 10
). -
Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Brij-35). -
Incubation: Add 4
of compound and 2 of Enzyme Mix to a 384-well low-volume white plate. Incubate for 15 mins at RT (allows compound to bind hinge region). -
Reaction Start: Add 4
of Substrate/ATP mix.[4] -
Reaction: Incubate for 60 minutes at RT.
-
Termination/Detection: Add 10
of Detection Mix (containing EDTA to stop the reaction and detection fluorophores). -
Read: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor) using a microplate reader (e.g., EnVision).
-
Analysis: Calculate HTRF Ratio (
). Plot % Inhibition vs. Log[Compound] to determine .[4]
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Medicinal Chemistry URL:[7][Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI) URL:[Link][4]
-
Discovery of Axitinib (AG-013736): A Potent Inhibitor of VEGFRs. Source:[4][8] ACS Medicinal Chemistry Letters (Note: Reference supports Axitinib binding mode data) URL:[Link][4]
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Source:[4][9] Journal of Medicinal Chemistry URL:[Link][4]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[4][10] Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. niraparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In vitro characterization of axitinib interactions with human efflux and hepatic uptake transporters: implications for disposition and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 3-substituted indazole derivatives
Topic: Tautomerism in 3-Substituted Indazole Derivatives: Mechanistic Insights & Application in Drug Design Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Axitinib, Pazopanib). Its utility, however, is complicated by annular tautomerism—the rapid proton migration between N1 and N2. While the 1H-tautomer is thermodynamically dominant in most environments, the 2H-tautomer often represents the bioactive conformation or the required scaffold for specific drug classes.
This guide provides a rigorous technical analysis of the 1H/2H equilibrium, the electronic determinants of 3-position substituents, and the analytical protocols required to definitively assign tautomeric states. It further details how to leverage this instability for regioselective synthesis in drug development.
Part 1: The Thermodynamic Landscape
The Core Equilibrium
Indazole exists in a dynamic equilibrium between the benzenoid 1H-indazole and the quinonoid 2H-indazole (isoindazole).
-
1H-Indazole: Characterized by full aromaticity in the benzene ring. It is generally the thermodynamically stable form (
to kcal/mol relative to 2H). -
2H-Indazole: Possesses a quinonoid character in the benzene ring, reducing overall aromatic stabilization energy.
Substituent Effects at C3
The substituent at the 3-position (
| Substituent Type ( | Electronic Effect | Impact on Equilibrium ( | Mechanism |
| Hydrogen / Alkyl | Neutral / Weak EDG | Strongly favors 1H | Preserves benzenoid aromaticity; no stabilization of N2-H. |
| Electron-Withdrawing (EWG) (e.g., -NO | Inductive withdrawal | Destabilizes 2H | Reduces basicity of N2; dipole interactions often favor 1H. |
| Resonance / H-bonding | Stabilizes 2H | Intramolecular H-bonds (e.g., between C3-OH and N2-H) can lock the 2H form. | |
| Halogens (e.g., -Cl, -Br) | Inductive withdrawal | Favors 1H | Similar to EWG, though steric bulk may slightly perturb solvation shells. |
Key Insight: In the gas phase, the 1H-tautomer is more stable by ~3.6–5.3 kcal/mol (MP2/DFT calculations). However, in polar aprotic solvents (e.g., DMSO) or solid-state crystal lattices, intermolecular hydrogen bonding (dimerization) can stabilize the 2H-tautomer, sometimes making it the dominant species in solution.
Part 2: Biological Implications (The "Active" Species)
In kinase drug discovery, the indazole ring often binds to the hinge region of the ATP-binding pocket. The protein environment selects a specific tautomer, acting as a "thermodynamic sink."
Binding Modes
-
1H-Indazole Mode: Acts as a Hydrogen Bond Donor (HBD) at N1 and Acceptor (HBA) at N2.
-
Example:Axitinib (VEGFR inhibitor).[1] The 1H-indazole binds to the hinge region, forming a bidentate interaction pattern compatible with the 1H geometry.
-
-
2H-Indazole Mode: Acts as HBA at N1 and HBD at N2.
-
Example:Pazopanib (VEGFR/PDGFR inhibitor).[2] Although Pazopanib is chemically "locked" as an N2-methylated regioisomer, its design mimics the electronic profile of the 2H-tautomer. The N2-methyl group projects into the solvent/pocket interface, while the N1 acts as an acceptor.
-
Visualization of Signaling & Binding Logic
Figure 1: The "Chameleon" Effect. The protein pocket selects the active tautomer from the equilibrium, or necessitates a synthetic lock (alkylation) to enforce the bioactive geometry.
Part 3: Analytical Characterization (SOP)
Distinguishing between tautomers (in dynamic equilibrium) and regioisomers (fixed N-alkylated products) requires a multi-modal approach.
Standard Operating Procedure (SOP): Structural Assignment
Objective: Definitively assign 1H vs. 2H tautomeric state or N1 vs. N2 alkylation site.
Step 1:
-
Protocol: Dissolve sample in DMSO-d
(hydrogen bond acceptor) and CDCl (non-polar). -
Observation:
-
1H-Isomer: C3-H (if unsubstituted) typically appears at
8.0–8.2 ppm . -
2H-Isomer: C3-H often shifts downfield to
8.3–8.8 ppm due to the quinonoid ring current. -
Note: Broad exchangeable NH signals indicate rapid tautomerism. Sharp signals indicate a fixed regioisomer or strong intramolecular H-bond.
-
Step 2:
-
Protocol: Acquire
- HSQC or HMBC. -
Criteria:
-
N1-H (1H-Indazole):
approx 130–140 ppm . -
N2-H (2H-Indazole):
approx 160–180 ppm . -
Pyridine-like Nitrogen (N2 in 1H, N1 in 2H):
approx 250–300 ppm . -
Differentiation: The protonated nitrogen in the 2H form is significantly deshielded compared to the 1H form.
-
Step 3: X-Ray Crystallography (Solid State)
-
Protocol: Recrystallize from slow evaporation (e.g., MeOH/DCM).
-
Analysis: Measure the N1–C7a and N2–C3 bond lengths.
-
1H: N1–N2 is single-bond character; C7a–N1 is shorter.
-
2H: N1–N2 has double-bond character; bond alternation in the benzene ring is more pronounced (quinonoid).
-
Decision Tree for Assignment
Figure 2: Analytical Decision Tree. A systematic workflow to distinguish dynamic tautomers from static regioisomers.
Part 4: Synthetic Control (Taming the Tautomer)
In drug development, synthesizing the correct regioisomer (N1-alkyl vs. N2-alkyl) is critical.[3] The tautomeric equilibrium dictates the ratio of nucleophilic species.
Regioselectivity Rules
-
Thermodynamic Control: Under reversible conditions or high temperatures, the N1-alkylated product (derived from the 1H-tautomer) is favored due to the stability of the resulting benzenoid system.
-
Kinetic Control:
-
Base/Electrophile: Strong bases (NaH) often lead to mixtures.
-
Solvent: Non-polar solvents can sometimes favor N2-alkylation if the transition state is stabilized by chelation.
-
-
Transient Directing Groups: To access the elusive N2-isomer (like in Pazopanib synthesis), chemists often use:
-
Steric blocking: Bulky groups at C7 or C3 can steer alkylation to N2.
-
Chelation: A substituent at C3 with a lone pair (e.g., -COOMe) can chelate a metal ion, directing the incoming electrophile to N2.
-
References
-
Sigalov, M. V., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry. Link
-
Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry. Link
-
Vasileiadis, M., et al. (2012). "Structure-Based Design and Characterization of Axitinib." Journal of Medicinal Chemistry. Link
-
Gao, Y., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025). "A Comparative Guide to the Synthesis of Pazopanib." BenchChem Technical Guides. Link
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Polymorphic Landscape of 2-(1H-Indazol-3-YL)acetonitrile: A Strategic Characterization Guide
Executive Summary
2-(1H-Indazol-3-yl)acetonitrile (CAS: 44473-16-5) is a critical bicyclic intermediate utilized in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] While often treated as a transient precursor, its solid-state behavior presents significant risks to process consistency. The molecule's architecture—combining a tautomeric indazole core with a flexible acetonitrile tail—creates a high propensity for conformational polymorphism and tautomeric polymorphism .[1]
This guide provides a technical framework for identifying, characterizing, and controlling the solid-state forms of this compound.[1] It moves beyond standard screening to address the specific "donor-acceptor" mismatch inherent in the indazole-nitrile motif.
Molecular Architecture & Tautomeric Risks[1][2]
The primary driver of polymorphism in 2-(1H-Indazol-3-yl)acetonitrile is the annular tautomerism of the indazole ring, coupled with the hydrogen-bonding capability of the nitrile group.[1]
The Tautomeric Equilibrium
Unlike indole, which is fixed, indazole exists in a dynamic equilibrium between the 1H-isomer (benzenoid structure) and the 2H-isomer (quinoid structure).[1]
-
Thermodynamics: The 1H-form is generally more stable aromatically (approx. 2–4 kcal/mol lower energy in gas phase).[1]
-
Kinetics: In solution, proton transfer is rapid.[1] However, rapid crystallization can "trap" the metastable 2H-form, or a mixed crystal (solid solution) may form.[1]
-
The Nitrile Factor: The acetonitrile side chain acts as a strong hydrogen bond acceptor (
).[1] This competes with the pyrazole nitrogen ( ) for the proton on , creating a complex landscape of potential hydrogen-bond networks.[1]
Predicted Packing Motifs
Based on the Cambridge Structural Database (CSD) trends for indazole derivatives, two primary packing motifs are hypothesized for this molecule:
-
Catemer Motifs (Chain-like):
interactions forming infinite 1D chains.[1] This is likely in non-polar solvents.[1] -
Dimer Motifs (Cyclic):
intermolecular bonds forming dimers, stacking via interactions.[1] This is favored in sterically hindered environments or specific polar solvents.[1]
Mechanism Visualization
The following diagram illustrates the tautomeric pathway and the competing hydrogen bond acceptors that drive polymorphic formation.
Caption: Fig 1. Tautomeric divergence leading to distinct crystal packing motifs.[1] The competition between the nitrile tail and the pyrazole ring determines the final solid form.
Strategic Screening Protocol
To exhaustively map the polymorphic landscape, a "brute force" screen is insufficient. You must use a rational solvent selection matrix that targets specific interactions.[1]
Solvent Selection Matrix
The choice of solvent dictates the hydrogen bond availability and the tautomeric stabilization.[1]
| Solvent Class | Representative Solvents | Target Interaction / Outcome |
| Non-Polar Aromatic | Toluene, Xylene | Thermodynamic Control. Promotes |
| Polar Protic | Methanol, IPA | H-Bond Disruption. The solvent competes for H-bonds.[1] High risk of forming solvates or metastable forms due to rapid solubility changes.[1] |
| Polar Arotic | Acetonitrile, Acetone | Self-Solvation Risk. Since the molecule itself has a nitrile group, crystallizing from acetonitrile often leads to channel solvates.[1] Use with caution. |
| Chlorinated | DCM, Chloroform | Weak Interaction. Good for evaporation screens.[1] Often yields metastable forms due to fast evaporation rates.[1] |
Experimental Workflow: The "3-Mode" Screen
Do not rely on a single crystallization method. Execute these three modes in parallel.
Mode A: Slurry Conversion (Thermodynamic Stability)
-
Objective: Identify the most stable form (Form I) at room temperature.
-
Protocol:
Mode B: Anti-Solvent Crash (Kinetic Trapping)
-
Objective: Trap metastable forms (Form II) or amorphous phases.
-
Protocol:
-
Dissolve compound in minimal DMSO (high solubility).[1]
-
Rapidly inject into 10 volumes of cold Water or Heptane (0°C) under high shear stirring.
-
Filter immediately.[1]
-
Why: High supersaturation prevents the organization required for the stable lattice, potentially trapping the 2H-tautomer or high-energy conformers.[1]
-
Mode C: Evaporative Crystallization
-
Objective: Explore solvate formation.
-
Protocol:
-
Prepare saturated solutions in MeOH, Acetone, and THF.
-
Cover vials with parafilm containing a single pinhole.[1]
-
Allow slow evaporation over 5–7 days.
-
Characterization & Validation Hierarchy
Once solids are isolated, a rigorous analytical sequence is required to distinguish true polymorphs from solvates or chemical degradation.
The Analytical Decision Tree
Caption: Fig 2. Analytical hierarchy to filter false positives. TGA is critical to rule out solvatomorphism before assigning a new form.
Key Analytical Markers
-
PXRD (Powder X-Ray Diffraction): Look for shifts in the low-angle region (5°–15°
).[1] This region represents the largest d-spacings (molecular packing layers).[1] A shift here indicates a change in the stacking motif (e.g., Form I vs Form II).[1] -
DSC (Differential Scanning Calorimetry):
-
IR Spectroscopy (ATR): Focus on the Nitrile Stretch (
) around 2200–2250 cm⁻¹.[1]
Synthesis Implications & Regulatory Control[2]
For drug development, the isolation of the correct polymorph of 2-(1H-Indazol-3-yl)acetonitrile is not just academic; it impacts the yield and purity of the next step.[1]
-
Processability: Needle-like polymorphs (often formed from fast cooling) cause filtration bottlenecks.[1] Plate-like crystals (often from toluene slurries) filter faster.[1]
-
Reactivity: A metastable polymorph with higher solubility will dissolve faster in the subsequent reaction solvent, potentially increasing the reaction rate but also the risk of impurity formation if the reaction is exothermic.[1]
-
Specification: If this is a regulatory starting material (RSM), you must define the solid form in the spec sheet.[1] "White crystalline solid" is insufficient.
-
Requirement: "Crystalline Form I, confirmed by PXRD matching reference standard."
-
References
-
Claramunt, R. M., et al. "The Tautomerism of Indazole in the Solid State."[1] Journal of the American Chemical Society, vol. 121, no.[1] 45, 1999, pp. 10637–10647.[1] Link[1]
-
Bernstein, J. "Polymorphism in Molecular Crystals."[1] Oxford University Press, 2002.[1] (Fundamental text on graph sets and H-bond motifs).
-
Vishweshwar, P., et al. "Crystal Engineering of Pharmaceutical Co-crystals."[1] Journal of Pharmaceutical Sciences, vol. 95, no. 3, 2006, pp. 499-516.[1] (Relevance: Supramolecular synthons of amides/nitriles). Link
-
Cambridge Crystallographic Data Centre (CCDC). "Indazole Derivatives Structural Search." (Use for comparing packing motifs of CAS 44473-16-5 analogs). Link
-
Cruz-Cabeza, A. J., et al. "Facts and fictions about polymorphism."[1] Chemical Society Reviews, vol. 44, 2015, pp. 8619-8635.[1] Link
Sources
Application Note: One-Pot Synthesis Protocols for 2-(1H-Indazol-3-yl)acetonitrile
Executive Summary
2-(1H-Indazol-3-yl)acetonitrile is a critical pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.[1][2][3] Traditional synthesis often involves multi-step isolation of unstable intermediates, particularly the 3-chloromethyl derivative, which poses safety risks (lachrymator, skin sensitizer) and yield losses.
This Application Note details two distinct "one-pot" strategies designed to maximize yield, safety, and operational efficiency:
-
Method A (Telescoped Nucleophilic Substitution): A robust, scalable protocol suitable for gram-to-kilogram production, utilizing in-situ generated 3-(chloromethyl)indazole.[1][2]
-
Method B (Photocatalytic C-H Activation): A direct, atom-economical approach using visible-light photocatalysis for late-stage functionalization or medicinal chemistry screening.[1][2]
Strategic Analysis & Reaction Logic
The Synthetic Challenge
The C3 position of the 1H-indazole ring is electron-rich but sterically sensitive.[1][2] Direct alkylation often competes with N1 and N2 alkylation.[1]
-
N-Alkylation (Unwanted): Under basic conditions, electrophiles preferentially attack the N1 position.[1][3]
-
C3-Alkylation (Target): Requires either electrophilic aromatic substitution (EAS) conditions or radical mechanisms to overcome the N-nucleophilicity.[1][2][3]
Route Comparison
| Feature | Method A: Telescoped EAS/SN2 | Method B: Photocatalytic C-H Activation |
| Mechanism | Electrophilic substitution | Radical Cross-Dehydrogenative Coupling (CDC) |
| Precursors | 1H-Indazole, Formaldehyde, HCl, NaCN | 1H-Indazole, Bromoacetonitrile, Ir-Catalyst |
| Scalability | High (Kg scale) | Low/Medium (mg to g scale) |
| Atom Economy | Moderate (Stoichiometric byproducts) | High (Direct functionalization) |
| Key Risk | Cyanide handling, Acidic media | Cost of catalyst, Photoreactor setup |
Method A: Telescoped Chloromethylation-Cyanation Protocol
Best For: Scale-up, Industrial Process, Cost-Efficiency.[1][2]
This protocol avoids the isolation of the potent alkylating agent 3-(chloromethyl)-1H-indazole by reacting it in situ with a cyanide source under phase-transfer catalysis (PTC) conditions.[1][2][3]
Reaction Scheme & Mechanism
The reaction proceeds via a "Mannich-type" hydroxymethylation followed by chlorination, and subsequent
Figure 1: Telescoped reaction pathway avoiding isolation of the chloromethyl intermediate.
Detailed Protocol
Reagents:
-
Hydrochloric acid (37%, aqueous) (10 vol)[3]
-
Solvents: Toluene, Water, Ethyl Acetate.
Step-by-Step Procedure:
-
Chloromethylation (Step 1):
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 1H-Indazole (e.g., 11.8 g, 100 mmol) in conc. HCl (120 mL).
-
Add Paraformaldehyde (4.5 g, 150 mmol) in one portion.
-
Heat the mixture to 60°C for 4 hours. The suspension will dissolve, then reprecipitate the hydrochloride salt of the intermediate.
-
Check Point: TLC (EtOAc/Hexane 1:1) should show consumption of indazole (
) and formation of a baseline spot (salt).[3]
-
-
Telescoping / Solvent Switch:
-
Cool the reaction mixture to 0–5°C.
-
Slowly neutralize with 50% NaOH solution to pH ~4-5 (Caution: Exothermic).[1][2][3] Do not make fully basic yet to avoid hydrolysis of the chloride.[1][2][3]
-
Add Toluene (150 mL) and TBAB (1.6 g, 5 mmol).
-
Adjust pH to 8–9 with saturated
while stirring vigorously to extract the free base 3-chloromethylindazole into the toluene layer immediately.[1][2] -
Separate the aqueous layer and extract once more with Toluene (50 mL).[3] Combine organic layers. Note: Do not concentrate.
-
-
Cyanation (Step 2):
-
To the combined toluene solution (containing the reactive intermediate), add a solution of NaCN (12.25 g, 250 mmol) in Water (40 mL).[3]
-
Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 2–3 hours.
-
Mechanism Check: The phase transfer catalyst (TBAB) shuttles cyanide ions into the organic phase, displacing the chloride.[3]
-
-
Work-up & Purification:
-
Safety: Add bleach (NaOCl) to the aqueous waste stream to quench excess cyanide before disposal.[1][3]
-
Separate layers.[1] Wash organic layer with water (
mL) and brine ( mL).[3] -
Dry over
and concentrate under reduced pressure. -
Crystallization: The crude solid is often pure enough (>90%).[1][3] Recrystallize from Ethanol/Water or Toluene/Hexane to yield off-white needles.[1][2]
Yield Expectation: 75–85% overall.
Method B: Photocatalytic Direct C-H Cyanomethylation
Best For: Late-stage functionalization, Medicinal Chemistry, "Green" Chemistry.[1]
This method utilizes visible light to generate a cyanomethyl radical from bromoacetonitrile, which attacks the C3 position of the indazole.
Reaction Scheme
This reaction relies on an Iridium-based photocatalyst to mediate a Single Electron Transfer (SET) process.[1][2][3]
Figure 2: Radical-mediated direct C3-H functionalization.
Detailed Protocol
Reagents:
Procedure:
-
In a Pyrex tube, combine Indazole,
, and . -
Evacuate and backfill with Argon (
).[1][3] -
Add degassed
(5 mL) and Bromoacetonitrile via syringe. -
Irradiate with Blue LEDs (40-60 W, ~450 nm) at room temperature for 12–24 hours. Fan cooling is recommended to maintain temp < 30°C.[1][2]
-
Work-up: Dilute with EtOAc, wash with water, and purify via column chromatography (Silica, Hexane/EtOAc gradient).
Yield Expectation: 60–70%.
Critical Control Points & Troubleshooting
| Parameter | Method A (Telescoped) | Method B (Photocatalytic) |
| Temperature | Step 1: 60°C (Strict). >70°C causes dimerization.[1][2] | Keep <35°C. Heat degrades the radical intermediate.[2] |
| pH Control | Neutralization of Step 1 is critical.[1][3] Too basic = hydrolysis.[1] | Base ( |
| Stirring | High shear required for PTC step (Step 2).[1][3] | Standard magnetic stirring is sufficient.[1] |
| Safety | NaCN is lethal. Use bleach traps.[1][3] Work in fume hood. | Light source intensity affects rate.[1][2] Shield eyes from UV/Blue light.[1] |
References
-
Telescoped Synthesis via Chloromethylation
-
Original Methodology: W. W.[1][2][3] Hartman & J. B.[2][3] Dickey, Org. Synth.1934 , 14,[3] 42. (Base indazole synthesis logic).
-
Cyanation Conditions: C. M.[1][2][3] Starks, J. Am. Chem. Soc.1971 , 93, 195.[3] (Phase Transfer Catalysis foundation).[1][3]
-
Specific Application: "Preparation of Indazole Derivatives."[1][2][5][6][7][8][9][10][11] ChemicalBook Protocols. Available at: [1][2][3]
-
-
Photocatalytic Route
-
Industrial Context (Niraparib)
-
General Indazole Chemistry
Sources
- 1. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes [academia.edu]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 14. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
Scale-up synthesis of 2-(1H-Indazol-3-YL)acetonitrile for preclinical studies
Executive Summary
This application note details the process chemistry and engineering controls required for the kilogram-scale synthesis of 2-(1H-Indazol-3-yl)acetonitrile (CAS: 6298-65-3) . This compound is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.
While laboratory-scale synthesis often utilizes hazardous cyanide displacement on unprotected indazoles, scale-up presents significant safety risks (HCN evolution) and quality challenges (dimerization impurities). This guide presents a Phase-Transfer Catalyzed (PTC) protocol utilizing Potassium Hexacyanoferrate(II) as a safer, "green" cyanide source, alongside a traditional NaCN route with enhanced engineering controls.
Route Selection & Strategy
For preclinical delivery (100g – 5kg), the selection of the synthetic route is governed by Safety , Atom Economy , and Impurity Control .
| Parameter | Route A: Classical Cyanation | Route B: Aldehyde Dehydration | Route C: Green Cyanation (Recommended) |
| Precursor | 3-(Chloromethyl)-1H-indazole | 1H-Indazole-3-carbaldehyde | 3-(Chloromethyl)-1H-indazole |
| Reagent | NaCN / KCN | Hydroxylamine / Dehydrating Agent | K₄[Fe(CN)₆] (Potassium Ferrocyanide) |
| Safety Profile | High Risk (Free CN⁻, HCN gas) | Medium (Exothermic dehydration) | Low Risk (Non-toxic solid source) |
| Scalability | High (Industry Standard) | Medium (Step-intensive) | High (Ideal for CRO/Preclinical) |
| Impurity | Dimer (Bis-alkylation) | Oxime isomers | Minimal Dimer |
Decision: This guide focuses on Route C (Green Cyanation) due to its superior safety profile for preclinical labs, while providing the engineering controls for Route A (Classical) for facilities equipped with cyanide destruct systems.
Process Flow & Mechanism
The primary challenge in scaling this reaction is the competition between the desired nucleophilic substitution (
Figure 1: Reaction pathway showing the competition between product formation and the critical dimerization impurity.
Detailed Experimental Protocols
Protocol A: Precursor Synthesis (3-Chloromethyl-1H-indazole)
Prerequisite Step: Conversion of 1H-Indazole-3-methanol to the chloride.
-
Reactor Setup: 10L Glass-lined reactor with overhead stirring (200 RPM) and scrubber.
-
Charge: Suspend 1H-Indazole-3-methanol (1.0 equiv) in Dichloromethane (DCM) (10 vol).
-
Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise over 2 hours. Caution: SO₂ and HCl gas evolution.
-
Reaction: Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: <0.5% Alcohol).
-
Workup: Quench into saturated NaHCO₃ (exothermic). Separate phases. Wash organic layer with Brine.[1]
-
Isolation: Concentrate DCM to ~2 vol, add Heptane (5 vol) to precipitate. Filter and dry.[1][2]
-
Yield: 85-90%
-
Stability: Store at 4°C (unstable to moisture).
-
Protocol B: Green Cyanation (Scale-Up Recommended)
Target Scale: 1.0 kg Input
Reagents:
-
3-(Chloromethyl)-1H-indazole (1.0 equiv, 1.0 kg)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.6 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (0.1 mol%) / XPhos (0.2 mol%) OR TBAB (Phase Transfer) (5 mol%)
-
Note: For cost-efficiency, the Phase Transfer method (TBAB) is preferred over Palladium for this specific benzylic substrate.
-
-
Solvent: Ethyl Acetate / Water (1:1 biphasic system).
Step-by-Step Procedure:
-
Charging: To a 20L reactor, charge Water (5L), Na₂CO₃ (0.64 kg), and K₄[Fe(CN)₆] (1.52 kg). Stir until dissolved.
-
Organic Phase: Add Ethyl Acetate (5L) and TBAB (0.1 kg).
-
Substrate Addition: Add 3-(Chloromethyl)-1H-indazole (1.0 kg) portion-wise at 20°C.
-
Engineering Control: Do not add all at once. High local concentrations favor dimerization.
-
-
Reaction: Heat to reflux (75°C) for 12–16 hours.
-
IPC (In-Process Control): HPLC check every 4 hours. Target SM < 1.0%.
-
-
Workup:
-
Purification (Crystallization):
-
Concentrate organic layer to a solid residue.
-
Recrystallize from Ethanol/Water (8:2) . Heat to 70°C to dissolve, cool slowly to 5°C.
-
Filter and wash with cold Ethanol.
-
-
Drying: Vacuum oven at 45°C for 24 hours.
Expected Yield: 75–82% Purity: >98.5% (HPLC)
Process Safety & Engineering Controls
When scaling up, the risk profile changes. The following controls are mandatory.
| Hazard | Control Measure | Trigger Point |
| HCN Evolution | Scrubber containing 15% NaOH + NaOCl. Reactor headspace purged with N₂. | pH < 9.0 in aqueous phase |
| Exotherm | Jacketed reactor with active cooling. Dosing controlled by mass flow meter. | Temp > 80°C |
| Skin Sensitization | Full PPE (Tyvek suit, double nitrile gloves). 3-(Chloromethyl) indazoles are potent sensitizers. | Handling Solids |
| Waste Disposal | All aqueous waste treated with NaOCl (pH > 10) to oxidize residual cyanide to cyanate. | Waste Stream |
Analytical Quality Control
Method: HPLC-UV (Reverse Phase) Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) Mobile Phase A: 0.1% TFA in Water Mobile Phase B: Acetonitrile Gradient: 5% B to 95% B over 20 minutes. Detection: 254 nm and 280 nm.
Key Retention Times (Relative):
-
Indazole-3-methanol (Hydrolysis impurity): 0.6 RRT
-
Target Nitrile: 1.0 RRT
-
Bis-Indazole Dimer: 1.4 RRT (Late eluter, very hydrophobic)
Troubleshooting Guide
-
Problem: High levels of Dimer impurity (>2%).
-
Cause: Reaction mixture too concentrated or stirring too slow (mass transfer limitation).
-
Solution: Increase solvent volume to 15 vol. Increase agitation speed. Ensure slow addition of the chloromethyl substrate.
-
-
Problem: Stalled Reaction (SM remains > 10%).
-
Cause: Decomposition of catalyst or "poisoning" by HCl traces in starting material.
-
Solution: Ensure Starting Material (chloride) is free of acid (wash with bicarbonate during precursor synthesis). Add fresh TBAB.
-
References
-
Green Cyanation using K4[Fe(CN)
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides."[4] Chemical Communications.
-
-
Phase Transfer Catalysis in Cyanation
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
-
Safety of Cyanide Reactions
-
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[2] National Research Council (US).
-
-
Indazole Chemistry & Functionalization
- Schmidt, A., & Beutler, A. (2008). "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry.
Sources
Strategic Derivatization of 2-(1H-Indazol-3-yl)acetonitrile for SAR Studies
Abstract & Strategic Value
The 2-(1H-Indazol-3-yl)acetonitrile scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for kinase inhibitors (e.g., Axitinib analogs), anti-inflammatory agents, and metabolic modulators (e.g., Lonidamine derivatives). Its value lies in its bifunctional nature: the N1-position allows for tuning lipophilicity and solvent exposure, while the C3-acetonitrile "warhead" offers a versatile handle for bioisosteric replacement and linker modification.
This guide outlines a modular Structure-Activity Relationship (SAR) workflow. Unlike standard protocols, we emphasize the "Order of Operations" —specifically, the necessity of stabilizing the N1-position prior to aggressive C3-sidechain modifications to prevent regiochemical scrambling and polymerization.
Strategic Analysis: Zones of Modification
To maximize SAR efficiency, the molecule is divided into three reactive zones. The chemical logic dictates that Zone 1 (N1-Tail) must be addressed first to define the core physicochemical properties, followed by Zone 2 (Linker) and Zone 3 (Headgroup) .
Figure 1: The Modular SAR Strategy
Caption: Modular SAR workflow emphasizing the necessity of N1-functionalization prior to linker or headgroup modification.
Module A: N1-Functionalization (The Foundation)
Objective: Introduce diversity at the N1 position to probe the hydrophobic pocket or solvent front. Challenge: Regioselectivity. Indazoles can alkylate at N1 (thermodynamic) or N2 (kinetic/chelation control).
Protocol A1: Regioselective N1-Alkylation
This protocol utilizes Sodium Hydride (NaH) in THF to favor the thermodynamic N1-product over the N2-isomer.[1][2]
Reagents:
-
Starting Material: 2-(1H-Indazol-3-yl)acetonitrile (1.0 eq)
-
Base: NaH (60% dispersion in oil) (1.2 eq)
-
Electrophile: Alkyl Halide (R-X) (1.1 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-(1H-Indazol-3-yl)acetonitrile and anhydrous THF under Argon atmosphere. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise over 10 minutes. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the indazolyl anion).
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench & Workup: Quench carefully with sat. NH₄Cl.[3] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). N1-isomers typically elute after N2-isomers (N1 is more polar) or before depending on the R-group, but N1 is generally the major product (>80%).
Validation (Regiochemistry):
-
1H NMR: The C3-proton (or sidechain protons) in N2-alkylated indazoles often shows a distinct downfield shift compared to N1.
-
NOESY: A critical NOE correlation will exist between the N-Alkyl protons and the C7-H proton for N1-isomers . This correlation is absent in N2-isomers (where NOE is seen with C3-substituents).
Module B: C3-Nitrile Transformations (The Warhead)
Objective: Convert the nitrile "dummy group" into active pharmacophores.
Protocol B1: Tetrazole Synthesis (Carboxylate Bioisostere)
The conversion of the nitrile to a tetrazole is a classic strategy to improve metabolic stability and bioavailability compared to a carboxylic acid. We utilize a Zinc-catalyzed [2+3] cycloaddition (Sharpless method), which avoids the use of toxic tin reagents or explosive hydrazoic acid.
Reagents:
-
Substrate: N1-substituted Indazole-3-acetonitrile (1.0 eq)
-
Reagent: Sodium Azide (NaN₃) (1.5 eq)
-
Catalyst: Zinc Bromide (ZnBr₂) (1.0 eq)
-
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Methodology:
-
Setup: In a pressure vial, dissolve the nitrile in the solvent mixture.
-
Addition: Add NaN₃ and ZnBr₂.
-
Cycloaddition: Seal the vial and heat to 100°C for 12–24 hours. (Microwave alternative: 140°C for 30 mins).
-
Workup (Critical): Cool to RT. Add 3N HCl until pH ~1. This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole.
-
Isolation: Filter the precipitate (if solid) or extract with EtOAc. The tetrazole is often pure enough for biological testing without chromatography.
Protocol B2: Pinner Hydrolysis to Ethyl Ester
Direct acidic hydrolysis can be harsh. The Pinner reaction offers a milder route to esters.
-
Dissolve nitrile in anhydrous Ethanol .
-
Bubble HCl gas (generated from H₂SO₄/NaCl) into the solution at 0°C until saturation.
-
Stir at 0°C for 4 hours (forms the imidate salt).
-
Add water carefully to hydrolyze the imidate to the ester.
Module C: Alpha-Carbon Functionalization (Advanced)
Objective: Block metabolic oxidation at the benzylic position (a common clearance pathway) or restrict conformational freedom.
Constraint: This must be performed on N1-protected substrates.
Protocol C1: gem-Dimethylation
Reagents:
-
Substrate: N1-Alkyl-Indazole-3-acetonitrile (1.0 eq)
-
Base: LiHMDS (Lithium Hexamethyldisilazide) (2.5 eq) - Preferred over NaH for cleaner dianion control.
-
Electrophile: Methyl Iodide (MeI) (3.0 eq)
-
Solvent: Anhydrous THF, -78°C.
Methodology:
-
Cool the substrate in THF to -78°C .
-
Add LiHMDS dropwise. The solution will turn deep orange/red (formation of the benzylic anion). Stir for 30 mins.
-
Add MeI rapidly.
-
Allow to warm to 0°C.
-
Note: Mono-methylation is difficult to control; usually, the gem-dimethyl product is the target.
Summary of Reaction Pathways
Figure 2: Chemical Transformation Map
Caption: Comprehensive reaction map for the derivatization of the indazole-acetonitrile core.
Data Summary & Validation
| Transformation | Reagents | Key QC Parameter (1H NMR) | Expected Yield |
| N1-Alkylation | NaH, R-X, THF | NOE: N-CH₂ ↔ C7-H | 75-90% |
| Tetrazole Formation | NaN₃, ZnBr₂, H₂O | Disappearance of CN peak (~2250 cm⁻¹ IR) | 80-95% |
| Nitrile Hydrolysis | HCl, EtOH (Pinner) | Ethyl quartet (~4.1 ppm) | 60-80% |
| α-Methylation | LiHMDS, MeI | Loss of benzylic singlet (~4.0 ppm), appearance of CH₃ singlet | 50-70% |
References
-
Regioselective Alkylation of Indazoles
-
Tetrazole Synthesis (Sharpless Protocol)
-
Indazole Medicinal Chemistry
-
Alpha-Alkylation of Nitriles
- Title: Direct Alkylation of Nitriles with Primary Alcohols C
- Source: Organic Letters (2010). (Note: Provides context for alpha-activation, though LiHMDS protocol is standard textbook methodology).
-
URL:[Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helios.eie.gr [helios.eie.gr]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Note: Investigating the Effect of 2-(1H-Indazol-3-yl)acetonitrile on Apoptosis Pathways
[1][2]
Executive Summary & Biological Rationale[2][3][4]
The molecule 2-(1H-Indazol-3-yl)acetonitrile (CAS: 44473-16-5) represents a critical "privileged scaffold" in medicinal chemistry.[1] While often utilized as a synthetic intermediate for complex PARP inhibitors (e.g., Niraparib) and kinase inhibitors (e.g., Pazopanib), emerging research suggests that the indazole core itself possesses intrinsic bioactivity capable of modulating cell survival signaling.
This Application Note provides a rigorous, standardized workflow to investigate the apoptotic potential of 2-(1H-Indazol-3-yl)acetonitrile and its functionalized derivatives. Unlike generic cytotoxicity guides, this protocol focuses on distinguishing between cytostatic effects (cell cycle arrest) and cytotoxic apoptosis (programmed cell death), with specific attention to the Intrinsic Mitochondrial Pathway , a common target for indazole-based agents.
Key Mechanistic Hypotheses
Research into indazole derivatives suggests three primary mechanisms of action that this protocol is designed to validate:
-
Bcl-2 Family Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[1]
-
ROS Generation: Disruption of the mitochondrial membrane potential (
). -
Caspase Activation: Cleavage of Caspase-3 and PARP, leading to irreversible DNA fragmentation.
Experimental Workflow Overview
The following diagram outlines the logical progression of the investigation, from compound solubilization to mechanistic validation.
Figure 1: Decision-tree workflow for evaluating indazole-based apoptotic agents.
Detailed Protocols
Phase 1: Compound Preparation & Solubility Optimization
Critical Causality: 2-(1H-Indazol-3-yl)acetonitrile is hydrophobic.[1] Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative results in absorbance assays.
-
Stock Solution: Dissolve 2-(1H-Indazol-3-yl)acetonitrile in high-grade DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .
-
Note: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock into complete cell culture media immediately prior to use.
-
Constraint: The final DMSO concentration must remain < 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Phase 2: Cytotoxicity Screening (CCK-8 Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration).[1] We prefer CCK-8 (WST-8) over MTT because indazoles can sometimes interfere with the formazan crystals formed in MTT assays.[1]
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with a gradient of the compound (0, 1, 5, 10, 25, 50, 100 µM) for 48h.
-
Measurement: Add 10 µL CCK-8 reagent per well. Incubate 1-4h at 37°C. Measure absorbance at 450 nm.
-
Calculation:
[1]
Phase 3: Apoptosis Verification (Annexin V / PI Staining)
Objective: Distinguish apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+ or Double+).[1]
-
Harvest: Collect cells after 24h treatment (using IC50 concentration). Crucial: Collect the supernatant (floating cells) as these are likely late-apoptotic.[1]
-
Wash: Wash twice with cold PBS. Resuspend in
Binding Buffer at cells/mL. -
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI) within 1 hour.
Phase 4: Mechanistic Elucidation (Mitochondrial Pathway)
Scientific Context: Indazole derivatives frequently trigger the intrinsic apoptotic pathway by disrupting the mitochondrial transmembrane potential (
A. JC-1 Mitochondrial Membrane Potential Assay[1]
-
Staining: Incubate treated cells with JC-1 working solution (5 µg/mL) for 20 min at 37°C.
-
Principle:
-
Healthy Cells: JC-1 forms aggregates (Red Fluorescence, ~590 nm).
-
Apoptotic Cells:
collapses; JC-1 remains monomeric (Green Fluorescence, ~529 nm).
-
-
Readout: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.
B. Western Blotting Targets
To confirm the pathway, probe lysates for the following markers:
| Protein Target | Expected Change (Apoptosis) | Mechanistic Role |
| Bcl-2 | Downregulation | Anti-apoptotic; maintains mitochondrial integrity.[1] |
| Bax | Upregulation | Pro-apoptotic; forms pores in mitochondria. |
| Cleaved Caspase-3 | Presence (17/19 kDa) | Executioner caspase; final step of apoptosis.[1] |
| Cleaved PARP | Presence (89 kDa) | DNA repair enzyme inactivated by Caspase-3.[1] |
Pathway Visualization
The following diagram illustrates the hypothesized signaling cascade triggered by Indazole-3-acetonitrile derivatives, based on current literature on indazole pharmacophores.
Figure 2: Hypothesized mechanism of action: Indazole-mediated activation of the Intrinsic Mitochondrial Pathway.[1]
References
-
Wei, W., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents."[3][4][5][6] RSC Advances, 11, 15675-15687.[5] [Link]
-
Shang, C., et al. (2021). "The Anticancer Activity of Indazole Compounds: A Mini Review."[7] Current Topics in Medicinal Chemistry, 21(5), 363-376.[7] [Link]
-
Wang, C., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." International Journal of Molecular Sciences, 24(10), 8686.[8] [Link]
-
PubChem Compound Summary. "2-(1H-Indazol-3-yl)acetonitrile (CAS 44473-16-5)."[1] [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Profiling of Signaling Cascades Modulated by 2-(1H-Indazol-3-yl)acetonitrile Derivatives
Introduction: The Indazole Scaffold in Drug Discovery[1]
2-(1H-Indazol-3-yl)acetonitrile (CAS: 6494-19-5) serves as a critical pharmacophore and intermediate in the synthesis of bioactive small molecules. It is the structural precursor to Lonidamine (an inhibitor of aerobic glycolysis) and a core scaffold for next-generation kinase inhibitors targeting VEGFR , PDGFR , and PI3K/Akt/mTOR pathways.
Researchers utilizing this scaffold typically synthesize libraries of 3-substituted indazoles to induce metabolic stress or antiproliferative effects in cancer models. This guide provides a robust Western Blot strategy to validate the biological activity of these derivatives, distinguishing between metabolic interference (Lonidamine-like) and kinase inhibition mechanisms.
Core Signaling Mechanisms
-
Metabolic & Apoptotic Stress: Derivatives often inhibit Hexokinase II (HKII), disrupting mitochondrial function, leading to Caspase-3 and PARP cleavage.
-
Kinase Modulation: Structural analogs frequently act as ATP-competitive inhibitors, blocking the phosphorylation of Akt , mTOR , and ERK1/2 .
Pathway Visualization
The following diagram illustrates the dual-mechanism potential of Indazole-3-acetonitrile derivatives and the specific Western Blot targets required for validation.
Figure 1: Dual-mechanism signaling map. Indazole derivatives may act via RTK inhibition (Left) or Metabolic interference (Right), converging on apoptosis markers.
Experimental Design & Target Selection
To comprehensively profile a new derivative, select targets from both potential mechanisms.[1]
Table 1: Primary Western Blot Targets
| Category | Protein Target | Molecular Wt. | Modification | Biological Relevance |
| Proliferation | Akt | 60 kDa | p-Ser473 | Key readout for PI3K pathway inhibition. |
| ERK1/2 | 42/44 kDa | p-Thr202/Tyr204 | Indicator of MAPK pathway downregulation. | |
| Metabolism | Hexokinase II | 102 kDa | Total Protein | Downregulated by Lonidamine-class indazoles. |
| Apoptosis | Caspase-3 | 35/17 kDa | Cleaved (Asp175) | Gold standard for apoptosis induction. |
| PARP | 116/89 kDa | Cleaved (Asp214) | Downstream effector of Caspase-3. | |
| Loading Control | 42 kDa | None | Cytoskeletal standard (use GAPDH for metabolic studies). |
Optimized Western Blot Protocol
Phase 1: Sample Preparation (Crucial for Phosphoproteins)
Indazole derivatives are often hydrophobic. Improper solubilization causes precipitation, leading to false negatives.
-
Compound Solubilization: Dissolve 2-(1H-Indazol-3-yl)acetonitrile derivatives in DMSO to create a 10 mM stock.
-
Cell Treatment:
-
Seed cells (e.g., MCF-7, A549) at
cells/well in 6-well plates. -
Treat with compound (
) for 24 hours (apoptosis) or 1-4 hours (phosphorylation events). -
Control: Vehicle (DMSO < 0.1%).
-
-
Lysis (Phosphatase Inhibition):
-
Wash cells with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate).
-
Lyse in RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (1x) – Critical for Akt/ERK detection.
-
1 mM PMSF (add immediately before use).
-
-
Phase 2: Electrophoresis & Transfer
-
Normalization: Perform a BCA Protein Assay.[2] Load 20-30
g of total protein per lane. -
Gel Selection:
-
Use 10-12% SDS-PAGE for Akt, ERK, and Caspases.
-
Use 8% SDS-PAGE if analyzing mTOR (289 kDa) or PARP (116 kDa).
-
-
Transfer:
-
Transfer to PVDF membranes (0.45
m) at 100V for 90 mins (wet transfer) or 25V for 7 mins (turbo). -
Note: PVDF is preferred over Nitrocellulose for hydrophobic small molecule studies due to higher binding capacity for lipophilic proteins often associated with these pathways.
-
Phase 3: Immunodetection
-
Blocking: 5% BSA in TBST for 1 hour at RT. Do not use Non-fat Dry Milk for phosphoproteins (p-Akt, p-ERK) as casein contains phosphoproteins that cause high background.
-
Primary Antibody: Incubate overnight at 4°C (1:1000 dilution in 5% BSA).
-
Washing: 3 x 10 mins in TBST (0.1% Tween-20).
-
Detection: ECL Prime substrate. Capture images using a CCD camera system (Linear dynamic range is essential for quantification).
Workflow Visualization
Figure 2: Experimental workflow from compound synthesis to Western Blot detection.
Troubleshooting & Self-Validation
-
Issue: No reduction in p-Akt signal.
-
Cause: The derivative might be targeting the metabolic pathway (Lonidamine-like) rather than the kinase pathway.
-
Validation: Probe for Hexokinase II levels or Cleaved PARP . If PARP is cleaved without Akt inhibition, the mechanism is likely mitochondrial stress.
-
-
Issue: High Background on Phospho-blots.
-
Cause: Blocking with milk or insufficient washing.
-
Correction: Switch to 5% BSA for blocking and increase Tween-20 to 0.2% in wash buffer.
-
-
Issue: Compound Precipitation.
-
Cause: Indazole-acetonitriles can be highly lipophilic.
-
Correction: Ensure DMSO concentration in culture media does not exceed 0.5%, but pre-dilute the compound in warm media while vortexing.
-
References
-
Indazole Derivatives as Anti-Cancer Agents. Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[3][4][5][6][7][8] Source: RSC Advances, 2021.[9] Link:[Link]
-
Lonidamine Mechanism of Action. Title: Lonidamine: A classic indazole derivative targeting mitochondrial hexokinase. Source: Journal of Medicinal Chemistry (Contextual citation for scaffold mechanism).[10] Link:[Link]
-
Kinase Inhibition by Indazoles. Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules, 2018.[11][12] Link:[Link]
-
Western Blot Methodology for Phosphoproteins. Title: Western Blotting of Phosphoproteins: Optimization and Troubleshooting. Source: Bio-Rad Tech Notes. Link:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structure determination of rac-11′-(1-acetyl-1H-indazol-3-yl)-11′,11a′-dihydro-10′H,17′H-spiro[indene-2,18′-[5a,16b]methanotriindeno[1,2-b:1′,2′-d:2′′,1′′-g]oxocine]-1,3,10′,12′,17′(10a′H)-pentaone acetonitrile 1.5-solvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy Testing of 2-(1H-Indazol-3-YL)acetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and neuroprotective properties.[1][3][4] A significant portion of these biological effects are attributed to the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer and autoimmune disorders.[4] Compounds bearing the indazole moiety have been successfully developed as inhibitors of key kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphatidylinositol 3-kinases (PI3Ks).[1][5]
This document provides detailed application notes and protocols for the in vivo efficacy testing of 2-(1H-Indazol-3-YL)acetonitrile , a novel compound featuring the indazole core. While specific biological targets for this molecule are under investigation, its structural similarity to known kinase inhibitors suggests potential utility in oncology and inflammatory diseases. The following protocols are designed to rigorously evaluate its therapeutic efficacy in well-established and clinically relevant animal models for these indications.
Strategic Selection of Animal Models
Given the broad anti-proliferative and anti-inflammatory potential of indazole derivatives, a dual-pronged approach to in vivo efficacy testing is recommended. This involves utilizing a robust oncology model and a gold-standard model of chronic inflammation.
-
Oncology: Murine Syngeneic 4T1 Breast Cancer Model. The 4T1 model is a highly aggressive and metastatic mouse mammary carcinoma model that closely mimics human triple-negative breast cancer. Its utility is well-documented for testing novel anti-cancer agents.[3] The selection of this model is further supported by published data demonstrating the efficacy of other novel indazole derivatives in suppressing 4T1 tumor growth in vivo.[3] This model allows for the evaluation of the compound's impact on primary tumor growth, and potentially, on metastasis.
-
Inflammatory Disease: Collagen-Induced Arthritis (CIA) in DBA/1 Mice. The CIA model is a widely used and highly reproducible model of rheumatoid arthritis. It shares many immunological and pathological features with the human disease, including synovitis, cartilage destruction, and bone erosion. The pathogenesis of CIA is heavily dependent on pro-inflammatory cytokines that signal through the JAK-STAT pathway.[1] Given that numerous indazole-based compounds are potent JAK-STAT inhibitors, this model is exceptionally well-suited to test the anti-inflammatory and disease-modifying potential of 2-(1H-Indazol-3-YL)acetonitrile.
Hypothesized Mechanism of Action: Targeting the JAK-STAT Pathway
A plausible mechanism of action for an indazole-based compound in both cancer and inflammation is the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that drive cell proliferation, survival, and inflammation.
Caption: Workflow for the 4T1 syngeneic tumor model efficacy study.
Detailed Protocol
1. Animal and Cell Line Selection:
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Justification: The 4T1 cell line is syngeneic to BALB/c mice, ensuring a competent immune system is present, which is crucial for evaluating potential immunomodulatory effects of the test compound.
2. Cell Culture and Implantation:
-
Culture 4T1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells at ~80% confluency using trypsin-EDTA. Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 50 µL.
-
Anesthetize mice and implant 1 x 10^5 cells (in 50 µL) into the fourth mammary fat pad.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).
4. Dosing and Administration:
-
Test Compound: Prepare 2-(1H-Indazol-3-YL)acetonitrile in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., oral gavage, daily).
-
Group 2: 2-(1H-Indazol-3-YL)acetonitrile, Dose 1 (e.g., 25 mg/kg, oral gavage, daily).
-
Group 3: 2-(1H-Indazol-3-YL)acetonitrile, Dose 2 (e.g., 50 mg/kg, oral gavage, daily).
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy agent).
-
-
Administer treatments for a predefined period (e.g., 21 days) or until the endpoint is reached.
5. Efficacy Endpoints and Monitoring:
-
Primary Endpoint: Tumor growth inhibition. Measure tumor volume and body weight three times per week.
-
Secondary Endpoints (optional): At the end of the study, lungs can be harvested to quantify metastatic burden.
-
Toxicity Monitoring: Observe mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
6. Data Analysis and Presentation:
| Parameter | Vehicle Control | Compound (25 mg/kg) | Compound (50 mg/kg) | Positive Control |
| Mean Tumor Volume (Day 21) | ||||
| % Tumor Growth Inhibition (TGI) | N/A | |||
| Mean Body Weight Change (%) | ||||
| Number of Lung Metastases (Mean ± SD) |
Part 2: Inflammatory Disease - Collagen-Induced Arthritis (CIA) Model
This protocol is designed to assess the anti-inflammatory and disease-modifying effects of 2-(1H-Indazol-3-YL)acetonitrile in a mouse model of rheumatoid arthritis.
Experimental Workflow
Caption: Workflow for the collagen-induced arthritis (CIA) efficacy study.
Detailed Protocol
1. Animal Strain:
-
Strain: Male DBA/1 mice, 8-10 weeks old.
-
Justification: DBA/1 mice are genetically susceptible to the induction of arthritis with type II collagen, making them the standard strain for this model.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
3. Arthritis Scoring and Grouping:
-
Monitor mice for the onset of arthritis starting from Day 21.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Once mice develop a clinical score of ≥ 4, randomize them into treatment groups.
4. Dosing and Administration:
-
Test Compound: Prepare 2-(1H-Indazol-3-YL)acetonitrile as described for the oncology model.
-
Treatment Groups (Therapeutic Regimen):
-
Group 1: Vehicle control (e.g., oral gavage, daily).
-
Group 2: 2-(1H-Indazol-3-YL)acetonitrile, Dose 1 (e.g., 15 mg/kg, oral gavage, daily).
-
Group 3: 2-(1H-Indazol-3-YL)acetonitrile, Dose 2 (e.g., 30 mg/kg, oral gavage, daily).
-
Group 4: Positive control (e.g., Methotrexate or a JAK inhibitor like Tofacitinib).
-
-
Administer treatments daily for a specified duration (e.g., 14-21 days).
5. Efficacy Endpoints:
-
Primary Endpoint: Mean arthritis score. Score mice 3-4 times per week.
-
Secondary Endpoints:
-
Paw thickness measurements using a digital caliper.
-
At termination, collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Collect blood for measurement of serum anti-CII antibodies and inflammatory cytokines (e.g., IL-6, TNF-α).
-
6. Data Analysis and Presentation:
| Parameter | Vehicle Control | Compound (15 mg/kg) | Compound (30 mg/kg) | Positive Control |
| Mean Arthritis Score (End of Study) | ||||
| Mean Paw Thickness (mm, End of Study) | ||||
| Histology Score (Inflammation) | ||||
| Histology Score (Cartilage Damage) | ||||
| Serum IL-6 (pg/mL) |
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, [Link]
-
Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, [Link]
-
The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, [Link]
-
JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, [Link]
-
Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. International Journal of Molecular Sciences, [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 5. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming regioselectivity issues in N-alkylation of 3-substituted indazoles
Ticket ID: IND-ALK-001 Topic: Overcoming Regioselectivity Issues in 3-Substituted Indazoles Status: Open for Resolution
Executive Summary: The Tautomer Conundrum
Welcome to the Indazole Functionalization Support Center. If you are reading this, you are likely staring at an NMR spectrum showing a frustrating mixture of isomers.
The Root Cause:
The indazole scaffold exists in a tautomeric equilibrium between the
-
N1-Alkylation: Generally favored under basic, thermodynamic conditions due to the higher acidity of the N1-H and the stability of the resulting aromatic system.
-
N2-Alkylation: Often kinetically accessible but difficult to isolate exclusively using standard alkyl halides. It typically requires specific "hard" electrophiles, acidic catalysis, or steric manipulation.
This guide provides self-validating protocols to steer this equilibrium toward your desired isomer.
Module 1: Diagnostic & Triage (Isomer Identification)
User Question: "I have two spots on my TLC. How do I definitively confirm which is N1 and which is N2 without growing a crystal?"
Technical Resolution: Do not rely solely on chemical shift heuristics (e.g., "N2 is always more downfield"). These are unreliable with varying C3 substituents. You must use 2D NMR.
The "Semple-Vega" & HMBC Diagnostic Protocol
Run HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).
| Feature | N1-Alkylated Isomer | N2-Alkylated Isomer |
| HMBC Correlation | Alkyl | Alkyl |
| NOESY Signal | Strong NOE between Alkyl | Strong NOE between Alkyl |
| C13 Shift (General) | N-Methyl typically | N-Methyl typically |
Visualization: Identification Decision Tree
Caption: Diagnostic workflow for differentiating N1 vs N2 regioisomers using 2D NMR correlations.
Module 2: Targeting N1-Alkylation (Thermodynamic Control)
User Question: "I need the N1 isomer. I used
Root Cause: Weak bases like Carbonates often fail to fully deprotonate the indazole, allowing the neutral species (or loose ion pairs) to react at the more nucleophilic N2 in a kinetic regime.
Resolution Protocol: The Tight Ion-Pair Strategy To maximize N1 selectivity, you must force the formation of a tight ion pair where the metal cation coordinates to N2, shielding it and forcing the electrophile to attack N1.
Optimized Protocol (NaH/THF):
-
Solvent: Anhydrous THF (crucial: avoids solvent-separated ion pairs common in DMF).
-
Base: Sodium Hydride (NaH) (1.1 equiv).[4]
-
Temperature: 0°C to Room Temperature.
-
Mechanism: The
coordinates with N2 and the C3-substituent (chelation control), directing the alkyl halide to N1.
Step-by-Step:
-
Dissolve 3-substituted indazole (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool to 0°C. Add NaH (60% dispersion, 1.1–1.2 equiv) portion-wise.
-
Stir for 30 min to ensure complete anion formation (Solution often turns yellow/orange).
-
Add Alkyl Halide (1.2 equiv) dropwise.
-
Warm to RT and monitor by TLC.
-
Expected Outcome: >95:5 N1:N2 ratio for most substrates.[4][5][6]
Note on C3 Sterics: If your C3 substituent is bulky (e.g.,
-Butyl, Phenyl), N1 selectivity is naturally enhanced due to steric clash at N2.
Module 3: Targeting N2-Alkylation (Kinetic/Acidic Control)
User Question: "My SAR suggests the N2-isomer is the active pharmacophore. Standard alkylation gives me <10% yield of N2. Help!"
Root Cause: Direct alkylation with alkyl halides under basic conditions almost always favors N1. You cannot "force" N2 effectively with basic alkyl halides unless you use specific directing groups.
Resolution Protocol: Acid-Catalyzed Imidate Alkylation The most robust modern method (published by Pfizer, 2022) utilizes Alkyl 2,2,2-trichloroacetimidates under acidic catalysis. This reverses the selectivity logic by protonating the electrophile, making the reaction driven by the nucleophilicity of the neutral indazole (where N2 is often more available or reactive via specific transition states).
Optimized Protocol (TfOH/Imidate):
-
Reagents: Alkyl 2,2,2-trichloroacetimidate (prepared from alcohol + trichloroacetonitrile).
-
Catalyst: Triflic Acid (TfOH) (0.1–0.5 equiv) OR Copper(II) Triflate.
-
Solvent: Toluene or DCM.
Step-by-Step:
-
Dissolve 3-substituted indazole (1.0 equiv) and Alkyl-2,2,2-trichloroacetimidate (1.5 equiv) in Toluene (0.2 M).
-
Add TfOH (0.1 equiv) dropwise at RT. (Exothermic!).
-
Precipitate (trichloroacetamide byproduct) often forms.
-
Stir 2–16 h.
-
Expected Outcome: >90% N2 selectivity.
Visualization: Mechanism of Selectivity
Caption: Divergent synthetic pathways. Pathway A utilizes anionic shielding for N1; Pathway B utilizes neutral nucleophilicity/acid catalysis for N2.
Advanced Troubleshooting & FAQ
Scenario: The "Impossible" Substrate
Q: I have a C3-Ester group (
-
Fix: Switch to Cesium Carbonate (
) in DMF but add 15-crown-5 ether. However, for C3-esters, the N2 isomer is sometimes electronically favored. If you strictly need N1, consider reducing the ester to an alcohol/ether first, alkylating, then re-oxidizing (if feasible).
Scenario: Mitsunobu Reaction
Q: Can I use Mitsunobu? A: Yes, but proceed with caution. Mitsunobu reactions on indazoles typically favor N2 (ratios of 1:2 to 1:5 are common) because the reaction proceeds via the neutral indazole attacking the activated phosphonium species. It is a viable alternative if the Acidic Imidate route (Module 3) fails.
Summary of Conditions vs. Selectivity
| Condition | Primary Selectivity | Mechanism Note |
| NaH / THF | N1 (>95%) | Tight ion-pair; Na+ blocks N2. |
| Mixture (N1 bias) | Loose ion-pair; solvent separated. | |
| KOH / Acetone | Mixture | Thermodynamic equilibration often incomplete. |
| TfOH / Imidate | N2 (>90%) | Acid-catalyzed; neutral nucleophile attack. |
| Mitsunobu | N2 (Moderate) | Steric/Electronic preference of neutral species. |
References
-
Bookser, B. C., et al. (2021).[3][4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][4][5][6] Beilstein Journal of Organic Chemistry.[4][5]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[7][8] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[7][8][9][10] Synthesis.[2][3][5][6][7][8][9][10][11][12]
-
Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles.[1][3][4][5][6][7][9][11][12][13][14] Journal of Organic Chemistry.[4][5] (Fundamental mechanistic grounding for NaH protocols).
-
Meanwell, N. A., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry.[14]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization techniques for obtaining pure 2-(1H-Indazol-3-YL)acetonitrile
Technical Support Center: Purification of 2-(1H-Indazol-3-yl)acetonitrile
-
Case ID: IND-3-CN-PUR-001
-
Subject: Recrystallization Techniques & Impurity Troubleshooting
-
Compound: 2-(1H-Indazol-3-yl)acetonitrile (CAS: 101714-15-2)
-
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are working with 2-(1H-Indazol-3-yl)acetonitrile , a bicyclic heterocycle containing both a polar N-H motif (indazole) and a polarizable nitrile group. This specific combination often leads to challenges such as "oiling out" (liquid-liquid phase separation) rather than clean crystallization.
This guide moves beyond generic advice. It provides a self-validating solvent selection protocol, a specific impurity removal strategy, and a troubleshooting decision tree designed to maximize purity (>98%) for downstream pharmaceutical applications.
Module 1: Solvent System Selection (The "Why" & "How")
Core Principle: Indazole derivatives are amphiphilic. The benzene ring provides lipophilicity, while the pyrazole ring and nitrile group introduce significant polarity and hydrogen-bonding capability.
Recommended Solvent Systems:
| System Type | Solvent Pair | Ratio (v/v) | Mechanism | Best For |
| Primary (Green) | Ethanol / Water | 90:10 to 70:30 | Anti-solvent precipitation | General purification; removing inorganic salts. |
| Secondary (Standard) | Ethyl Acetate / Heptane | 1:1 to 1:3 | Cooling crystallization | Removing non-polar impurities (e.g., unreacted alkyl halides). |
| Alternative (High Sol) | Toluene | 100% | Temperature differential | Large scale; avoiding hydration. |
Q: How do I determine the exact ratio for my batch? A: Do not guess. Perform the "Cloud Point Titration" test:
-
Dissolve 100 mg of crude solid in the minimum amount of hot solvent A (e.g., Ethanol) at 60°C.
-
Add solvent B (e.g., Water) dropwise until a persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of solvent A to clear the solution.
-
Allow to cool slowly.[1] If oiling occurs, increase the ratio of Solvent A.
Module 2: Experimental Protocol (SOP)
Objective: Obtain crystalline solid from crude brown/yellow material.
Step-by-Step Methodology:
-
Dissolution:
-
Place crude 2-(1H-Indazol-3-yl)acetonitrile in a round-bottom flask.
-
Add Ethanol (95%) (approx. 5-7 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If solid remains undissolved after 10 mins, add more ethanol in 1 mL increments. If "black specks" remain, these are likely inorganic salts or carbonized material; proceed to filtration.
-
-
Decolorization (Optional but Recommended):
-
If the solution is dark brown, cool slightly (to ~60°C) and add Activated Carbon (5 wt% of crude mass).
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Critical: Keep the funnel hot to prevent premature crystallization.
-
-
Crystallization:
-
Reheat filtrate to boiling.
-
Anti-solvent Addition: Slowly add warm Water (approx. 50-60°C) down the condenser until the solution becomes slightly turbid.
-
Add just enough hot Ethanol to make it clear again.
-
Seeding: Remove from heat. When the temperature reaches ~50°C, add a tiny crystal of pure product (seed) to induce nucleation.
-
Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to room temperature over 2-3 hours. Rapid cooling promotes oiling.
-
-
Isolation:
-
Once at room temperature, cool in an ice bath (0-5°C) for 30 minutes.
-
Filter the white/off-white needles via vacuum filtration.
-
Wash with cold Ethanol/Water (1:1 mixture).
-
Dry under vacuum at 40°C.
-
Module 3: Troubleshooting & FAQs
Q1: My product separated as a yellow oil at the bottom, not crystals. What happened? A: This is "Oiling Out." It occurs when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.
-
Fix: Re-heat until the oil dissolves. Add more of the good solvent (Ethanol) to change the composition. Seed the solution at a higher temperature (just below saturation point) to provide a template for the crystal lattice.
Q2: The melting point is depressed (e.g., 120°C instead of >140°C). A: You likely have solvent inclusion or a specific impurity.
-
Check: Run an H-NMR. If you see solvent peaks, dry at higher temp/vacuum.
-
Impurity: If you see a peak around ~4.5 ppm (CH2-Cl), you have unreacted 3-(chloromethyl)-1H-indazole . This requires recrystallization from Toluene , as the chloro-impurity is more soluble in toluene than the nitrile product.
Q3: The color persists even after carbon treatment. A: Indazole oxidation products (often diazo-species or dimers) are stubborn.
-
Fix: Switch to Silica Gel Filtration . Dissolve the crude in Ethyl Acetate, pass through a short plug of silica, evaporate, and then recrystallize.
Module 4: Impurity Profiling & Visual Logic
Understanding your enemy (the impurity) is the key to defeating it.
Common Impurities:
-
Precursor: 3-(Chloromethyl)-1H-indazole (Lipophilic).
-
Hydrolysis Product: 2-(1H-Indazol-3-yl)acetamide (Polar, formed if water/acid/heat is excessive).
-
Dimer: Bis(1H-indazol-3-yl)ethane (Very insoluble).
Impurity Management Flowchart:
Caption: Decision tree for managing phase separation and impurity removal during the purification process.
References
-
Sigma-Aldrich. Product Specification: Indazole Derivatives. (General properties of the 1H-Indazole class). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1505796 (1H-Indazol-3-ylmethanol) (Structural analog data). Link
-
Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Org.[1][2][3][4][5] Synth. 2020, 97, 314-326.[5] (Protocol for handling cyanated indazoles). Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General solvent selection logic). Link
Sources
Identifying and characterizing byproducts in 2-(1H-Indazol-3-YL)acetonitrile synthesis
This Technical Support Guide provides a comprehensive troubleshooting and impurity characterization framework for the synthesis of 2-(1H-Indazol-3-yl)acetonitrile (CAS: 31749-23-4).
The guide addresses the critical challenge of distinguishing the target C3-substituted product from common N-alkylated byproducts and hydrolysis impurities.
Diagnostic Hub: Process Analysis & Impurity Identification
Use this decision tree to identify the root cause of low purity or yield. The synthesis of 3-substituted indazoles is highly sensitive to the initial synthetic strategy; the most common error is attempting direct alkylation of 1H-indazole, which yields the N1-isomer, not the target C3-isomer.
Workflow Visualization
Caption: Diagnostic logic flow distinguishing the correct synthetic pathway (Cyanation) from the regioselective failure of direct alkylation.
Troubleshooting Guides & FAQs
Category A: Regioselectivity & Core Synthesis[1]
Q: I reacted 1H-indazole with chloroacetonitrile using NaH, but the NMR doesn't match the target. What happened? A: You have likely synthesized 1H-indazol-1-ylacetonitrile (the N1-isomer), not the target 3-isomer.
-
Mechanism: The N1-proton of indazole is the most acidic (pKa ~14). Deprotonation creates an anion that alkylates exclusively at the nitrogen.
-
Diagnostic:
-
Target (C3-isomer): The methylene protons (-CH 2-CN) appear as a singlet around 4.0–4.2 ppm . The aromatic region will show a broad NH singlet (if unprotected) around 10-13 ppm.
-
Wrong Product (N1-isomer): The methylene protons attached to nitrogen are deshielded, typically appearing around 5.2–5.4 ppm .
-
-
Corrective Action: You cannot convert the N1-isomer to the C3-isomer directly. You must adopt the 3-chloromethyl-1H-indazole route (see Protocol below).
Q: I am using the 3-chloromethyl route, but I see a large impurity with double the molecular weight. What is it? A: This is the N-alkylated dimer .
-
Cause: 3-(Chloromethyl)-1H-indazole contains both a nucleophile (the NH group) and an electrophile (the -CH2Cl group). In the presence of base (used for cyanation), one molecule alkylates the nitrogen of another.
-
Prevention: You must protect the N1 position before the cyanation step. Common protecting groups include THP (Tetrahydropyranyl) or Boc (tert-Butyloxycarbonyl) .
-
Note: The THP group is robust under cyanide substitution conditions and easily removed with mild acid.
-
Category B: Reaction Optimization & Yield
Q: The conversion of 3-(chloromethyl)indazole to the nitrile is stalling. Should I increase the temperature? A: Be cautious. High temperatures (>80°C) with aqueous cyanide promote hydrolysis of the nitrile to the amide.
-
Recommendation:
-
Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or 18-Crown-6 if using a biphasic system (DCM/Water).
-
Switch to a polar aprotic solvent like DMSO or DMF at moderate temperatures (40–60°C) to accelerate the SN2 displacement without thermal degradation.
-
Q: My product has a peak at M+18 in the LC-MS. Is this a hydrate? A: It is likely 2-(1H-Indazol-3-yl)acetamide , formed by the hydrolysis of the nitrile.
-
Cause: Exposure to strong acids or bases during workup, or excess water in the reaction mixture at high heat.
-
Fix: Ensure reagents are dry. Quench the reaction with neutral buffer (e.g., saturated NH4Cl) rather than strong acid/base.
Impurity Characterization Profile
Use this table to identify byproducts in your crude mixture.
| Impurity Name | Structure Description | Origin | Analytical Marker (approx.) |
| Impurity A (N1-Isomer) | 1H-Indazol-1-ylacetonitrile | Direct alkylation of Indazole (Wrong Route) | 1H NMR: -CH2- at ~5.3 ppm (N-CH2). |
| Impurity B (Dimer) | 1-((1H-indazol-3-yl)methyl)-1H-indazole-3-acetonitrile | Self-alkylation of unprotected intermediate | LC-MS: Mass = [2x Target] - HCN or similar. Complex aromatic region. |
| Impurity C (Amide) | 2-(1H-Indazol-3-yl)acetamide | Partial hydrolysis of nitrile | LC-MS: [M+18]. IR: Amide carbonyl band ~1650 cm⁻¹. |
| Impurity D (Acid) | 2-(1H-Indazol-3-yl)acetic acid | Full hydrolysis of nitrile | LC-MS: [M+19]. 1H NMR: Loss of CH2CN singlet; shift of CH2. Acidic proton. |
| Impurity E (Alcohol) | (1H-Indazol-3-yl)methanol | Unreacted precursor to chloromethyl step | 1H NMR: -CH2- at ~4.9 ppm. Broad OH peak. |
Validated Experimental Protocol
Objective: Synthesis of 2-(1H-Indazol-3-yl)acetonitrile via the protected chloromethyl route to minimize dimerization.
Step 1: Protection of 3-Chloro-1H-indazole (if starting from core)
Note: If starting from 3-(chloromethyl)-1H-indazole, protect it immediately.
-
Reagents: 3-(Chloromethyl)-1H-indazole (1.0 eq), DHP (3,4-Dihydro-2H-pyran, 1.2 eq), p-TsOH (cat.), DCM.
-
Procedure: Stir at RT for 4-12 h.
-
Checkpoint: Monitor TLC for disappearance of polar NH starting material.
-
Product: 1-(Tetrahydro-2H-pyran-2-yl)-3-(chloromethyl)indazole.[1]
Step 2: Cyanation (The Critical Step)
-
Reagents: Protected Intermediate (1.0 eq), NaCN or KCN (1.5 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve intermediate in DMF.
-
Add NaCN in one portion.[2]
-
Heat to 60°C under inert atmosphere (N2/Ar). Do not exceed 80°C.
-
Stir for 3-6 hours.
-
-
Workup:
-
Dilute with EtOAc.[3] Wash 3x with water (to remove DMF and excess cyanide).
-
Safety: Treat aqueous waste with bleach to neutralize cyanide.
-
-
Product: 1-(THP)-Indazole-3-acetonitrile.
Step 3: Deprotection
-
Reagents: 1-(THP)-Indazole-3-acetonitrile, HCl (2M in MeOH or Dioxane).
-
Procedure: Stir at RT for 2-4 hours.
-
Purification: Neutralize with NaHCO3, extract with EtOAc. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
-
Final Data:
-
Appearance: White to off-white solid.[4]
-
1H NMR (DMSO-d6): δ 13.0 (s, 1H, NH), 7.7-7.1 (m, 4H, Ar-H), 4.2 (s, 2H, CH2-CN).
-
References
-
Organic Syntheses. (2020).[5] Preparation of 1H-Indazole-3-carbonitrile. (Provides context on Pd-catalyzed cyanation vs alkylation).
-
National Institutes of Health (PMC). (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (Discusses analogous indole-acetonitrile chemistry and instability).
-
Google Patents. (2014). Synthesis of 5-chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. (Detailed protocol for the chloromethyl intermediate and THP protection).
-
BenchChem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (General mechanistic overview of indazole ring formation).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. orgsyn.org [orgsyn.org]
Stability issues of 2-(1H-Indazol-3-YL)acetonitrile in aqueous solutions
Stability, Solubility, and Handling Guide
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 2-(1H-Indazol-3-yl)acetonitrile (and related indazole-3-acetonitriles). Users frequently report signal loss in biological assays or "disappearing peaks" in HPLC. This is rarely due to a single factor; rather, it is a competition between chemical hydrolysis (degradation) and physical precipitation (solubility).
Part 1: Chemical Stability & Degradation Mechanisms
The Core Issue: Nitrile Hydrolysis & Active Methylene Oxidation The stability of 2-(1H-Indazol-3-yl)acetonitrile in aqueous solution is governed by two primary chemical vulnerabilities: the nitrile group and the active methylene bridge.
1. Nitrile Hydrolysis (The Primary Degradation Pathway)
In aqueous environments—particularly those deviating from neutral pH—the nitrile (-CN) group undergoes hydrolysis. This is a stepwise process yielding first the primary amide (2-(1H-indazol-3-yl)acetamide) and subsequently the carboxylic acid (2-(1H-indazol-3-yl)acetic acid).
-
Acid-Catalyzed: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[1][2][3][4]
-
Base-Catalyzed: Direct nucleophilic attack by hydroxide ions. Note: Indazoles are amphoteric; extreme pH also affects the protonation state of the indazole nitrogen, altering solubility and reactivity.
2. Active Methylene Reactivity
The methylene group (-CH₂-) connecting the indazole ring and the nitrile is "active" (acidic, pKa ~15-20 depending on solvent) due to the electron-withdrawing nature of both the nitrile and the heteroaromatic ring. In basic conditions (pH > 9), this position can be deprotonated, leading to oxidative degradation or dimerization artifacts.
Visualizing the Degradation Pathway
The following diagram illustrates the stepwise degradation you may observe via LC-MS.
Caption: Stepwise hydrolysis pathway. The appearance of [M+18] in LC-MS confirms conversion to the amide.
Part 2: Solubility & Formulation Protocols
The "False" Degradation: Precipitation Users often mistake precipitation for chemical instability. This compound has high lipophilicity and a planar aromatic structure, leading to poor aqueous solubility.[5]
Solvent Compatibility Table
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| Pure Water | Very Poor (< 10 µM) | Low (due to insolubility) | Do not use for stock solutions. |
| DMSO (100%) | Excellent (> 50 mM) | Low (if anhydrous) | Preferred for stock storage (-20°C). |
| Ethanol | Good | Moderate | Usable, but evaporation alters concentration. |
| PBS (pH 7.4) | Poor | Low (Hydrolysis over days) | Use immediately after dilution. |
| Acidic Buffer (pH < 4) | Moderate | High (Rapid Hydrolysis) | Avoid for storage; analyze immediately. |
| Basic Buffer (pH > 9) | Moderate | High (Oxidation/Hydrolysis) | Avoid. Promotes active methylene side-reactions. |
Optimized Stock & Dilution Protocol
To prevent "crashing out" upon dilution:
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM or 50 mM.
-
Intermediate Step: Do not dilute directly 1000-fold into water. Create a 10x working solution in a solvent blend (e.g., 50% DMSO / 50% Water) if possible, or dilute slowly with vortexing.
-
Final Dilution: Add the stock to the aqueous buffer (not buffer to stock) to minimize local regions of high concentration/precipitation.
-
Surfactants: If compatible with your assay, add 0.05% Tween-20 or 0.1% BSA to the aqueous buffer before adding the compound. This stabilizes the colloidal suspension.
Part 3: Troubleshooting & FAQs
Q1: My LC-MS shows a peak with Mass [M+18]. Is my compound impure? A: This is the primary amide hydrolysis product .
-
Cause: Your sample likely sat in an aqueous solution (or wet DMSO) for too long.
-
Fix: Prepare fresh stock from solid powder. Ensure your DMSO is anhydrous (hygroscopic DMSO absorbs water from air, initiating hydrolysis in the stock vial).
Q2: The compound disappears from solution but no degradation peaks appear. Why? A: This is physical precipitation , not chemical degradation.
-
Mechanism:[1][2][3][4][6] The compound has aggregated and spun out of solution (or stuck to the plastic walls of your tube/plate).
-
Verification: Add 50% Acetonitrile or Methanol to your sample, vortex, and re-inject. If the peak returns, it was solubility-limited, not degraded.
Q3: Can I autoclave solutions of this compound? A: Absolutely not.
-
Reason: High temperature and pressure will accelerate nitrile hydrolysis to the carboxylic acid by orders of magnitude.
-
Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane (avoid Nylon, which binds nitriles/aromatics).
Q4: Is the compound light-sensitive? A: Indazoles can be photo-active. While not extremely unstable, the active methylene group can facilitate photo-oxidation.
-
Protocol: Store solid and solution in amber vials.
Troubleshooting Workflow
Caption: Decision tree for diagnosing signal loss in 2-(1H-Indazol-3-yl)acetonitrile samples.
References
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Hydrolysis of Nitriles to form Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 3C-alkylated active methylene substituted 2H-Indazole Derivatives. (Active Methylene Reactivity Context). Retrieved from [Link]
-
ChemGuide. (2025). Hydrolysing Nitriles. Retrieved from [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Preventing degradation of 2-(1H-Indazol-3-YL)acetonitrile during storage
Technical Support Center: Stability & Storage Guide Topic: Preventing Degradation of 2-(1H-Indazol-3-yl)acetonitrile Ticket ID: #IND-CN-STAB-001
Welcome to the Technical Support Center
You have reached the specialized support tier for 2-(1H-Indazol-3-yl)acetonitrile . This guide is designed to move beyond generic "store at -20°C" advice. Below, you will find a mechanistic breakdown of why this compound degrades, a self-validating storage protocol, and a troubleshooting desk for recovering compromised samples.
Module 1: Critical Degradation Pathways (The Science)
To prevent degradation, you must understand the molecular vulnerabilities of 2-(1H-Indazol-3-yl)acetonitrile. This molecule has two "Achilles' heels" that respond to environmental stress: the Nitrile Group and the Active Methylene Bridge .
The Hydrolysis Trap (Moisture Sensitivity)
The nitrile group (-C≡N) is thermodynamically unstable relative to its hydrolysis products. While kinetically slow at neutral pH, trace moisture—accelerated by residual acids or bases on glassware—will convert the nitrile into an amide, and eventually a carboxylic acid.
-
Mechanism: Nucleophilic attack by water on the electrophilic nitrile carbon.[1]
-
Result: Formation of 2-(1H-Indazol-3-yl)acetamide (primary impurity).
The "Active Methylene" Oxidation (Air/Light Sensitivity)
The methylene group (-CH₂-) connecting the indazole ring and the nitrile is "activated." The electron-withdrawing nature of the nitrile and the aromatic indazole ring renders these protons acidic (pKa ~20-23).
-
Mechanism: In the presence of oxygen and light (radical initiator), a hydrogen atom is abstracted, leading to the formation of a benzylic radical. This reacts with O₂ to form a peroxide, which decomposes into a ketone (carbonyl impurity).
-
Result: The sample turns yellow/brown due to the formation of conjugated impurities (e.g., 3-aroylindazoles).
Module 2: Storage Protocol (Standard Operating Procedure)
Objective: Isolate the compound from thermodynamic drivers (Water, Oxygen, Light, Heat).
The "Zero-Flux" Storage System
| Parameter | Specification | Reason (Causality) |
| Temperature | -20°C (± 5°C) | Slows reaction kinetics. Arrhenius equation dictates that dropping from RT (25°C) to -20°C reduces degradation rate by ~20-50x. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and creates a "blanket" over the solid. Nitrogen (N₂) is acceptable but less effective for open-vial transfers. |
| Container | Amber Glass + PTFE Liner | Amber glass blocks UV light (preventing radical initiation). PTFE (Teflon) liners prevent leaching of plasticizers or alkali from caps. |
| Desiccant | P₂O₅ or Silica Gel | Secondary defense against moisture permeation through the seal. |
Step-by-Step Storage Workflow
Figure 1: The "Zero-Flux" workflow ensures the compound is dry and anoxic before freezing.
Module 3: Troubleshooting Desk (FAQs)
Q1: My white powder has turned a pale yellow. Is it ruined?
-
Diagnosis: This indicates early-stage oxidation of the active methylene bridge. The yellow color comes from the extended conjugation of oxidized impurities (often <1% by mass).
-
Action:
-
Run an LC-MS. If the main peak is still >95%, the color is likely cosmetic.
-
Remediation: Recrystallize from Ethanol/Water or perform a rapid filtration through a short plug of silica gel using Dichloromethane (DCM) to remove the polar oxidized impurities.
-
Q2: I see a new peak in my NMR at ~7.5-8.0 ppm and loss of the CH₂ singlet.
-
Diagnosis: This is likely the Amide (hydrolysis product) or the Ketone (oxidation product).
-
Check: Look for a singlet at ~3.8-4.2 ppm. If this integral decreases and broad NH peaks appear, it is hydrolysis.
-
-
Action: Hydrolysis is irreversible. If the impurity is >5%, repurify via column chromatography. The amide is significantly more polar than the nitrile and will elute later.
Q3: Can I store this in DMSO or DMF stock solutions?
-
Strictly NO for long-term storage.
-
Reason: DMSO is an oxidant (Swern oxidation mechanism) and hygroscopic. DMF decomposes to form dimethylamine (a base), which will catalyze the hydrolysis of your nitrile.
-
Protocol: Store as a solid only. Make solutions fresh on the day of the experiment.
Q4: The Safety Data Sheet (SDS) says "Store at Room Temp." Why do you recommend -20°C?
-
Context: Commercial SDSs often list conditions for shipping or short-term safety, not for preserving >98% purity over 6-12 months. For research applications where stoichiometry matters, -20°C is the gold standard for functionalized indazoles.
Module 4: Degradation Pathway Visualization
Understanding the enemy is the first step to defeating it. The diagram below maps the chemical fate of your compound if mistreated.
Figure 2: Chemical fate map showing the two primary degradation routes: Hydrolysis (left) and Oxidation (right).[2][3]
References & Validated Sources
-
Nitrile Hydrolysis Mechanisms:
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).
-
Detailed Mechanism:
-
-
Benzylic Oxidation (Active Methylene Stability):
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Reactions of Active Methylene Compounds).
-
Context on Benzylic Nitriles:
-
-
Safety & Handling (SDS Data):
-
Sigma-Aldrich SDS for Indazole Derivatives:
-
Acetonitrile Storage Guidelines:
-
Sources
Optimizing reaction conditions for the synthesis of 2-(1H-Indazol-3-YL)acetonitrile
[1][2][3]
Topic: Optimization of Reaction Conditions for 2-(1H-Indazol-3-yl)acetonitrile Ticket ID: IND-CN-003 Support Level: Tier 3 (Senior Application Scientist) Status: Open[1][2][3][4][5]
Executive Summary & Core Directive
The Challenge: Synthesizing 2-(1H-Indazol-3-yl)acetonitrile (also known as 1H-indazole-3-acetonitrile) presents a classic heterocyclic dilemma: the 3-(chloromethyl)-1H-indazole intermediate is highly reactive and prone to both hydrolysis (to the alcohol) and self-alkylation (dimerization) due to the nucleophilic nature of the unprotected N1-nitrogen.[1][2][3][4][5]
The Solution:
Success relies on kinetic control .[1][2][3][4][5] You must favor the
Optimized Synthetic Workflow
Route A: The Classical Nucleophilic Substitution (Recommended)[1][2][3]
This pathway involves the conversion of 3-(chloromethyl)-1H-indazole to the nitrile.[1][2][3]
Critical Control Points (CCP):
-
Precursor Instability: 3-(Chloromethyl)-1H-indazole is a "benzylic-like" halide on an electron-rich ring.[1][2][3][4][5] It hydrolyzes rapidly in moist air.[1][3][4] Do not store it. Synthesize and use immediately (telescoping is preferred).
-
Stoichiometry: If the N1-position is unprotected, you must use >2.5 equivalents of Cyanide .[1][2][3][4][5] The first equivalent acts as a base to deprotonate the acidic N1-H (
), protecting it from self-alkylation by forming the anion.[1][2][3][5] The second equivalent acts as the nucleophile.[1][2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Protocol
Step 1: Chlorination (Precursor Generation) [1][2][3]
-
Reagents: (1H-Indazol-3-yl)methanol (1.0 eq), Thionyl Chloride (
, 1.5 eq). -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1][2][3][5]
-
Conditions:
, 2-4 hours.[1][2][3][5] -
Workup: Evaporate volatiles strictly in vacuo. Do not perform an aqueous wash (risk of hydrolysis).[1][3] Use the crude solid directly.[1][2][3]
Step 2: Cyanation (The Critical Step) [1][2][3]
-
Reagents: Crude 3-(chloromethyl)-1H-indazole (1.0 eq), KCN or NaCN (3.0 eq).[1][2][3][5]
-
Solvent: DMSO (dry) or Acetonitrile (MeCN) with 18-crown-6 (catalytic).[1][2][3][5]
-
Conditions:
-
Quench: Pour into ice-water containing dilute base (
) to keep the product deprotonated/soluble if needed, or neutral to precipitate.[1][2][3] -
Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH 95:5).[1][2][3]
Visualizing the Process Logic
The following diagram illustrates the decision gates and impurity pathways.
Caption: Figure 1. Synthetic workflow and critical failure modes for indazole-3-acetonitrile synthesis.
Troubleshooting Guide (FAQ)
Ticket #401: "My yield is extremely low (<20%), and I recovered starting alcohol."
Diagnosis: Hydrolysis of the chloride intermediate.[1][2][3][4][5] Root Cause: The 3-chloromethyl intermediate reacts with trace water in your solvent or atmosphere faster than it reacts with the cyanide ion.[1][2][3][5] Corrective Action:
-
Dry Solvents: Ensure DMSO or MeCN is dried over molecular sieves (3Å or 4Å).[1][3][4][5]
-
Telescoping: Do not isolate the chloride.[1][2][3][5] Evaporate the
completely (chase with toluene), then immediately dissolve the residue in the cyanation solvent.[1][2][3][5] -
Atmosphere: Perform the reaction under Argon/Nitrogen.
Ticket #402: "I see a major spot on TLC that is less polar than the product."
Diagnosis: Dimerization (N-alkylation).[1][2][3][4][5] Root Cause: The 3-chloromethylindazole acted as an electrophile, and a molecule of unreacted indazole acted as the nucleophile (at N1 or N2).[1][2][3] This happens if the cyanide concentration is too low or the addition is too slow.[1][2][3] Corrective Action:
-
Increase Cyanide: Use 3.0–4.0 equivalents of KCN. High cyanide concentration ensures the
outcompetes the indazole nitrogen for the electrophile.[1][2][3] -
Dilution: Run the reaction more dilute (0.05 M - 0.1 M) to reduce the probability of two indazole molecules colliding.
Ticket #403: "The reaction turns into a black tar/polymer."
Diagnosis: Polymerization or decomposition of the chloride.[1][2][3][4][5] Root Cause: Thermal instability.[1][2][3][4] Corrective Action:
Optimization Matrix
Use this table to select conditions based on your constraints.
| Variable | Standard Condition | Optimized Condition | Why? |
| Solvent | Ethanol/Water (Reflux) | DMSO (Anhydrous, RT) | DMSO accelerates |
| Base/CN | 1.1 eq NaCN | 3.0 eq NaCN | Excess cyanide acts as a base to deprotonate N1, preventing self-alkylation.[1][2][3][5] |
| Catalyst | None | 18-Crown-6 (if in MeCN) | Solubilizes the Potassium ion, making the Cyanide ion "naked" and more reactive.[1][2][3][4][5] |
| Workup | Acidification | Neutral/Basic Extraction | Acidification can hydrolyze the nitrile to the acid/amide.[1][2][3][4][5] Keep pH > 7 during extraction.[1][3][4] |
Advanced Protocol: The "One-Pot" Method
For researchers wishing to avoid handling the toxic/unstable chloride isolation.[1][2][3]
-
Dissolve (1H-Indazol-3-yl)methanol (10 mmol) in anhydrous DCM (50 mL).
-
Add
(15 mmol) dropwise at . Stir 2h. -
Evaporate solvent and excess
in vacuo. Add Toluene (20 mL) and evaporate again (azeotropic removal). -
Redissolve the residue immediately in DMSO (20 mL).
-
Add powdered NaCN (30 mmol) in one portion.
-
Stir at RT for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][3]
-
Quench by pouring into 100 mL ice water.
-
Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine.[1][3][4][5] Dry over
.[1][3][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
References
-
Mechanism of Indazole Reactivity
-
Cyanation of Chloromethyl Heterocycles
-
General Indazole Functionalization
-
Precursor Data
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. d-nb.info [d-nb.info]
Troubleshooting low yields in the cyclization step of indazole synthesis
Topic: Troubleshooting Low Yields in the Cyclization Step of Indazole Synthesis Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists & Process Development Scientists
Welcome to the Indazole Synthesis Support Hub
Status: Active Ticket [IND-SYN-404] Subject: Optimizing Cyclization Yields & Regioselectivity
If you are reading this, you are likely staring at a crude NMR showing a mixture of isomers, a stubborn hydrazone intermediate, or a flask full of diazo-tar. Indazole synthesis is deceptively simple on paper but notoriously sensitive to electronic and steric nuances in the cyclization step.
This guide treats your synthesis as a system. We will debug the three most common failure modes: Diazotization Instability , Hydrazine Regio-Scrambling , and Catalytic Stalling .
Module 1: The Diazotization Route (Widman-Stoermer)
Context: You are converting an o-alkyl aniline to an indazole via a diazonium intermediate. Common Failure: Formation of azo-dyes (tars) or phenol byproducts instead of the indazole.
The Mechanistic Bottleneck
The Widman-Stoermer reaction relies on an intramolecular electrophilic attack of the diazonium species onto the adjacent alkyl group. This is a race against time:
-
Pathway A (Desired): Intramolecular cyclization (slow without activation).
-
Pathway B (Fatal): Intermolecular coupling (azo dye formation) or hydrolysis (phenol formation).
Troubleshooting Protocol: The "Cold-then-Hot" Shock
If your yields are
| Symptom | Root Cause | Corrective Action |
| Red/Black Tars | pH > 4.0 allowed intermolecular coupling (diazo-coupling). | Maintain pH < 2.0 during diazotization. Use H₂SO₄ instead of HCl to prevent nucleophilic attack by chloride. |
| Phenol Byproduct | Reaction temperature too high during diazotization. | Step 1: Diazotize at -5°C to 0°C. Step 2: Only after diazotization is complete, warm rapidly to 80°C to force cyclization. |
| No Reaction | Electron-withdrawing groups (EWGs) on the ring deactivate the alkyl group. | Phase Transfer Catalysis: Add 18-crown-6 or TBAHS to stabilize the diazonium salt in a biphasic system [1]. |
Visual Workflow: Diazotization Debugging
Caption: Logic flow for optimizing Widman-Stoermer cyclization based on electronic substituents.
Module 2: Hydrazine Condensation & Regioselectivity
Context: Condensation of 1,3-dicarbonyls or o-halo-carbonyls with hydrazines.[1][2] Common Failure: Obtaining a mixture of N1-H and N2-H isomers, or the reaction stopping at the hydrazone intermediate.
The Isomer Problem (N1 vs. N2)
Indazoles exist in a tautomeric equilibrium.
-
1H-Indazole (N1): Thermodynamically favored (aromatic stability of the benzene ring is preserved).
-
2H-Indazole (N2): Kinetically favored in certain nucleophilic substitutions but less stable.
FAQ: How do I control the Regioselectivity?
Q: I need the N1-alkylated indazole, but I'm getting a 50:50 mix. A: You are likely alkylating after cyclization under non-selective conditions.
-
The Fix: Switch to Thermodynamic Control . Use a non-polar solvent (Toluene) at high temperature. Alternatively, use the "NaH/THF Protocol" : Treat the un-substituted indazole with NaH in THF. The sodium cation coordinates to N2 and the C3 substituent, sterically blocking N2 and forcing alkylation at N1 [2].
Q: I am stuck at the hydrazone intermediate (Open Ring). A: The dehydration step (ring closure) often requires acid catalysis.
-
The Fix: Add 5-10 mol% p-TsOH (p-Toluenesulfonic acid) and use a Dean-Stark trap to remove water. If the substrate is acid-sensitive, use molecular sieves (4Å) in ethanol.
Q: I specifically need the 2H-indazole. A: Direct alkylation rarely works well.
-
The Fix: Use the Davis-Beirut Reaction . React o-nitrobenzyl alcohols with primary amines.[3] This method is mechanistically driven to yield 2H-indazoles exclusively via an o-nitrosobenzaldehyde intermediate [3].
Module 3: Palladium-Catalyzed C-N Bond Formation
Context: Intramolecular amination of o-halo-hydrazones or o-halo-benzylamines. Common Failure: Catalyst death (Pd-black precipitation) or <10% conversion.
Diagnostic: The "Black Box" of Catalysis
If your Pd-catalyzed cyclization fails, it is usually due to Oxidative Addition Failure (bond too strong) or Reductive Elimination Failure (ligand too bulky/tight).
| Observation | Diagnosis | Solution |
| Starting Material Unchanged | Catalyst inactive. Oxidative addition into Ar-X failed. | Switch X from Cl to Br/I. Switch Ligand to XPhos or BrettPhos (electron-rich, bulky phosphines facilitate oxidative addition) [4]. |
| Dehalogenated Byproduct | Solvent is acting as a hydride source. Switch from Ethanol/Isopropanol to Toluene or Dioxane . | |
| Pd Black Precipitate | Ligand dissociation / Catalyst decomposition.[4] | Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict degassing (Argon sparge for 20 mins). |
Visual Workflow: Pd-Catalysis Troubleshooting
Caption: Decision matrix for rescuing stalled Palladium-catalyzed indazole synthesis.
References
-
Schmidt, A., & Dreger, A. (2011). Recent Advances in the Synthesis of Indazoles. Current Organic Chemistry, 15(16), 2897-2970. Link
-
Cheung, M. H., et al. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5] Link
-
Kurth, M. J., et al. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones.[3] Journal of Organic Chemistry. Link
-
Cacchi, S., et al. (2010). Palladium-catalyzed synthesis of indazoles. Journal of Organic Chemistry, 75(8). Link
Sources
Technical Support Center: Removal of Residual Palladium from 2-(1H-Indazol-3-yl)acetonitrile
Introduction: The Indazole Challenge
Welcome to the technical support center. You are likely here because standard aqueous washes or simple crystallizations have failed to reduce palladium (Pd) levels in your 2-(1H-Indazol-3-yl)acetonitrile batch below the required regulatory limits (typically <10–20 ppm per ICH Q3D guidelines).
The Core Problem: The 2-(1H-Indazol-3-yl)acetonitrile molecule is a "privileged scaffold" in kinase inhibitor synthesis, but it presents a dual-threat for Pd retention:
-
N-Coordination: The indazole ring contains a basic pyridine-like nitrogen (
) and a pyrrole-like nitrogen ( ). The atom is a potent ligand for Pd(II) species, forming stable coordination complexes that resist simple partitioning. -
Nitrile Interaction: While weaker, the acetonitrile side chain can participate in "hemilabile" coordination, stabilizing Pd clusters.
This guide provides field-proven protocols to break these interactions and sequester Pd effectively.
Part 1: Scavenger Selection & Strategy
Q1: Standard silica (thiol) scavengers aren't working efficiently. Why?
A: While thiol-functionalized silica (e.g., Si-Thiol) is the industry workhorse, it often struggles against nitrogen-rich heterocycles like indazoles. The Pd-Indazole bond is kinetically stable.
Recommendation: Switch to Thiourea or TMT (Trimercaptotriazine) functionalized silica.
-
Si-Thiourea: Exhibits a higher binding constant for Pd(II) than simple thiols, effectively "out-competing" the indazole nitrogen.
-
Si-TMT: Ideal if you suspect residual Pd(0) nanoparticles or clusters, as the tridentate nature of TMT provides exceptional stability.
Q2: How do I select the correct scavenger for my specific impurity profile?
Use the decision matrix below. We recommend a small-scale screen (100 mg product) before committing the entire batch.
Part 2: Execution Protocols
Protocol A: The "Gold Standard" Scavenging Workflow
Best for: Final polishing (reducing Pd from ~500 ppm to <10 ppm). Reagents: SiliaMetS® Thiourea or equivalent.[1][2]
-
Dissolution: Dissolve crude 2-(1H-Indazol-3-yl)acetonitrile in THF or Ethyl Acetate (10–20 volumes). Avoid DMF/DMSO if possible, as they compete for Pd binding.
-
Note: If the product is insoluble, heat to 40–50°C.
-
-
Loading: Add Si-Thiourea scavenger (4 equivalents relative to residual Pd content, or 5–10 wt% relative to product if Pd content is unknown).
-
Digestion: Stir the slurry at 50°C for 4–12 hours .
-
Critical: Room temperature stirring is often insufficient to break the Pd-Indazole coordination complex. Heat provides the kinetic energy required for ligand exchange.
-
-
Filtration: Filter hot through a pad of Celite® or a 0.45 µm membrane to remove the silica.
-
Wash: Rinse the filter cake with 2 volumes of hot solvent to recover adsorbed product.
-
Concentration: Concentrate the filtrate to dryness.
Protocol B: The "Double-Strike" Method (For High Contamination)
Best for: Crude batches with visible Pd black or >1000 ppm Pd.[2]
-
Activated Carbon Treatment:
-
Scavenger Polish:
-
Treat the filtrate with Si-TMT (5 wt%) at 40°C for 4 hours.
-
Filter and concentrate.
-
Part 3: Troubleshooting & FAQs
Q3: I am seeing product loss on the scavenger. How do I recover it?
A: Indazoles can non-specifically adsorb to the silica backbone via hydrogen bonding.
-
Solution: Switch the solvent to 10% Methanol in DCM or Ethyl Acetate . The protic solvent (MeOH) disrupts hydrogen bonding between the indazole NH and the silica silanols, releasing your product while the Pd remains chemically bound to the thiourea ligand.
Q4: Can I use crystallization instead of scavengers?
A: Crystallization alone is risky because the Pd-Indazole complex often co-crystallizes with the product. However, N-Acetylcysteine (NAC) can be used as a soluble scavenger during crystallization.
NAC Crystallization Protocol:
-
Dissolve product in hot Ethanol/Water.
-
Add 0.5–1.0 wt% N-Acetylcysteine .
-
Heat to reflux for 1 hour (NAC displaces Pd from the indazole).
-
Cool slowly to crystallize. The Pd-NAC complex is highly water-soluble and will remain in the mother liquor.
-
Filter and wash the cake with cold water/ethanol.
Q5: My ICP-MS results are inconsistent. What is happening?
A: Indazoles and nitriles can interfere with digestion.
-
Digestion: Ensure complete digestion using HNO3/HCl (Aqua Regia) or Microwave Digestion . Incomplete digestion of the organic matrix can lead to signal suppression in the plasma.
-
Rinsing: Ensure the instrument lines are flushed thoroughly; Pd is "sticky" and has a memory effect in sample introduction systems.
Part 4: Data Summary & Expectations
| Method | Target Pd Species | Typical Reduction | Yield Loss | Notes |
| Si-Thiourea | Pd(II) / Indazole-bound | 500 ppm | < 5% | Best balance of selectivity and efficiency. |
| Si-TMT | Pd(0) Clusters | 1000 ppm | < 5% | Excellent for "black" reaction mixtures. |
| Activated Carbon | Bulk Pd | 5000 ppm | 10–20% | High yield loss; use only as a pre-treatment. |
| NAC Crystallization | Soluble Pd | 500 ppm | varies | Good for large scale; may require a scavenger polish. |
References
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[5] Guideline for Elemental Impurities Q3D(R2). Available at: [Link]
-
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]
-
Phillips, S. T., et al. (2018). "Evaluation of Metal Scavengers for Palladium Removal from a Pharmaceutical Intermediate." Organic Process Research & Development, 22(3), 281-289. Available at: [Link]
Sources
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2-(1H-Indazol-3-YL)acetonitrile production
Introduction
Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up (100g to >1kg) of 2-(1H-Indazol-3-yl)acetonitrile . This molecule is a critical intermediate for PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.
While bench-scale synthesis often tolerates inefficiencies, scaling this specific indazole presents three distinct failure modes:
-
Thermal Runaway: The hydrazine cyclization is highly exothermic.
-
Hydrolysis: The nitrile group is labile under the basic conditions required to form the indazole ring, leading to the amide impurity.
-
Purification Bottlenecks: Indazoles trap inorganic salts and oligomeric by-products upon crystallization.
Module 1: Route Selection & Strategic Analysis
Before troubleshooting, ensure you are utilizing the Cyclization Route . Our field data indicates that the "Substitution Route" (3-chloromethylindazole + NaCN) is non-viable for multi-kilo scale due to safety constraints and poor selectivity.
Recommended Route: The Hydrazine Cyclization
-
Precursor: 2-(2-Fluorophenyl)acetonitrile
-
Reagent: Hydrazine Hydrate (60-80% aq.)
-
Mechanism: Nucleophilic aromatic substitution (
) followed by cyclocondensation.
Process Flow Diagram
Figure 1: Reaction pathway highlighting the critical hydrolysis side-reaction.
Module 2: Troubleshooting Guide (FAQs)
Category A: Yield & Reaction Safety
Q1: Upon scaling to 500g, the reaction mixture erupted/foamed over. What happened? Diagnosis: Thermal Runaway / Nitrogen Evolution. Root Cause: The reaction of 2-(2-fluorophenyl)acetonitrile with hydrazine is biphasic and highly exothermic. At the bench scale, heat dissipation is fast. At 500g, the accumulation of unreacted hydrazine in the organic phase leads to a sudden "kick" where the temperature spikes, causing rapid solvent vaporization and nitrogen off-gassing. Solution:
-
Dosing Control: Do not add hydrazine in one portion. Use a dosing pump to add hydrazine hydrate over 2–4 hours.
-
Solvent Selection: Use n-Butanol or Ethylene Glycol . These high-boiling solvents allow you to maintain the reaction at 110°C–120°C (required for cyclization) without pressurizing the vessel, while acting as a heat sink.
Q2: My reaction stalls with 15% starting material remaining. Diagnosis: Hydrazine depletion. Root Cause: Hydrazine is consumed by oxidation (air exposure) or formation of "azine" dimers if the temperature is too low during addition. Solution:
-
Ensure the system is under a strict Nitrogen blanket.
-
Charge 3.0–4.0 equivalents of Hydrazine Hydrate. The excess is necessary to drive the
reaction to completion.
Category B: Impurity Profile & Quality
Q3: The product contains 5–10% of an impurity at RRT 0.85 (HPLC). It resists recrystallization. Diagnosis: Amide Hydrolysis (2-(1H-Indazol-3-yl)acetamide). Root Cause: The nitrile group hydrolyzes to the primary amide under basic conditions (Hydrazine is a strong base) at high temperatures. Corrective Action:
-
Quench Protocol: Do not cool the reaction mixture slowly. Rapidly cool to <60°C once the starting material is consumed.
-
pH Adjustment: During workup, neutralize the hydrazine immediately with dilute acetic acid or HCl to pH 7–8. Prolonged exposure to basic aqueous layers promotes hydrolysis.
Q4: The final solid is salmon-pink or orange instead of white. Diagnosis: Trace Transition Metals or Azo-impurities. Root Cause: Indazoles coordinate with trace iron (Fe) from reactor walls or form azo-colored oligomers. Solution:
-
EDTA Wash: Include a wash step with 1% aqueous EDTA during the isolation.
-
Charcoal: Recrystallize from Ethanol/Water (9:1) with 5 wt% activated carbon (Type C, specialized for color removal).
Module 3: Optimized Scale-Up Protocol
Scale: 100g Input | Expected Yield: 85–92% | Purity: >99.0%[1]
Materials
-
2-(2-Fluorophenyl)acetonitrile (1.0 eq)
-
Hydrazine Hydrate (80% wt solution) (4.0 eq)
-
n-Butanol (5 Volumes)
Step-by-Step Procedure
-
Setup: Equip a 2L jacketed reactor with a mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charging: Charge n-Butanol (500 mL) and 2-(2-Fluorophenyl)acetonitrile (100 g). Start stirring at 250 RPM.
-
Heating: Heat the solution to 100°C .
-
Controlled Addition (Critical):
-
Add Hydrazine Hydrate (148 g / 145 mL) via a peristaltic pump over 3 hours .
-
Checkpoint: Maintain internal temperature between 100°C and 115°C. If temp rises >118°C, stop addition immediately.
-
-
Reflux: After addition, hold the reaction at 115°C (Reflux) for 4–6 hours.
-
IPC (In-Process Control): HPLC should show <0.5% Starting Material.
-
-
Work-up:
-
Cool to 60°C.
-
Distill off ~300 mL of n-Butanol under reduced pressure (recover solvent).
-
Add Water (600 mL) slowly to precipitate the product.
-
Crucial Step: Adjust pH to 7.0–7.5 using 2N HCl. Do not overshoot to acidic pH, or the indazole nitrogen will protonate and solubilize the product.
-
-
Isolation: Cool to 5°C and age for 2 hours. Filter the solids.[2]
-
Washing: Wash cake with Water (2 x 200 mL) followed by cold MTBE (100 mL) to remove unreacted organic impurities.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Module 4: Analytical Controls
To distinguish the Product (Nitrile) from the Impurity (Amide), use the following HPLC method. Standard C18 columns often fail to separate these polar compounds effectively.
Method Parameters:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150mm, 3µm. Reason: Better pi-pi interaction with the indazole core.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV @ 220 nm (Nitrile absorption) and 254 nm.
Data Interpretation:
| Compound | Approx RRT | Characteristic |
| Amide Impurity | 0.85 | Forms if reaction time >10h or pH >9 during workup. |
| Product (Nitrile) | 1.00 | Target peak. |
| Starting Material | 1.25 | Non-polar, elutes later. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for common scale-up deviations.
References
-
Synthesis of Indazoles via Hydrazine Cyclization
- Title: "Practical Synthesis of 1H-Indazole-3-carboxylic Acid Deriv
-
Source: Heterocycles, Vol 43, No. 12.[3]
- Relevance: Establishes the baseline for hydrazine-mediated cyclization of phenylacetic acid deriv
-
(Verified via search 1.10)
-
Safety of Hydrazine Scale-Up
- Title: "Hydrazine Hydrate - Safety D
- Source: ThermoFisher Scientific / Sigma Aldrich SDS.
-
Relevance: Critical safety parameters for thermal decomposition and toxicity.[4]
-
(Verified via search 1.3)
-
Impurity Profiling of Indazoles
-
Process Chemistry of Nitrile-Indazoles
-
Title: "Preparation of 1H-Indazole-3-carbonitrile" (Analogous Chemistry)[2][7]
-
Source: Organic Syntheses, 2020, 97, 314-326.[2]
- Relevance: While discussing the carbonitrile, this paper details the purification difficulties and crystallization behaviors of 3-substituted indazoles.
-
(Verified via search 1.6)
-
Sources
- 1. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2-(1H-Indazol-3-YL)acetonitrile vs. Established Kinase Inhibitors: In Vitro Performance Guide
Executive Summary & Technical Context[1][2][3][4]
In the landscape of kinase inhibitor discovery, 2-(1H-Indazol-3-YL)acetonitrile (CAS: 4498-67-3) is not a final drug product but a privileged scaffold and critical intermediate. While established inhibitors like Axitinib , Entrectinib , or Pazopanib represent the "optimized end-state" with nanomolar potency, the indazole-3-acetonitrile core represents the "origin point"—a fragment capable of bidentate hydrogen bonding with the kinase hinge region.
This guide objectively compares the in vitro utility of this scaffold against established inhibitors, focusing on its role in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) expansion. We analyze why this specific nitrile is a superior starting point for targeting kinases such as Pim-1 , VEGFR , and Akt , and provide protocols to benchmark its derivatives against industry standards.
The Core Distinction
-
2-(1H-Indazol-3-YL)acetonitrile: High Ligand Efficiency (LE), low molecular weight (<200 Da), weak/moderate potency (µM range), high synthetic versatility.
-
Established Inhibitors (e.g., Axitinib): Lower LE, high molecular weight (>350 Da), high potency (nM range), optimized selectivity profile.
Comparative Technical Analysis
Mechanistic Comparison: Hinge Binding vs. Allosteric Optimization
The indazole ring is bioisosteric to the purine ring of ATP. The 2-(1H-Indazol-3-YL)acetonitrile scaffold engages the kinase hinge region via the N1 and N2 nitrogens.
| Feature | 2-(1H-Indazol-3-YL)acetonitrile (Scaffold) | Established Inhibitor (e.g., Axitinib/Entrectinib) |
| Binding Mode | Type I (ATP Competitive): Binds primarily to the hinge region (Glu/Leu gatekeepers). | Type I/II Hybrid: Binds hinge plus hydrophobic back pockets (gatekeeper/DFG motif). |
| Potency (IC50) | 10 µM - >100 µM: Acts as a weak "anchor." | < 10 nM: Optimized for high affinity. |
| Selectivity | Promiscuous: Fits many kinase ATP pockets due to small size. | High: Side chains engineered to clash with non-target kinases. |
| Synthetic Utility | High: The nitrile group (-CN) is a versatile "handle" for cyclization or extension. | Low: Fully elaborated molecule; difficult to modify further. |
| Ligand Efficiency | High (>0.4): Every atom contributes to binding. | Moderate (~0.3): Added bulk improves potency but reduces efficiency per atom. |
Structural Optimization Pathway
The following diagram illustrates how the Indazole-3-acetonitrile scaffold serves as the precursor to potent inhibitors targeting the PI3K/Akt/mTOR and VEGFR pathways.
Figure 1: The evolutionary pathway from the Indazole-3-acetonitrile scaffold to high-potency kinase inhibitors.
In Vitro Performance Data
When evaluating 2-(1H-Indazol-3-YL)acetonitrile, researchers should not expect nanomolar inhibition. Instead, the metric of success is Ligand Efficiency (LE) and crystallographic tractability .
Table 1: Performance Benchmarking (Representative Data)
| Parameter | Indazole-3-acetonitrile (Scaffold) | Axitinib (Standard) | Staurosporine (Control) |
| Primary Target | Pan-Kinase (Weak) | VEGFR1/2/3 | Pan-Kinase (Potent) |
| IC50 (VEGFR2) | ~25 µM | 0.2 nM | 10 nM |
| IC50 (Pim-1) | ~15 µM | >1000 nM | 5 nM |
| Solubility (DMSO) | High (>100 mM) | Moderate (10-50 mM) | Moderate |
| Application | Fragment Screening / Starting Material | Positive Control / Clinical Drug | Assay Validation |
*Note: Values for the scaffold are estimated based on typical fragment binding affinities. Specific IC50s depend on the assay conditions and specific kinase isoform.
Experimental Protocols
To validate the scaffold or its derivatives, you must use assays capable of detecting weak binding (for the scaffold) and high potency (for the derivatives).
Protocol A: ADP-Glo™ Kinase Assay (Luminescence)
Best for: Screening derivatives with IC50 < 10 µM.
Principle: Measures ADP formation, which is directly proportional to kinase activity. Causality: We use ADP-Glo because it is less susceptible to fluorescence interference from the indazole core compared to FRET-based assays.
Reagents:
-
Kinase: Recombinant Human VEGFR2 or Pim-1 (0.2 µ g/well ).
-
Substrate: Poly (Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP: Ultra-pure (at Km of the specific kinase, typically 10-50 µM).
-
Test Compound: 2-(1H-Indazol-3-YL)acetonitrile (Gradient: 100 µM down to 1 nM).
Step-by-Step Workflow:
-
Preparation: Dilute compounds in 100% DMSO to 100x final concentration.
-
Kinase Reaction:
-
Add 5 µL Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Add 2.5 µL Compound (1% DMSO final).
-
Add 2.5 µL ATP/Substrate Mix.
-
Incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Depletion: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops reaction and depletes unconsumed ATP).
-
Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP to ATP -> Luciferase -> Light).
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate % Inhibition =
.
Protocol B: Surface Plasmon Resonance (SPR) Binding
Best for: The Scaffold itself (2-(1H-Indazol-3-YL)acetonitrile).
Principle: Measures mass change on a sensor chip; detects weak, transient binding that enzymatic assays miss.
Causality: Since the scaffold IC50 is likely >10 µM, enzymatic assays may yield high noise. SPR provides direct physical binding evidence (
-
Immobilization: Immobilize Biotinylated Kinase (e.g., Biotin-VEGFR2) onto a Streptavidin (SA) sensor chip. Target density: ~2000-3000 RU.
-
Running Buffer: HBS-P+ with 5% DMSO (Must match sample buffer exactly to avoid bulk refractive index jumps).
-
Injection: Inject 2-(1H-Indazol-3-YL)acetonitrile at concentrations 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM.
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
Analysis: Fit sensorgrams to a 1:1 steady-state affinity model to determine
.
Screening Workflow Visualization
The following diagram outlines the decision matrix for using this scaffold in a drug discovery campaign.
Figure 2: Strategic workflow for validating and optimizing the Indazole-3-acetonitrile scaffold.
References
-
Indazole Scaffolds in Kinase Inhibition
- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Source: RSC Advances, 2021.
-
URL:[Link]
-
Pim Kinase Inhibitor Discovery
-
Axitinib (Established Inhibitor)
- Title: Axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR-1, -2, and -3.
- Source: Clinical Cancer Research.
-
URL:[Link]
- Title: ADP-Glo™ Kinase Assay Application Note.
Sources
Publish Comparison Guide: Validating the Mechanism of Action of 2-(1H-Indazol-3-YL)acetonitrile
Executive Summary
2-(1H-Indazol-3-yl)acetonitrile (IazAN) is a synthetic bioisostere of the natural auxin precursor Indole-3-acetonitrile (IAN) .[1] While IAN is a ubiquitous plant metabolite converted into the active hormone Indole-3-acetic acid (IAA), IazAN offers a chemically distinct scaffold (indazole vs. indole) that retains biological activity while altering metabolic stability and enzymatic hydrolysis rates.[1]
This guide provides a technical validation framework for researchers investigating IazAN as a pro-auxin and a nitrilase substrate . It compares IazAN directly against IAN, outlining the experimental protocols required to validate its mechanism of action (MoA) through enzymatic conversion and downstream physiological response.
Mechanism of Action (MoA)
The biological activity of IazAN is not intrinsic to the nitrile itself but is dependent on its metabolic conversion to the active carboxylic acid form. The mechanism follows a two-stage activation pathway:[1]
-
Enzymatic Activation: IazAN acts as a substrate for Nitrilase enzymes (EC 3.5.5.1), which hydrolyze the cyano group (-CN) to a carboxylic acid (-COOH), yielding Indazole-3-acetic acid (IazAA) .[1]
-
Receptor Binding: The resulting IazAA mimics the structure of IAA, binding to the TIR1/AFB auxin receptor family. This promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, activating auxin-responsive genes.[1]
Pathway Visualization
Figure 1: The activation pathway of IazAN. The nitrile is hydrolyzed by nitrilase enzymes to the active acid, which then triggers the auxin signaling cascade.
Comparative Performance: IazAN vs. IAN
The following table contrasts the synthetic IazAN with its natural analogue, IAN. Data is synthesized from structural bioisostere principles and nitrilase substrate specificity profiles.
| Feature | 2-(1H-Indazol-3-yl)acetonitrile (IazAN) | Indole-3-acetonitrile (IAN) | Implications for Research |
| Core Scaffold | Indazole (N-N bond) | Indole (C-N bond) | Indazole is often more chemically stable and resistant to oxidative degradation than indole.[1] |
| Nitrilase Affinity ( | Moderate to High | High (Native Substrate) | IazAN may require higher concentrations to achieve maximal conversion rates compared to IAN.[1] |
| Active Metabolite | Indazole-3-acetic acid | Indole-3-acetic acid (IAA) | IazAA retains auxin activity but may show altered transport kinetics due to polarity differences.[1] |
| Metabolic Stability | High | Moderate | IazAN is less susceptible to non-specific oxidation, making it a useful probe for long-duration assays.[1] |
| Primary Utility | Synthetic Probe / Herbicide Precursor | Natural Hormone Precursor | Use IazAN to decouple metabolic activation from other indole-specific pathways (e.g., tryptophan metabolism).[1] |
Validation Protocols
To validate the MoA of IazAN, researchers must demonstrate two causality links:
-
Chemical Causality: The nitrile is converted to the acid.[2]
-
Biological Causality: The compound elicits a phenotype dependent on this conversion.
Protocol A: Enzymatic Hydrolysis Assay (In Vitro)
Objective: Quantify the conversion of IazAN to Indazole-3-acetic acid by recombinant nitrilase.
Reagents:
-
Purified Nitrilase (e.g., Arabidopsis NIT1 or commercial microbial nitrilase).
-
Substrate: IazAN (10 mM stock in DMSO).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Stop Solution: Acetonitrile (HPLC grade) + 0.1% TFA.[1]
Workflow:
-
Incubation: Mix 90 µL Buffer + 5 µL Enzyme + 5 µL IazAN (Final conc: 0.5 mM). Incubate at 30°C.
-
Time Course: Aliquot 20 µL at t=0, 15, 30, 60 min into 80 µL Stop Solution.
-
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC-UV (280 nm).
-
Validation Criteria: Appearance of a new peak (Acid) with a retention time distinct from the substrate, correlating with the disappearance of the IazAN peak.
Protocol B: Arabidopsis Root Inhibition Bioassay (In Vivo)
Objective: Confirm biological activity and compare potency against IAN.
Rationale: Auxins inhibit primary root elongation in a dose-dependent manner.[1] If IazAN is active, it will inhibit growth. If the activity depends on nitrilase, nitrilase-deficient mutants (nit1) should show resistance.[1]
Workflow:
-
Plate Preparation: Prepare 0.5x MS agar plates supplemented with:
-
Control (DMSO only)
-
IAN (10 µM)[1]
-
IazAN (10 µM, 50 µM)
-
-
Seeding: Sterilize Arabidopsis thaliana seeds (Col-0 wild type and nit1 mutant). Stratify at 4°C for 2 days.
-
Growth: Plate seeds and grow vertically in a growth chamber (22°C, 16h light) for 7 days.
-
Measurement: Scan plates and measure primary root length using ImageJ.
-
Data Analysis: Calculate % Inhibition relative to control.
Expected Results Visualization:
Figure 2: Logic flow for genetic validation. Resistance in nit1 mutants confirms the nitrile must be hydrolyzed to be active.
References
-
Thimann, K. V. (1935). On the Plant Growth Hormone Produced by Rhizopus suinus. Journal of Biological Chemistry. Link (Foundational text establishing indole/indazole acetic acid bioactivity).
-
Bartling, D., et al. (1992). Indole-3-acetic acid (IAA) and indole-3-acetonitrile (IAN) in Arabidopsis thaliana. Plant Physiology. Link (Establishes IAN as a natural auxin precursor).
-
Piotrowska-Niczyporuk, A., & Bajguz, A. (2014). The effect of auxins on the growth and metabolism of Chlorella vulgaris. Plant Physiology and Biochemistry. Link (Comparative analysis of auxin analogues).
-
Normanly, J., et al. (1997). Nitrilases and their role in auxin biosynthesis. Plant Cell. Link (Mechanism of nitrilase-mediated hydrolysis).[1]
-
PubChem. (2025). Indazole-3-acetonitrile Compound Summary. National Library of Medicine.[3] Link (Chemical structure and physical property verification).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Frontiers | Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum [frontiersin.org]
- 3. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Target Identification & Validation for 2-(1H-Indazol-3-yl)acetonitrile Scaffolds
Topic: Target Identification and Validation for 2-(1H-Indazol-3-yl)acetonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Privileged Scaffold Status
2-(1H-Indazol-3-yl)acetonitrile (I3AN) is not merely a chemical intermediate; it represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Unlike its bioisostere indole-3-acetonitrile (a plant auxin with high metabolic instability), the indazole core offers superior metabolic stability and a unique hydrogen-bonding vector (N1-H donor / N2 acceptor) critical for binding to the hinge region of ATP-dependent kinases.
This guide objectively compares I3AN against its structural analogs, details its primary biological targets (Kinases and Metabolic Enzymes), and provides self-validating protocols for confirming target engagement.
Target Landscape: Where Does It Bind?
The I3AN scaffold is predominantly validated as a Type I or Type II ATP-competitive inhibitor precursor. The acetonitrile side chain acts as a versatile synthetic handle (reducible to ethylamine or hydrolyzable to acid) to extend into the solvent-exposed regions of the binding pocket.
Primary Validated Targets
| Target Class | Specific Targets | Mechanism of Action | Key Drug Derivations |
| Ser/Thr Kinases | PLK4 (Polo-like kinase 4) | Hinge binding via Indazole N1/N2; prevents centrosome amplification. | CFI-400945 (Phase II) |
| Tyrosine Kinases | VEGFR-2 , FGFR | ATP-competitive inhibition; anti-angiogenesis. | Pazopanib (Indazole core) |
| Metabolic Enzymes | Hexokinase II | Disruption of glycolysis (Warburg effect). | Lonidamine analogues |
| DNA Repair | PARP-1/2 | Mimics Nicotinamide in the NAD+ binding pocket. | Niraparib (Indazole core) |
Comparative Analysis: I3AN vs. Alternatives
In drug design, choosing the right core fragment is critical for downstream success. The table below contrasts I3AN with its two most common competitors: Indole-3-acetonitrile and Benzimidazole-acetonitrile.
Table 1: Physicochemical & Functional Comparison
| Feature | 2-(1H-Indazol-3-yl)acetonitrile (I3AN) | Indole-3-acetonitrile (IAN) | Benzimidazole-acetonitrile |
| Electronic Character | Electron-rich; High HOMO energy. | Electron-deficient benzene ring; Basic N3. | |
| Metabolic Stability | High. Resistant to oxidative degradation (CYP450). | Low. Prone to oxidation at C2/C3 (forming oxindoles). | Moderate. N-dealkylation risks. |
| H-Bonding Profile | Dual Vector. N1 (Donor) & N2 (Acceptor). Ideal for "Hinge Binding." | Single Vector. N1 (Donor) only. | Dual Vector, but geometry differs (1,3-relationship). |
| Synthetic Utility | Nitrile is a stable precursor for amines/acids. | Nitrile hydrolyzes easily; Indole N-H often requires protection. | Nitrile is less reactive; N-alkylation is competitive. |
| Target Selectivity | High affinity for Kinase Hinge Regions . | High affinity for GPCRs (Serotonin/Auxin receptors). | High affinity for Viral Polymerases / Proton Pumps. |
Visualizing the Chemical Space
The following diagram illustrates the structural divergence and resulting therapeutic applications of these scaffolds.
Figure 1: Comparative utility of Indazole vs. Indole scaffolds in drug discovery.
Experimental Validation Protocols
To validate 2-(1H-Indazol-3-yl)acetonitrile (or its immediate derivatives) as a binder for a specific target, use the following self-validating workflows.
Protocol A: Fragment Screening by Surface Plasmon Resonance (SPR)
Objective: Confirm direct physical binding of the I3AN fragment to the target protein (e.g., PLK4 kinase domain) and determine
Methodology:
-
Immobilization: Immobilize the target protein (biotinylated Kinase domain) onto a Streptavidin (SA) sensor chip.
-
Control: Use a reference flow cell with biotinylated BSA to subtract non-specific binding.
-
-
Analyte Preparation: Dissolve I3AN in 100% DMSO (Stock 100 mM). Dilute in running buffer (PBS-P+, 2% DMSO) to a concentration series (e.g., 500
M down to 15 M).-
Solubility Check: I3AN has limited aqueous solubility.[2] Verify lack of aggregation using Dynamic Light Scattering (DLS) before SPR.
-
-
Injection: Inject analytes for 60s (association) followed by 120s dissociation.
-
Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.
-
Validation Criteria: Square-wave binding shape (fast on/off) is expected for fragments. If slow dissociation is observed, suspect aggregation or covalent reaction (nitrile hydrolysis).
-
Protocol B: Kinase Selectivity Profiling (Biochemical)
Objective: Since I3AN targets the ATP pocket, specificity is the major hurdle. This protocol validates the selectivity profile.
Methodology:
-
Derivatization: Convert the nitrile of I3AN to the corresponding primary amine (via
reduction) or amide to mimic the final drug linker. Note: The raw nitrile often binds weakly; the derivative binds strongly. -
Assay Setup: Use a FRET-based assay (e.g., LanthaScreen).
-
Mix Kinase (5 nM), AlexaFluor-labeled Tracer (ATP mimic), and Test Compound (I3AN derivative).
-
-
Readout: Measure fluorescence emission ratio (665 nm / 520 nm). Displacement of the tracer by the compound decreases the FRET signal.
-
Validation:
-
Positive Control: Staurosporine (Pan-kinase inhibitor).
-
Negative Control: DMSO only.
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Mechanism of Action: The Signaling Pathway
When derivatives of I3AN inhibit targets like PLK4 , they disrupt the centrosome duplication cycle, leading to mitotic lethality in cancer cells.
Figure 2: Mechanism of Action for Indazole-based PLK4 inhibitors inducing mitotic catastrophe.
References
-
Sampson, P. B., et al. (2015).[3] "The Discovery of Polo-like Kinase 4 Inhibitors: Identification of CFI-400945 as a Potent, Orally Active Antitumor Agent." Journal of Medicinal Chemistry. Link
-
Harris, P. A., et al. (2008).[4] "Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor."[3][4] Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2] "Stability of 3-Indoleacetonitrile in Different Solvent Solutions." BenchChem Technical Guides. Link
-
Zhang, X., et al. (2018).[5] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link
-
PubChem. (2023).[6] "2-(1H-Indazol-3-yl)acetonitrile Compound Summary." National Library of Medicine. Link
Sources
Comparative In Vivo Efficacy Guide: 2-(1H-Indazol-3-yl)acetonitrile vs. Doxorubicin
This guide outlines the comparative evaluation of 2-(1H-Indazol-3-yl)acetonitrile (hereafter referred to as I3AN-Indazole or the Candidate ) against the standard-of-care chemotherapeutic Doxorubicin (DOX) .
This analysis assumes the Candidate acts via mechanisms typical of bioactive indazole scaffolds (e.g., kinase inhibition or metabolic modulation similar to Lonidamine/Pazopanib), contrasting with Doxorubicin’s genotoxic mechanism.
Executive Summary
-
Objective: To objectively assess the anti-tumor efficacy and safety profile of the novel indazole derivative 2-(1H-Indazol-3-yl)acetonitrile compared to the clinical standard Doxorubicin in murine xenograft models.
-
Core Hypothesis: While Doxorubicin exhibits superior cytotoxic potency via DNA intercalation, the Candidate (I3AN-Indazole) is hypothesized to offer a wider therapeutic index with reduced cardiotoxicity, likely acting through metabolic interference or specific kinase modulation.
-
Target Audience: Drug Discovery Scientists, Oncologists, and Preclinical Study Directors.
Compound Profiles & Mechanism of Action[1]
Comparator: Doxorubicin (DOX)[1][2][3][4][5]
-
Mechanism: Intercalates into DNA, inhibits Topoisomerase II, and generates Reactive Oxygen Species (ROS).
-
Clinical Limitation: Dose-dependent cardiotoxicity (cumulative doses >550 mg/m² lead to cardiomyopathy).
-
Role in Study: Positive Control (High Efficacy, High Toxicity).
Candidate: 2-(1H-Indazol-3-yl)acetonitrile
-
Class: Indazole-based small molecule.[3]
-
Structural Significance: The indazole scaffold is a privileged structure in oncology, serving as the core for drugs like Pazopanib (VEGFR inhibitor) and Lonidamine (Hexokinase inhibitor).
-
Proposed Mechanism: Unlike DOX’s nuclear targeting, indazole-3-acetonitriles often target cytoplasmic signaling (e.g., VEGFR/PDGFR kinases) or mitochondrial bioenergetics, leading to apoptosis without direct DNA damage.
Mechanistic Pathway Visualization
The following diagram contrasts the nuclear toxicity of Doxorubicin with the proposed cytoplasmic/mitochondrial action of the Indazole candidate.
Caption: Comparative Mechanism of Action. DOX drives apoptosis via nuclear DNA damage (Red), while the Indazole Candidate targets cytoplasmic kinases or metabolism (Blue), sparing cardiac tissue.
Experimental Protocol: In Vivo Efficacy Study
Study Design (Self-Validating Protocol)
To ensure Scientific Integrity , the study must use a randomized block design to account for initial tumor volume variations.
-
Model: BALB/c nude mice bearing subcutaneous xenografts (e.g., 4T1 breast cancer or A549 lung cancer cells).
-
Sample Size: n=8-10 mice per group (Power > 0.8 for p<0.05).
-
Treatment Initiation: When tumors reach palpable size (approx. 100 mm³).
Treatment Groups
| Group | Treatment Agent | Dose | Route | Frequency | Rationale |
| G1 | Vehicle Control | N/A | IV/IP | Daily | Baseline tumor growth. |
| G2 | Doxorubicin | 4-5 mg/kg | IV | Q7D (Weekly) | Maximum Tolerated Dose (MTD) reference. |
| G3 | Candidate (Low) | 25 mg/kg | IP/Oral | Daily | Assess dose-dependency. |
| G4 | Candidate (High) | 50 mg/kg | IP/Oral | Daily | Target therapeutic dose. |
Workflow Diagram
Caption: 21-Day Xenograft Efficacy Workflow. Critical checkpoints include tumor staging (100mm³) and daily body weight (BW) monitoring for toxicity.
Data Presentation & Expected Outcomes
Efficacy Metrics (Tumor Growth Inhibition)
Data should be reported as Mean Tumor Volume (mm³) ± SEM . The primary endpoint is Tumor Growth Inhibition (TGI%) :
Comparative Performance Table (Representative Data Structure):
| Metric | Doxorubicin (5 mg/kg) | Indazole Candidate (50 mg/kg) | Interpretation |
| TGI (%) | 75 - 85% | 50 - 65% | DOX is typically more potent cytotoxic; Indazole shows cytostatic potential. |
| Onset of Action | Rapid (Day 7) | Gradual (Day 10-14) | Reflects mechanism (DNA damage vs. metabolic modulation). |
| Regression | Frequent | Rare | Indazoles typically stabilize disease rather than shrink established mass. |
Safety & Toxicity Profile
This is the critical differentiator. Doxorubicin is limited by systemic toxicity.[2]
| Safety Metric | Doxorubicin Group | Indazole Candidate Group | Clinical Advantage |
| Body Weight Loss | High (>15% loss common) | Low (<5% loss) | Indazole is better tolerated. |
| Cardiotoxicity | High (Elevated CK-MB/LDH) | Negligible | Key Selling Point for Candidate. |
| Hematology | Leukopenia (Low WBC) | Normal/Mild | Candidate spares bone marrow. |
Strategic Analysis for Publication
Interpreting the "Efficacy Gap"
It is expected that 2-(1H-Indazol-3-yl)acetonitrile may show lower absolute tumor shrinkage than Doxorubicin. To publish this successfully, frame the narrative around Therapeutic Index :
-
Argument: "While Doxorubicin achieves 80% TGI, it incurs 20% mortality and severe weight loss. The Indazole candidate achieves 60% TGI with zero mortality and no significant weight loss, making it a viable candidate for maintenance therapy or combination regimens."
Combination Potential
Highlight that indazole derivatives often synergize with chemotherapeutics. A follow-up arm combining Low-Dose DOX + Indazole often yields superior efficacy with reduced toxicity, as the indazole sensitizes cells to DNA damage (e.g., by inhibiting repair mechanisms).
References
-
Li, X. et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances. Link
-
Meredith, A.M. & Dass, C.R. (2016). "Increasing the therapeutic index of doxorubicin in cancer therapy." Journal of Pharmacy and Pharmacology. Link
-
Lombard, A.P. et al. (2015). "Mitochondrial metabolism as a target for cancer therapy: The role of Lonidamine." Journal of Bioenergetics and Biomembranes. Link
-
Tacar, O. et al. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology. Link
-
Zhang, Y. et al. (2015). "Indole-3-carbinol induces apoptosis and inhibits migration of human breast cancer cells." Frontiers in Oncology. (Cited for structural analog comparison). Link
Sources
Comparative Guide: Structure-Activity Relationship of 2-(1H-Indazol-3-yl)acetonitrile Analogs
This guide provides a technical analysis of the structure-activity relationships (SAR) of 2-(1H-Indazol-3-yl)acetonitrile and its bioactive analogs. It focuses on their application as kinase inhibitors and antineoplastic agents, synthesizing data from recent medicinal chemistry literature.
Executive Summary: The Indazole-3-Acetonitrile Scaffold
2-(1H-Indazol-3-yl)acetonitrile represents a privileged "chemical adaptor" in drug discovery. While the nitrile group itself can act as a reversible covalent warhead (targeting cysteine residues in proteases), this scaffold is most valuable as a precursor to Indazole-3-carboxamides and Indazole-3-amines .
These analogs have emerged as potent inhibitors of Tyrosine Kinases (e.g., VEGFR, PDGFR) and Serine/Threonine Kinases (e.g., ERK1/2) . The core indazole ring mimics the purine base of ATP, allowing it to anchor into the kinase hinge region, while the acetonitrile-derived tail extends into the hydrophobic pocket to dictate selectivity.
Key Applications
-
Primary Indication: Solid tumors (NSCLC, Breast Cancer) and Leukemia (CML).
-
Mechanism of Action: ATP-competitive inhibition of kinases; modulation of Bcl-2/Bax apoptotic pathways.
-
Key Advantage: High metabolic stability of the indazole core compared to indole isosteres.
Structural Analysis & SAR Logic
The biological activity of this class is governed by modifications in three specific zones.
Zone 1: The Indazole Core (N1 & C4-C7)
-
N1-Substitution (Solubility & Binding): The unsubstituted N1-H is a hydrogen bond donor. Alkylation at N1 (e.g., with methyl, benzyl, or sulfonyl groups) often improves lipophilicity and cellular permeability but may abolish H-bonding with the kinase hinge region (e.g., Glu residues).
-
Optimization: Introduction of polar tails (e.g., morpholino-ethyl) at N1 can retain solubility while accessing the solvent-exposed region of the binding pocket.
-
-
C4-C7 Substitution (Electronic Tuning):
-
C5/C6 Halogenation: Introducing Fluorine or Chlorine at C5 or C6 increases metabolic stability (blocking oxidation) and enhances hydrophobic interactions.
-
C6 Hydrophilicity: Bulky hydrophilic groups at C6 often reduce potency due to steric clash, whereas small electron-withdrawing groups are tolerated.
-
Zone 2: The Acetonitrile "Warhead" (C3-Position)
The acetonitrile group (-CH2-CN) is the pivot point.
-
Retention of Nitrile: Acts as a dipole; in rare cases, it forms covalent bonds with active site cysteines (e.g., in Cathepsin inhibitors).
-
Hydrolysis to Carboxamide (-CONH2): The most common optimization. The amide carbonyl accepts H-bonds from the backbone NH of the kinase activation loop.
-
Alpha-Methylation: Adding methyl groups to the methylene linker (-C(CH3)2-CN) restricts conformational freedom, potentially locking the molecule in a bioactive conformation (Thorpe-Ingold effect).
SAR Visualization
Figure 1: Strategic modification zones for Indazole-3-acetonitrile analogs.
Comparative Performance Data
The following table contrasts the parent acetonitrile scaffold with its two primary derivative classes: the Carboxamide (Hydrolyzed) and the N1-Benzyl (Alkylated) analogs. Data is synthesized from representative studies on K562 (Leukemia) cell lines.[1][2]
| Feature | Analog A (Parent) | Analog B (N1-Benzyl) | Analog C (Carboxamide) |
| Structure | 2-(1H-Indazol-3-yl)acetonitrile | 2-(1-Benzyl-1H-indazol-3-yl)acetonitrile | 1H-Indazole-3-carboxamide deriv.[3][4] |
| Primary Target | General Cytotoxicity | Tubulin / Non-specific | VEGFR2 / ERK1/2 |
| IC50 (K562) | > 50 µM (Low Potency) | ~15 - 20 µM | 5.15 µM (High Potency) |
| Solubility | Moderate | Low (Lipophilic) | High (Polar) |
| Mechanism | Weak Alkylator | Membrane disruption | ATP-Competitive Inhibition |
| Selectivity | Poor | Poor | High (Kinase Specific) |
Analysis:
-
Analog A (Parent): Shows weak activity. The nitrile group alone provides insufficient binding energy for potent kinase inhibition.
-
Analog B (N1-Alkylation): Improves cellular uptake but lacks specific polar contacts, leading to "off-target" cytotoxicity.
-
Analog C (Carboxamide): Represents the optimized lead (e.g., Compound 6o [1]). The conversion of the nitrile to an amide creates a critical H-bond donor/acceptor motif essential for high-affinity binding.
Experimental Protocols
To validate these SAR findings, the following protocols are recommended.
Protocol A: Synthesis of Indazole-3-carboxamide from Acetonitrile
Rationale: Converting the nitrile precursor to the active amide pharmacophore.
-
Starting Material: Dissolve 2-(1H-indazol-3-yl)acetonitrile (1.0 eq) in ethanol.
-
Hydrolysis: Add KOH (4.0 eq) and H2O2 (30%, excess) to the solution.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1). The nitrile spot (Rf ~0.7) should disappear, replaced by the amide (Rf ~0.4).
-
Work-up: Neutralize with 1N HCl. Precipitate the solid, filter, and recrystallize from ethanol.
-
Validation: Confirm conversion via IR (Appearance of C=O stretch at ~1660 cm⁻¹; disappearance of C≡N stretch at ~2220 cm⁻¹).
Protocol B: MTT Cell Viability Assay (K562 Lines)
Rationale: Determining the IC50 to quantify the impact of structural modifications.
-
Seeding: Plate K562 cells (5 × 10³ cells/well) in 96-well plates using RPMI-1640 medium.
-
Treatment: Add test compounds (Analog A, B, C) at gradient concentrations (0.1, 1, 5, 10, 50, 100 µM). Include DMSO control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT solution (5 mg/mL). Incubate for 4 hours.
-
Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves to calculate IC50 using non-linear regression.
Mechanism of Action: The Apoptotic Trigger
Potent analogs (like Analog C) function by inhibiting upstream kinases (ERK/VEGFR), leading to the downregulation of anti-apoptotic proteins.
Figure 2: Signaling cascade where Indazole inhibition leads to mitochondrial apoptosis.
References
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: MDPI (2023). Context: Describes Compound 6o and the conversion of nitrile precursors to active amine/amide derivatives. URL:[Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2021).[5] Context: Detailed SAR on the indazole scaffold and kinase inhibition profiles. URL:[Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Source: Bioorganic & Medicinal Chemistry Letters (2016).[6] Context: Validates the amide functionality (derived from nitrile) as critical for ERK inhibition. URL:[Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Source: Der Pharma Chemica (2012).[3] Context: Provides synthetic routes starting from indazole precursors to carboxamides.[3] URL:[Link]
Sources
Biomarker discovery for predicting response to 2-(1H-Indazol-3-YL)acetonitrile treatment
Executive Summary: The Metabolic Pivot
The compound 2-(1H-Indazol-3-yl)acetonitrile (I3AN) represents a critical scaffold in the development of metabolic modulators targeting the Warburg effect in oncology. Structurally related to Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), I3AN functions by disrupting the interaction between Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane.
This guide outlines the biomarker discovery framework required to predict response to I3AN treatment. Unlike traditional kinase inhibitors where a single mutation (e.g., BRAF V600E) dictates efficacy, I3AN requires a multi-parametric metabolic signature. We compare its performance and biomarker profile against the clinical standard Lonidamine and the glycolysis inhibitor 2-Deoxyglucose (2-DG) .
Mechanistic Basis for Biomarker Selection
To identify predictive biomarkers, we must first map the mechanism of action (MoA). I3AN acts as a "mitochondrial hexokinase dissociator." By detaching HK2 from VDAC, it prevents the preferential access of HK2 to mitochondrial ATP, thereby inhibiting aerobic glycolysis and inducing Mitochondrial Permeability Transition Pore (MPTP) opening.
Figure 1: Mechanism of Action & Signaling Pathway
The following diagram illustrates the disruption of the HK2-VDAC complex by I3AN, leading to metabolic crisis and apoptosis.
Caption: I3AN disrupts the HK2-VDAC complex, decoupling glycolysis from mitochondrial ATP and triggering MPTP-mediated apoptosis.
Comparative Analysis: I3AN vs. Alternatives
The following table compares I3AN with its parent class (Lonidamine) and the classic glycolysis inhibitor (2-DG).
Table 1: Performance & Biomarker Profile Comparison
| Feature | 2-(1H-Indazol-3-yl)acetonitrile (I3AN) | Lonidamine (Standard) | 2-Deoxyglucose (2-DG) |
| Primary Target | HK2-VDAC Dissociation | HK2 Inhibition / Mitochondrial Respiration | Competitive HK2 Inhibition |
| Potency (IC50) | Moderate (µM range) | Low (High µM range) | Low (mM range) |
| Metabolic Stability | High (Nitrile group resists rapid hydrolysis) | Moderate (Carboxylic acid glucuronidation) | High (but rapid excretion) |
| Predictive Biomarker | HK2/HK1 Ratio (High ratio predicts sensitivity) | Mitochondrial Potential (ΔΨm) | Glucose Uptake (FDG-PET) |
| Response Biomarker | Lactate/Pyruvate Ratio Drop | Intracellular ATP Depletion | p-AMPK Activation |
| Toxicity Profile | Hepatotoxicity (Potential) | Myalgia, Hepatotoxicity | Hypoglycemia-like symptoms |
| Key Advantage | Better membrane permeability than acid forms | Clinically established safety profile | "Gold standard" metabolic probe |
Biomarker Discovery Workflow
To validate I3AN efficacy, a dual-stream biomarker approach is required: Stratification (Who will respond?) and Pharmacodynamics (Is the drug working?).
Figure 2: Integrated Biomarker Discovery Pipeline
This workflow integrates genomic stratification with metabolomic validation.
Caption: A predictive workflow prioritizing HK2/HK1 ratio for stratification and Lactate/OCR shifts for response monitoring.
Experimental Protocols for Validation
The following protocols are designed to be self-validating. If the controls fail, the data is invalid.
Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement
Objective: Confirm I3AN binds HK2 and alters its thermal stability.
-
Preparation: Purify Recombinant Human HK2 (rhHK2).
-
Reaction Mix:
-
2 µM rhHK2
-
5x SYPRO Orange dye
-
I3AN (Concentration gradient: 0, 10, 50, 100 µM)
-
Positive Control: Lonidamine (50 µM)
-
Negative Control: DMSO vehicle
-
-
Execution: Run melt curve on qPCR machine (25°C to 95°C, 1°C/min ramp).
-
Analysis: Calculate Tm (Melting Temperature).
-
Success Criteria: A thermal shift (ΔTm) > 2°C indicates direct binding.
-
Validation: If Lonidamine (Positive Control) shows ΔTm < 1°C, the assay is invalid.
-
Protocol B: Seahorse XF Mito Stress Test (Metabolic Phenotyping)
Objective: Quantify the shift from glycolysis to oxidative phosphorylation failure.
-
Cell Seeding: Seed A549 (HK2 High) and MCF-10A (HK2 Low) cells at 20,000 cells/well in XF96 plates.
-
Treatment: Inject I3AN (acute injection) or pretreat for 24h.
-
Measurements:
-
OCR (Oxygen Consumption Rate): Measures mitochondrial respiration.
-
ECAR (Extracellular Acidification Rate): Measures glycolysis (Lactate).
-
-
Inhibitor Injections:
-
Port A: Oligomycin (ATP Synthase inhibitor)
-
Port B: FCCP (Uncoupler)
-
Port C: Rotenone/Antimycin A (ETC inhibitors)
-
-
Data Interpretation:
-
Response Biomarker: I3AN should cause an immediate drop in ECAR (Glycolysis inhibition) followed by a drop in OCR (Mitochondrial toxicity).
-
Calculation: Metabolic Potential = (Baseline OCR / Baseline ECAR). I3AN treatment should collapse this ratio.
-
Protocol C: LC-MS Targeted Metabolomics (Lactate/Pyruvate Ratio)
Objective: Validate the systemic biomarker for clinical translation.
-
Sample Collection: Collect cell culture media or plasma (EDTA tubes) from treated subjects.
-
Quenching: Immediately add cold Methanol:Acetonitrile:Water (5:3:2) to stop metabolism.
-
Internal Standard: Spike with [U-13C3]-Lactate (Isotope labeled standard is mandatory for quantitation).
-
Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spec: Triple Quadrupole (QQQ) in MRM (Multiple Reaction Monitoring) mode.
-
Transition 1 (Lactate): 89.0 -> 43.0 m/z
-
Transition 2 (Pyruvate): 87.0 -> 43.0 m/z
-
-
Analysis:
-
Calculate the Lactate/Pyruvate Ratio .
-
Prediction: Effective I3AN treatment will decrease Lactate levels while potentially elevating Pyruvate (blockage of LDH or upstream glycolysis).
-
References
-
Cervello, M., et al. (2005). "Lonidamine: a potential drug for the treatment of cancer." Drugs of the Future, 30(8), 801. Link
-
Pedersen, P. L. (2007). "Warburg, me and Hexokinase 2: Multiple discoveries of key molecular events underlying one of cancers' most common phenotypes, the 'Warburg Effect', i.e., elevated glycolysis in the presence of oxygen." Journal of Bioenergetics and Biomembranes, 39, 211–222. Link
-
Nath, K., et al. (2015). "Mechanism of action of lonidamine in human breast cancer cells: In vivo 31P and 1H NMR spectroscopy studies." NMR in Biomedicine, 28(3), 395-404. Link
-
Gogvadze, V., et al. (2008). "Mitochondria as a target for cancer chemotherapy." Current Pharmaceutical Design, 14(24), 2427-2433. Link
-
Halestrap, A. P. (2009). "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology, 46(6), 821-831. Link
1H- vs. 2H-Indazole Regioisomers: A Comparative Guide for Kinase Inhibitor Design
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Axitinib, Pazopanib). However, the scaffold presents a fundamental regiochemical challenge: the existence of 1H- and 2H- tautomers and their corresponding stable N1- and N2-substituted regioisomers.
While the 1H-tautomer is thermodynamically favored by approximately 2.4–4.5 kcal/mol, biological efficacy does not always correlate with thermodynamic stability. This guide compares the biological performance of N1- and N2-substituted indazoles, focusing on their distinct binding modes in the kinase hinge region, physicochemical properties (ADME), and the experimental protocols required to distinguish and assay them.
Part 1: The Structural & Thermodynamic Divergence
To understand the biological difference, one must first understand the structural divergence. In solution, unsubstituted indazole exists in a rapid tautomeric equilibrium favoring the 1H-form (benzenoid) over the 2H-form (quinonoid).[1][2][3] However, in drug discovery, the nitrogen is typically alkylated or arylated to "lock" the conformation, creating distinct regioisomers with static vectors.
Thermodynamic & Synthetic Profile[4]
| Feature | 1H-Indazole (N1-Substituted) | 2H-Indazole (N2-Substituted) |
| Thermodynamic Stability | High (Benzenoid aromaticity maintained) | Lower (Quinonoid character increases energy) |
| Synthetic Accessibility | Major product of standard alkylation ( | Minor product (requires specific conditions/catalysts) |
| Dipole Moment | Lower (~1.5–1.8 D) | Higher (~3.0–3.5 D) |
| Lipophilicity (LogP) | Generally Higher | Generally Lower (due to higher polarity) |
| Solubility | Lower aqueous solubility | Improved aqueous solubility |
Visualization: Tautomerism to Regioisomerism
The following diagram illustrates the transition from dynamic tautomers to fixed biological ligands.
Caption: Chemical divergence of indazole. Standard alkylation favors N1; however, N2 isomers often possess distinct pharmacological profiles.
Part 2: Biological Performance & Target Engagement[5]
The critical differentiator between 1H- and 2H-isomers is the vector of the substituent and the H-bond acceptor capability of the remaining nitrogen.
Kinase Hinge Binding (The "Flip")
In ATP-competitive inhibitors, the indazole core often mimics the adenine ring of ATP.
-
1H-Indazoles (N1-R): The N2 atom acts as the H-bond acceptor. The R-group at N1 projects towards the solvent front or the ribose pocket, often at a downward angle relative to the hinge.
-
2H-Indazoles (N2-R): The N1 atom acts as the H-bond acceptor. The R-group at N2 projects at a sharper angle, often allowing access to unique sub-pockets or avoiding steric clashes with the "Gatekeeper" residue.
Case Study: VEGFR Inhibition In the development of VEGFR inhibitors, switching from N1- to N2-substitution has been shown to alter potency by orders of magnitude depending on the steric bulk of the substituent.
-
Pazopanib (Votrient): A 2-methyl-2H-indazole derivative.[3] The N2-methyl group is critical for locking the active conformation and positioning the pyrimidine moiety for optimal pi-stacking.
Metabolic Stability (ADME)
-
N1-Isomers: Often prone to oxidation at the benzylic position of the alkyl chain.
-
N2-Isomers: The N2-substitution can sometimes shield the core from specific P450 isoforms, but the higher polarity may increase renal clearance.
-
Glucuronidation: Unsubstituted indazoles are rapidly glucuronidated. N-substitution blocks this, but the regiochemistry affects the rate of downstream metabolism.
Comparative Data Table: Hypothetical Matched Pair Performance
Based on structure-activity relationship (SAR) trends in kinase inhibitor literature (e.g., VEGFR/PDGFR targets).
| Assay Parameter | 1H-Indazole Analog (N1-Me) | 2H-Indazole Analog (N2-Me) | Interpretation |
| VEGFR2 | 120 nM | 30 nM | 2H-isomer provides superior hinge geometry for this specific target. |
| Solubility (pH 7.4) | 5 µM | 45 µM | 2H-isomer's higher dipole moment enhances aqueous solubility. |
| LogD (pH 7.4) | 3.2 | 2.1 | 1H-isomer is more lipophilic; 2H is more "drug-like" in polarity. |
| Metabolic Stability ( | 45 min | 55 min | Comparable, though N2 often resists specific N-dealkylation routes better. |
Part 3: Mechanism of Action (Hinge Interaction)
The following diagram details the specific H-bond donor/acceptor reversal that occurs when switching regioisomers.
Caption: Hinge Binding Topology. Switching N-alkylation sites inverts the H-bond acceptor and alters the vector of the R-group relative to the Gatekeeper residue.
Part 4: Experimental Protocols
To ensure scientific integrity, you must validate which regioisomer you have synthesized before biological testing. Do not rely solely on LC-MS , as isomers often have identical masses and similar retention times.
Protocol A: Structural Validation (NMR)
Objective: Unequivocally distinguish N1- from N2-alkyl indazoles.
-
Instrument: 400 MHz (or higher) NMR.
-
Experiment: 1D
H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy). -
Critical Steps:
-
Identify the N-Alkyl protons (e.g.,
). -
Identify the C7-H (doublet, ~7.5-7.8 ppm) and C3-H (singlet, ~8.0 ppm).[2]
-
Run NOESY:
-
N1-Isomer: Strong NOE correlation between N-Alkyl and C7-H . (No correlation to C3-H).
-
N2-Isomer: Strong NOE correlation between N-Alkyl and C3-H . (No correlation to C7-H).
-
-
-
Validation: If NOE is observed to C3-H, you have the 2H-regioisomer.
Protocol B: Competitive Kinase Binding Assay (FRET)
Objective: Determine the
-
Reagents: Recombinant Kinase (e.g., VEGFR2), Fluorescent Tracer, Europium-labeled Antibody, Test Compounds (1H and 2H isomers).
-
Preparation:
-
Dissolve compounds in 100% DMSO to 10 mM.
-
Prepare 10-point dose-response curves (serial 1:3 dilutions).
-
-
Workflow:
-
Add 5 µL of compound to 384-well plate.
-
Add 5 µL of Kinase/Antibody mixture. Incubate 15 min.
-
Add 5 µL of Tracer. Incubate 60 min.
-
-
Detection: Read TR-FRET signal (Excitation 337 nm, Emission 620/665 nm).
-
Analysis: Calculate % Inhibition =
. Fit to Hill equation.
References
-
BenchChem. Investigating the comparative bioactivity of indazole regioisomers. (2025).[1][4][5] Retrieved from
-
National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from
-
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
BenchChem. In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide. Retrieved from
Sources
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Proper Disposal Procedures for 2-(1H-Indazol-3-yl)acetonitrile
Executive Directive
Do not dispose of 2-(1H-Indazol-3-yl)acetonitrile down the drain.
This compound contains a nitrile moiety (
Immediate Action Plan:
-
Segregate from all acids and oxidizers immediately.
-
Label as "Toxic Organic Waste" (Solid or Liquid depending on state).
-
Containerize in compatible HDPE or glass vessels; do not use metal containers if acidic impurities are possible.
Hazard Profile & Risk Assessment
To ensure safety, you must understand the chemical behavior driving these protocols.
| Property | Specification | Hazard Implication |
| CAS Number | 44473-16-5 | Unique identifier for waste manifests. |
| Functional Group | Nitrile ( | High Risk: Hydrolyzes in acid to form HCN gas. Hydrolyzes in base to form ammonia. |
| Structure | Indazole Heterocycle | Potential for skin sensitization and acute toxicity (oral/dermal). |
| Physical State | Solid (typically) | Dust inhalation risk; requires solid waste segregation. |
| Reactivity | Acid-Sensitive | CRITICAL: Never mix with acidic waste streams (e.g., HCl, |
Mechanism of Danger: Acid Hydrolysis
The primary disposal risk is the accidental formation of HCN. In the presence of strong acid and moisture, the nitrile group undergoes hydrolysis:
Note: While complete hydrolysis yields ammonium, intermediate steps or incomplete combustion can release free cyanide species.
Disposal Decision Logic (Workflow)
The following decision tree outlines the correct disposal path based on the physical state of the waste.
Figure 1: Segregation and packaging workflow for Indazole-acetonitrile waste. Note the critical segregation step to prevent HCN formation.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Applicable for: Expired shelf-life chemicals, surplus dry powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined screw cap.
-
Packaging: Transfer the solid carefully to avoid dust generation. If the original container is intact, place the entire container inside the waste jar (overpacking).
-
Labeling:
-
Primary Constituent: 2-(1H-Indazol-3-yl)acetonitrile.
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
Note: "NITRILE - DO NOT MIX WITH ACID."
-
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray, separate from acidic waste streams.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable for: HPLC waste, reaction mother liquors.
-
Characterization: Identify the primary solvent (e.g., Methanol, DMSO).
-
Compatibility Check: Ensure the waste carboy does not contain acids (Sulfuric, Hydrochloric) or strong oxidizers (Nitric acid, Peroxides).
-
Transfer: Pour into the appropriate "Organic Solvent" carboy (Halogenated vs. Non-Halogenated).
-
Concentration Limits: If the concentration of the nitrile is high (>5%), consider keeping it in a separate, smaller bottle to prevent contaminating a large carboy with high-toxicity nitrile waste.
-
Labeling: List "2-(1H-Indazol-3-yl)acetonitrile" as a trace contaminant on the carboy tag.
Scenario C: Spill Cleanup (Emergency Procedure)
Applicable for: Benchtop spills.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a NIOSH N95 or P100 respirator.
-
Containment:
-
Solid Spill: Do NOT sweep dry. Cover with wet paper towels (water only) to prevent dust, then scoop into a waste bag.
-
Liquid Spill: Cover with an absorbent pad or vermiculite.
-
-
Deactivation (Optional/Advanced):
-
For small residues, treat the surface with a 10% aqueous Sodium Hydroxide (NaOH) solution. This initiates alkaline hydrolysis, converting the nitrile to a carboxylate and ammonia (safer than HCN).
-
Warning: This reaction is slow for aromatic nitriles and may not be instant. Physical removal is preferred over chemical treatment in a spill scenario.
-
-
Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste Debris - Toxic."
Regulatory Compliance (RCRA/EPA)
While 2-(1H-Indazol-3-yl)acetonitrile is not explicitly named on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Characteristic" waste rules:
-
Characteristic of Reactivity (D003): If the waste is capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5.
-
Characteristic of Ignitability (D001): If dissolved in a flammable solvent (Flash point <60°C).
-
Generator Status: You must characterize this waste as Hazardous . It cannot be disposed of in municipal trash.
Compliance Checklist:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14524362, 2-(1H-indol-3-yl)acetonitrile oxide (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(1H-Indazol-3-YL)acetonitrile
Technical Safety & Operational Guide: 2-(1H-Indazol-3-yl)acetonitrile
Chemical Identity & Risk Profile
Compound: 2-(1H-Indazol-3-yl)acetonitrile
CAS Number: 101714-15-2 (Verify with specific vendor COA; regioisomers such as 5-yl [CAS 1000543-14-5] exist).[1]
Physical State: Solid (Crystalline powder).[2]
Molecular Formula: C
Hazard Classification (Precautionary Principle)
In the absence of a compound-specific REACH dossier, this molecule must be handled as a Functionalized Organic Nitrile .[1] It possesses the potential to liberate cyanide ions under metabolic or extreme chemical conditions and acts as a potent sensitizer.[2]
| Hazard Class | GHS Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[2][3][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[2][3][4] |
| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin and serious eye irritation.[2] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by the "Barrier-Breakthrough" principle.[2] Standard latex gloves are insufficient for organic nitriles due to high permeation rates.[2]
PPE Selection Logic Flow
Detailed PPE Specifications
-
Hand Protection:
-
Solids:Double Nitrile Gloves (0.11 mm minimum thickness).[2] The outer glove acts as a sacrificial barrier against dust.[2]
-
Liquids/Solvents:Silver Shield® (PE/EVAL/PE) laminate gloves are required if prolonged contact is possible.[2] For incidental splash protection, double nitrile is acceptable only if changed immediately upon contamination.[2]
-
-
Respiratory Protection:
-
Body Protection: Tyvek® lab coat or standard cotton lab coat with chemical-resistant apron.[1]
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
Objective: Minimize airborne particulate generation.[1]
-
Preparation: Place the balance inside the fume hood.[2] If the balance is external, use a static-free powder funnel and a pre-tared closed vessel.[2][1]
-
Anti-Static Measures: Indazole derivatives can be static-prone.[2][1] Use an ionizing bar or anti-static gun to neutralize the weighing boat before adding the compound.[2]
-
Transfer:
Phase 2: Solubilization & Reaction
Objective: Prevent dermal absorption of the dissolved nitrile.[1]
-
Solvent Choice: Dissolve in DMSO or DMF inside the hood.[2] Note: DMSO enhances skin permeability, carrying the toxic nitrile directly into the bloodstream.[2] Extreme caution is required.
-
Vessel Control: Use septa-sealed vials for all reactions involving heating.
-
Labeling: All reaction vessels must be labeled: "DANGER: ORGANIC NITRILE - TOXIC." [2]
Phase 3: Decontamination & Cleanup[2]
-
Surface Decon: Wipe all work surfaces with a 10% Bleach (Sodium Hypochlorite) solution followed by water.[2] The hypochlorite helps oxidize trace cyanide/nitrile residues.[2]
-
Glove Removal: Use the "beak" method to remove gloves without touching the outer surface.[2] Dispose of gloves as solid hazardous waste.[2]
Waste Disposal Strategy
Disposal must strictly segregate organic nitriles from acids to prevent the formation of Hydrogen Cyanide (HCN) gas.[2]
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Double-bag in clear polyethylene bags. Label "Toxic Solid Waste - Nitrile Contaminated".[2][1] |
| Liquid Waste (A) | Mother liquors, reaction solvents.[2] | Collect in "Organic Waste - Non-Halogenated" .[1] Ensure pH is >8 (alkaline) to prevent HCN evolution.[2] |
| Liquid Waste (B) | Aqueous washes.[2] | Collect in "Aqueous Waste - Toxic" .[2][1] Do NOT pour down the sink. |
Critical Warning: Never mix nitrile waste with acidic waste streams (e.g., HCl, H2SO4).[2]
Emergency Response
Workflow: Accidental Exposure
References
-
PubChem. Indole-3-acetonitrile (Analogous Safety Data).[2][1] National Library of Medicine.[2] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acetonitrile.[2] Available at: [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[2] Available at: [Link][1]
Sources
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
